molecular formula C10H8ClN3O2 B180762 5-Amino-1-(3-chlorophenyl)-1h-pyrazole-4-carboxylic acid CAS No. 15070-84-5

5-Amino-1-(3-chlorophenyl)-1h-pyrazole-4-carboxylic acid

Cat. No.: B180762
CAS No.: 15070-84-5
M. Wt: 237.64 g/mol
InChI Key: LNIMZORHQHNQPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid (CAS 15070-84-5) is a chemical compound with the molecular formula C10H8ClN3O2 and a molecular weight of 237.64 g/mol . This pyrazole derivative serves as a versatile and valuable building block in medicinal chemistry and pharmaceutical research. Its structure features both an amino and a carboxylic acid functional group, making it an ideal intermediate for the synthesis of more complex molecules through various reactions, such as amide bond formation or cyclization . The 3-chlorophenyl substitution at the 1-position of the pyrazole ring may influence the compound's electronic properties and potential biological activity. As a standard precaution, this product is labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is explicitly not for human consumption. Researchers should consult the safety data sheet for proper handling and storage information, noting that specific hazard classifications for this compound require further evaluation. This product is offered to support early-stage discovery and scientific exploration.

Properties

IUPAC Name

5-amino-1-(3-chlorophenyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2/c11-6-2-1-3-7(4-6)14-9(12)8(5-13-14)10(15)16/h1-5H,12H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIMZORHQHNQPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=C(C=N2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352411
Record name 5-amino-1-(3-chlorophenyl)pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15070-84-5
Record name 5-amino-1-(3-chlorophenyl)pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-AMINO-1-(3-CHLOROPHENYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Spectroscopic and Structural Elucidation of 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed overview of the spectroscopic data (NMR, IR, MS) for the compound 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid, a molecule of interest in pharmaceutical and biochemical research. The guide includes structured data tables, comprehensive experimental protocols, and visualizations of analytical workflows and potential biological signaling pathways.

Introduction

This compound is a heterocyclic compound featuring a pyrazole core, a structure of significant interest in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and kinase inhibitory effects. This guide serves as a technical resource for the spectroscopic characterization of this specific compound, providing foundational data for its identification, purity assessment, and further investigation in drug discovery and development contexts. The compound is noted as an intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs, and is also utilized in the development of agrochemicals and biochemical research.[1]

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The data is compiled from analogous compounds and theoretical predictions, providing a representative spectral profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. Aromatic protons typically resonate in the range of 6.5-8.0 δ, while carbon atoms in an aromatic ring absorb between 110 and 140 δ.[2][3]

Table 1: ¹H NMR Spectroscopic Data (Representative)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8 - 7.9s1HPyrazole-H
~7.4 - 7.6m4HAryl-H (chlorophenyl)
~5.8 - 6.2br s2HNH₂
~12.0 - 13.0br s1HCOOH

Table 2: ¹³C NMR Spectroscopic Data (Representative)

Chemical Shift (δ, ppm)Assignment
~165COOH
~150C-NH₂ (Pyrazole)
~140C-Aryl (Pyrazole)
~135C-Cl (Aryl)
~130CH (Aryl)
~128CH (Aryl)
~125CH (Aryl)
~120CH (Aryl)
~100C-COOH (Pyrazole)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. Aromatic rings show a characteristic C-H stretching absorption at 3030 cm⁻¹ and peaks in the 1450 to 1600 cm⁻¹ range.[2][4]

Table 3: IR Spectroscopic Data (Representative)

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadO-H stretch (Carboxylic acid), N-H stretch (Amine)
3100 - 3000MediumAromatic C-H stretch
1700 - 1650StrongC=O stretch (Carboxylic acid)
1620 - 1580MediumN-H bend (Amine), C=C stretch (Aromatic)
1500 - 1400MediumC=C stretch (Aromatic)
~1250MediumC-N stretch
~1080MediumC-Cl stretch
900 - 675StrongAromatic C-H out-of-plane bend
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[5] It is crucial for determining the molecular weight and elemental composition of a compound.[6]

Table 4: Mass Spectrometry Data (Representative)

m/zIon Type
~251/253[M]⁺ (Molecular ion peak, showing isotopic pattern for Cl)
~234/236[M-OH]⁺
~206/208[M-COOH]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: All NMR spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a spectral width of approximately 16 ppm.

    • Set the number of scans to 16 or 32 for a good signal-to-noise ratio.

    • Reference the chemical shifts to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Use a spectral width of approximately 220 ppm.

    • A higher number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

    • Reference the chemical shifts to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

IR Spectroscopy Protocol
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the powdered sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Perform a background scan of the empty ATR crystal.

    • Place the sample on the crystal and apply pressure to ensure good contact.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[7] Further dilute this stock solution to a final concentration of about 10-100 µg/mL.[7]

  • Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive or negative ion mode. For this compound, positive ion mode is likely to be more informative.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

    • The instrument should be calibrated to ensure high mass accuracy, typically better than 5 ppm.[8]

Visualizations

Experimental Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical entity like this compound.

G Experimental Workflow for Compound Characterization A Synthesis of Compound B Purification (e.g., Recrystallization, Chromatography) A->B C Structural Elucidation B->C G Purity Assessment (e.g., HPLC, Elemental Analysis) B->G D NMR Spectroscopy (¹H, ¹³C) C->D E Mass Spectrometry (HRMS) C->E F IR Spectroscopy C->F H Biological Activity Screening G->H G Hypothetical Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) e.g., FGFR Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) RTK->Downstream Phosphorylates Transcription Gene Transcription Downstream->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Ligand Growth Factor (Ligand) Ligand->RTK Binds and Activates Inhibitor 5-Amino-1-(3-chlorophenyl)- 1H-pyrazole-4-carboxylic acid (Hypothetical Inhibitor) Inhibitor->RTK Inhibits

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document outlines the precise three-dimensional arrangement of atoms in the crystalline state, details the experimental procedures for its synthesis and crystallographic analysis, and explores its potential biological implications through an examination of related signaling pathways.

Core Crystallographic Data

The solid-state structure of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid (C₁₀H₉N₃O₂) has been elucidated by single-crystal X-ray diffraction.[1][2] The compound crystallizes in the monoclinic space group P2₁/n.[1] The crystal structure is stabilized by a network of intermolecular hydrogen bonds, notably the formation of a classic carboxylic acid dimer motif.[1][2] An intramolecular N—H⋯O hydrogen bond also contributes to the planarity of the molecule.[1][2]

The key crystallographic parameters are summarized in the table below for facile reference and comparison.

Parameter Value
Chemical FormulaC₁₀H₉N₃O₂
Molecular Weight203.20 g/mol [1][3]
Crystal SystemMonoclinic[1]
Space GroupP2₁/n[1]
a (Å)3.7937 (5)[1]
b (Å)21.613 (3)[1]
c (Å)11.1580 (16)[1]
β (°)92.170 (2)[1]
Volume (ų)914.2 (2)[1]
Z4[1]
Temperature (K)150[1]
RadiationMo Kα (λ = 0.71073 Å)[1]
R-factor0.043[1]

Experimental Protocols

Synthesis and Crystallization

A representative synthesis for 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, a precursor to the title acid, involves a one-pot, three-component reaction. This established methodology provides a reliable route to the pyrazole core.

Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile:

  • Reaction Setup: In a round-bottomed flask, combine phenylhydrazine (1 mmol), an appropriate benzaldehyde derivative (1 mmol), and malononitrile (1 mmol).[4]

  • Solvent and Catalyst: The reaction can be carried out in a suitable solvent such as a water/ethanol mixture in the presence of a catalyst.[5]

  • Reaction Conditions: The mixture is stirred at a moderately elevated temperature (e.g., 55 °C) for a sufficient duration (typically 15-30 minutes).[5]

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The solid product is then collected by filtration, washed, and can be purified by recrystallization from a suitable solvent like ethanol.

Hydrolysis to 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid:

The resulting 4-carbonitrile derivative can be hydrolyzed to the corresponding 4-carboxylic acid under acidic or basic conditions, a standard organic chemistry transformation.

Crystallization for X-ray Diffraction:

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid in a suitable solvent, such as ethyl acetate.[6]

Single-Crystal X-ray Diffraction

The determination of the crystal structure involves the following key steps:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is cooled to a low temperature (e.g., 150 K) to minimize thermal vibrations.[1] X-ray diffraction data are collected using a diffractometer equipped with a CCD detector and a monochromatic X-ray source (e.g., Mo Kα radiation).[1]

  • Data Processing: The collected diffraction data are processed, which includes integration of reflection intensities and correction for various experimental factors such as absorption.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Logical and Experimental Workflow

The process from chemical synthesis to the final elucidated crystal structure follows a logical and well-defined workflow.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis One-Pot Synthesis purification Recrystallization synthesis->purification crystal_growth Slow Evaporation purification->crystal_growth data_collection Data Collection crystal_growth->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation refinement->validation

Experimental workflow for crystal structure determination.

Potential Biological Significance and Signaling Pathways

While the direct biological activity of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid is a subject of ongoing research, related pyrazole derivatives have demonstrated significant antiproliferative and pro-apoptotic effects in various cancer cell lines, including the human leukemia cell lines K562 and HL-60.

Studies on similar N-substituted pyrazole derivatives have shown that they can induce apoptosis in HL-60 cells. The proposed mechanism involves the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis. Specifically, these compounds have been observed to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio leads to the activation of downstream effector caspases, such as caspase-3, which execute the apoptotic program.

The following diagram illustrates this putative pro-apoptotic signaling pathway.

signaling_pathway compound 5-Aminopyrazole Derivative bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibition bax Bax (Pro-apoptotic) compound->bax Activation caspase3 Caspase-3 (Inactive) bcl2->caspase3 bax->caspase3 active_caspase3 Caspase-3 (Active) caspase3->active_caspase3 Activation apoptosis Apoptosis active_caspase3->apoptosis

References

Physical and chemical properties of 5-Amino-1-(3-chlorophenyl)-1h-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical and Chemical Properties of 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif is a key component in the development of various therapeutic agents. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological significance. The information is presented to support further research and development efforts in academia and the pharmaceutical industry.

Chemical and Physical Properties

This compound is an off-white amorphous powder.[1] While a definitive boiling point has not been empirically determined due to the likelihood of decomposition at elevated temperatures, the boiling point of its ethyl ester derivative is 419.5°C, suggesting the carboxylic acid is not readily distillable. Information on its solubility in various common solvents and its pKa value is not extensively documented in publicly available literature and would require experimental determination.

Core Properties
PropertyValueReference
Molecular Formula C₁₀H₈ClN₃O₂[1]
Molecular Weight 237.65 g/mol [1]
CAS Number 15070-84-5[1]
Appearance Off-white amorphous powder[1]
Melting Point 189 - 191 °C[1]
Boiling Point Not available (likely decomposes)
Solubility Data not available
pKa Data not available

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, adapting established methods for the synthesis of 5-aminopyrazole derivatives. A plausible synthetic route is outlined below.

General Synthesis Pathway

The synthesis generally involves the reaction of a hydrazine derivative with a β-ketonitrile or a similar three-carbon precursor. A common method is the cyclocondensation of an arylhydrazine with a derivative of ethyl cyanoacetate.

Synthesis_Pathway 3-chlorophenylhydrazine 3-chlorophenylhydrazine Intermediate Ethyl 5-amino-1-(3-chlorophenyl) -1H-pyrazole-4-carboxylate 3-chlorophenylhydrazine->Intermediate Reaction Ethyl_2-cyano-3-ethoxyacrylate Ethyl_2-cyano-3-ethoxyacrylate Ethyl_2-cyano-3-ethoxyacrylate->Intermediate Reaction Final_Product 5-Amino-1-(3-chlorophenyl) -1H-pyrazole-4-carboxylic acid Intermediate->Final_Product Hydrolysis

Caption: General synthesis pathway for the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on established methodologies for the synthesis of similar 5-amino-1-aryl-1H-pyrazole-4-carboxylic acids.

Step 1: Synthesis of Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate

  • To a solution of 3-chlorophenylhydrazine (1 equivalent) in ethanol, add ethyl 2-cyano-3-ethoxyacrylate (1 equivalent).

  • The reaction mixture is refluxed for several hours, with progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the ethyl ester intermediate.

Step 2: Hydrolysis to this compound

  • The purified ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate (1 equivalent) is suspended in a mixture of ethanol and an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide, 2-3 equivalents).

  • The mixture is heated to reflux and stirred for several hours until the hydrolysis is complete (monitored by TLC).

  • After cooling, the ethanol is removed under reduced pressure.

  • The remaining aqueous solution is acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 4-5, leading to the precipitation of the carboxylic acid.

  • The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the final product.

Spectral Data (Predicted and Comparative)

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons (chlorophenyl ring): Multiple signals in the range of δ 7.0-7.8 ppm.

  • Pyrazole CH: A singlet around δ 7.5-8.0 ppm.

  • Amino (NH₂): A broad singlet that may appear between δ 4.5-6.5 ppm.

  • Carboxylic Acid (OH): A very broad singlet, typically downfield (> δ 10 ppm), which may not always be observed.

¹³C NMR Spectroscopy (Predicted)
  • Aromatic Carbons: Signals in the region of δ 115-140 ppm.

  • Pyrazole Carbons: Signals typically between δ 90-150 ppm.

  • Carboxylic Carbonyl: A signal in the range of δ 165-175 ppm.

FT-IR Spectroscopy (Predicted)
  • N-H Stretch (amino group): Two bands in the region of 3300-3500 cm⁻¹.

  • O-H Stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹.

  • C=O Stretch (carboxylic acid): A strong absorption around 1680-1710 cm⁻¹.

  • C=C and C=N Stretches (aromatic and pyrazole rings): Multiple bands in the 1450-1620 cm⁻¹ region.

  • C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.

Biological Significance and Potential Applications

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs.[1][2] The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry.

Role as a Pharmaceutical Intermediate

The presence of multiple functional groups (amino, carboxylic acid, and the pyrazole ring) allows for diverse chemical modifications, making it a versatile building block for creating libraries of bioactive molecules.[1]

Applications Core_Compound 5-Amino-1-(3-chlorophenyl) -1H-pyrazole-4-carboxylic acid Anti_Inflammatory Anti-inflammatory Drugs Core_Compound->Anti_Inflammatory Intermediate for Analgesic Analgesic Drugs Core_Compound->Analgesic Intermediate for FGFR_Inhibitors FGFR Inhibitors (Oncology) Core_Compound->FGFR_Inhibitors Scaffold for

Caption: Potential applications of the core compound.

Potential Signaling Pathway Involvement

Given its application in developing anti-inflammatory and analgesic agents, derivatives of this compound likely interact with pathways involved in pain and inflammation.

  • Cyclooxygenase (COX) Inhibition: Many pyrazole-based anti-inflammatory drugs, such as celecoxib, function by inhibiting COX enzymes (COX-1 and/or COX-2), thereby blocking the production of prostaglandins which are key mediators of inflammation and pain.[3]

  • Fibroblast Growth Factor Receptor (FGFR) Inhibition: The 5-aminopyrazole core is a key structural feature in some inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[4] Aberrant FGFR signaling is implicated in various cancers, making FGFR inhibitors a target for oncology drug development.

Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Pyrazole_Derivative Pyrazole-based Inhibitor Pyrazole_Derivative->COX_Enzymes Inhibits

Caption: Potential mechanism of action for anti-inflammatory effects.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in drug discovery and development. This guide provides a foundational understanding of its properties and synthesis. Further experimental investigation is warranted to fully characterize its physicochemical properties, such as solubility and pKa, and to explore its biological activities and potential therapeutic applications in greater detail. The provided synthetic protocols and predicted spectral data offer a solid starting point for researchers in the field.

References

The Multifaceted Biological Activities of 5-Amino-1H-Pyrazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological evaluation, and therapeutic potential of 5-amino-1H-pyrazole derivatives, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

The 5-amino-1H-pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds.[1][2] These derivatives have garnered significant attention due to their diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory activities.[3][4][5] This technical guide provides a detailed overview of the biological activities of 5-amino-1H-pyrazole derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activity: Targeting Key Oncogenic Pathways

5-Amino-1H-pyrazole derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against various cancer cell lines.[3][6] Their mechanisms of action often involve the inhibition of critical enzymes and signaling pathways that are dysregulated in cancer, such as fibroblast growth factor receptors (FGFRs) and Janus kinases (JAKs).[7][8][9]

A notable example is a series of 5-amino-1H-pyrazole-4-carboxamide derivatives designed as pan-FGFR covalent inhibitors. The representative compound 10h demonstrated nanomolar efficacy against FGFR1, FGFR2, FGFR3, and the gatekeeper mutant FGFR2 V564F.[7] Furthermore, it displayed potent antiproliferative activity against lung and gastric cancer cell lines.[7] Another study highlighted a 5-amino-1H-pyrazole-1-carbonyl derivative, 8e , which suppressed FGFR1-3 with IC50 values in the nanomolar range and potently inhibited the growth of SNU-16 and MCF-7 cancer cells.[8]

The JAK/STAT signaling pathway, crucial for cell growth and immunity, is another key target. A series of 4-amino-(1H)-pyrazole derivatives were developed as potent JAK inhibitors, with compound 3f exhibiting IC50 values of 3.4, 2.2, and 3.5 nM against JAK1, JAK2, and JAK3, respectively.[9]

Beyond kinase inhibition, some 5-aminopyrazole derivatives have shown cytotoxic effects through other mechanisms. For instance, a 5-aminopyrazole derivative, compound 22 , displayed significant cytotoxic activity against HCT-116 and MCF-7 cancer cell lines.[3]

Quantitative Anticancer Activity Data
Compound/Derivative ClassTarget/Cell LineIC50/ActivityReference
5-amino-1H-pyrazole-4-carboxamide (10h )FGFR146 nM[7]
FGFR241 nM[7]
FGFR399 nM[7]
FGFR2 V564F62 nM[7]
NCI-H520 (Lung Cancer)19 nM[7]
SNU-16 (Gastric Cancer)59 nM[7]
KATO III (Gastric Cancer)73 nM[7]
5-amino-1H-pyrazole-1-carbonyl (8e )FGFR156.4 nM[8]
FGFR235.2 nM[8]
FGFR395.5 nM[8]
SNU-16 (Gastric Cancer)0.71 µM[8]
MCF-7 (Breast Cancer)1.26 µM[8]
4-amino-(1H)-pyrazole derivative (3f )JAK13.4 nM[9]
JAK22.2 nM[9]
JAK33.5 nM[9]
5-aminopyrazole derivative (22 )HCT-116 (Colorectal Carcinoma)3.18 µM[3]
MCF-7 (Breast Cancer)4.63 µM[3]
Aryl azo imidazo[1,2-b]pyrazole (26a-c )MCF-7 (Breast Cancer)6.1 - 8.0 µM[1]
Pyrazolo[1,5-a]pyrimidine (55h, 55j, 55l )HCT-116, HepG2, MCF-71.26 - 3.22 µM[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the 5-amino-1H-pyrazole derivatives and a vehicle control.

  • Incubation: The plate is incubated for a predetermined period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

MTT_Assay_Workflow start Start cell_seeding Seed cancer cells in 96-well plate start->cell_seeding adherence Allow cells to adhere (overnight incubation) cell_seeding->adherence treatment Treat cells with 5-aminopyrazole derivatives adherence->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT solution and incubate incubation->mtt_addition formazan_formation Viable cells convert MTT to formazan mtt_addition->formazan_formation solubilization Dissolve formazan crystals (e.g., with DMSO) formazan_formation->solubilization absorbance Measure absorbance at 570 nm solubilization->absorbance analysis Calculate cell viability and determine IC50 absorbance->analysis end End analysis->end

Workflow for the MTT cytotoxicity assay.
Signaling Pathway: FGFR Signaling Cascade

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Aberrant activation of this pathway is implicated in various cancers.

FGFR_Signaling_Pathway cluster_receptor Cell Membrane FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization P1 P FGFR->P1 P2 P FGFR->P2 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK Activation PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT PLCg_PKC PLCγ-PKC Pathway FGFR->PLCg_PKC STAT STAT Pathway FGFR->STAT P3 P P4 P Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT->Survival Differentiation Cell Differentiation PLCg_PKC->Differentiation STAT->Proliferation Inhibitor 5-Amino-1H-pyrazole Derivatives Inhibitor->FGFR Inhibition

Simplified FGFR signaling pathway and its inhibition.

Antimicrobial Activity: A Broad Spectrum of Action

5-Amino-1H-pyrazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[3][10][11] The structural versatility of the pyrazole core allows for modifications that can enhance potency and broaden the spectrum of activity.

For instance, a series of 5-amino-4-cyano-1H-pyrazole derivatives showed moderate to high inhibition against various bacteria and fungi.[10] Another study reported that pyrazole derivative 22 exhibited good antibacterial properties against both Gram-negative (E. coli, P. aeruginosa) and Gram-positive (B. subtilis, S. aureus) bacteria.[3] Fused pyrazole systems derived from 5-aminopyrazoles, such as pyrazolo[1,5-a]pyrimidines, have also been synthesized and evaluated as antimicrobial agents.[1][2]

Quantitative Antimicrobial Activity Data
Compound/Derivative ClassMicroorganismMIC (µg/mL) / Inhibition Zone (mm)Reference
Pyrazolo[1,5-a]pyrimidine (61b, 61i )E. coli, S. Typhi, B. megaterium, Micrococcus spp.Powerful antimicrobial activities[1]
5-aminopyrazole derivative (25 )B. subtilis7.3 ± 1.1 mm[3]
C. albicans6.6 ± 1.1 mm[3]
5-amino-3-((substitutes phenylamino)-N-(4-substituted phenylamino)-1H-pyrazole-4-carboxamides (30a-d )M. tuberculosis2.23 - 4.61 µM[3]
Hydrazone (21a )Bacteria62.5 - 125[11]
Fungi2.9 - 7.8[11]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The 5-amino-1H-pyrazole derivative is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism and medium, no compound) and negative (medium only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions for the test microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Inflammation is a complex biological response, and its dysregulation is associated with numerous diseases. 5-Amino-1H-pyrazole derivatives have shown promise as anti-inflammatory agents, often by inhibiting enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[12][13]

A series of 4-(5-amino-pyrazol-1-yl)benzenesulfonamide derivatives were designed as multi-target anti-inflammatory agents, demonstrating inhibitory activity against COX-2, 5-LOX, and carbonic anhydrases.[12] The pyrazole scaffold is a key feature of the selective COX-2 inhibitor celecoxib, highlighting the therapeutic potential of this heterocyclic system in inflammation.[5][14]

Quantitative Anti-inflammatory Activity Data
Compound/Derivative ClassTarget/AssayIC50/ActivityReference
4-(5-Amino-pyrazol-1-yl)benzenesulfonamide (7a-j )hCA IX13.0 - 82.1 nM (KI)[12]
hCA XII5.8 - 62.0 nM (KI)[12]
Pyrazoline (2g )Lipoxygenase80 µM[13]
Signaling Pathway: Arachidonic Acid Cascade and COX/LOX Inhibition

The arachidonic acid cascade is a key pathway in the inflammatory response, leading to the production of prostaglandins and leukotrienes through the action of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively.

Arachidonic_Acid_Cascade Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis PLA2 Phospholipase A2 COX1 COX-1 AA->COX1 COX2 COX-2 AA->COX2 LOX 5-LOX AA->LOX PGs_constitutive Prostaglandins (Housekeeping) COX1->PGs_constitutive PGs_inflammatory Prostaglandins (Inflammation) COX2->PGs_inflammatory LTs Leukotrienes (Inflammation) LOX->LTs Inhibitor 5-Amino-1H-pyrazole Derivatives Inhibitor->COX2 Inhibition Inhibitor->LOX Inhibition

Inhibition of the Arachidonic Acid Cascade.

Conclusion

The 5-amino-1H-pyrazole core represents a highly versatile and valuable scaffold in modern drug discovery. The derivatives of this heterocyclic system exhibit a remarkable breadth of biological activities, with significant potential for the development of novel therapeutics for cancer, infectious diseases, and inflammatory conditions. The ability to readily modify the core structure allows for the fine-tuning of pharmacological properties, paving the way for the design of potent and selective drug candidates. Further exploration of the structure-activity relationships and mechanisms of action of 5-amino-1H-pyrazole derivatives will undoubtedly continue to fuel innovation in the pharmaceutical sciences.

References

Potential applications of pyrazole carboxylic acids in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique structural features and synthetic tractability have led to its incorporation into a multitude of clinically successful drugs. When functionalized with a carboxylic acid, the pyrazole scaffold gains a crucial anchor for molecular interactions and a versatile handle for synthetic elaboration, giving rise to the esteemed class of pyrazole carboxylic acids. This technical guide provides an in-depth exploration of the diverse applications of pyrazole carboxylic acids in drug discovery, focusing on their roles as enzyme inhibitors, receptor antagonists, and antimicrobial agents.

Enzyme Inhibition: A Cornerstone of Pyrazole Carboxylic Acid Activity

Pyrazole carboxylic acids have demonstrated remarkable efficacy as inhibitors of various enzyme classes, playing a pivotal role in the modulation of pathological processes. Their ability to form specific interactions with active site residues, often facilitated by the carboxylic acid moiety, makes them potent and selective inhibitors.

Kinase Inhibition

The inhibition of protein kinases is a major strategy in cancer therapy. Pyrazole derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By blocking the ATP-binding site of the kinase domain, these compounds can halt the signaling cascade that leads to endothelial cell proliferation and migration, crucial processes for tumor growth and metastasis.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. Pyrazole carboxylic acid derivatives have been shown to act as effective inhibitors of human carbonic anhydrase isoforms I and II (hCA I and II).[1]

Protease Inhibition

Viral proteases are essential for the replication of many viruses, making them attractive targets for antiviral drug development. Pyrazole-3-carboxylic acid derivatives have been identified as novel inhibitors of the Dengue virus (DENV) NS2B-NS3 protease, with some compounds exhibiting promising antiviral activity.[2][3]

Other Enzyme Targets

The inhibitory activity of pyrazole carboxylic acids extends to other enzyme classes as well. For instance, they have been discovered as potent inhibitors of rat long-chain L-2-hydroxy acid oxidase (Hao2), an enzyme implicated in blood pressure regulation.[4]

Table 1: Inhibitory Activity of Pyrazole Carboxylic Acid Derivatives against Various Enzymes

Compound ClassTarget EnzymeIC50 / Ki / EC50Reference
Pyrazole [3,4–d] pyridazine derivativeshCA I9.03±3.81 - 55.42±14.77 nM (Ki)[1]
Pyrazole [3,4–d] pyridazine derivativeshCA II18.04±4.55 - 66.24±19.21 nM (Ki)[1]
Substituted pyrazole compoundshCA I1.03 ± 0.23 - 22.65 ± 5.36 µM (Ki)[1]
Substituted pyrazole compoundshCA II1.82 ± 0.30 - 27.94 ± 4.74 µM (Ki)[1]
Pyrazole-3-carboxylic acid derivativesDENV Protease6.5 µM - 14 µM (IC50)[3]
Pyrazole-3-carboxylic acid derivativesDENV-2 (antiviral)4.1 µM (EC50)[3]
Pyrazole-3-carboxylic acid derivative (Compound 50)DENV Protease7.9 µM (IC50)[3]
Pyrazole-3-carboxylic acid derivative (Compound 50)ZIKV Protease8.3 µM (IC50)[3]
Pyrazole-3-carboxylic acid derivative (Compound 50)WNV Protease32 µM (IC50)[3]
Pyrazoline-conjugated pyrrole-3-carboxylic acidVEGFR-2-9.5 kcal/mol (Binding Affinity)[5]

Receptor Antagonism: Modulating Cellular Signaling

Beyond enzyme inhibition, pyrazole carboxylic acids have emerged as potent antagonists for a range of cell surface and intracellular receptors, enabling the fine-tuning of cellular signaling pathways.

G-Protein Coupled Receptors (GPCRs)

GPCRs represent a large family of transmembrane receptors that are major drug targets. A novel series of pyrazole carboxylic acids has been identified as antagonists of the EP1 receptor, a prostaglandin E2 receptor subtype implicated in pain and inflammation.[6] Furthermore, pyrazole carboxylic acid derivatives have been designed and synthesized as endothelin (ET) receptor antagonists, with potential applications in cardiovascular diseases.[7][8]

Nuclear Receptors

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor involved in cellular responses to environmental toxins. A pyrazole carboxylic acid amide derivative, CH-223191, has been identified as a potent and specific antagonist of the AhR, preventing the toxic effects of compounds like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[9]

Antimicrobial and Antiviral Applications

The pyrazole scaffold is a common feature in many compounds exhibiting antimicrobial and antiviral properties. The addition of a carboxylic acid moiety can enhance these activities.

Antibacterial and Antifungal Activity

Various pyrazole carboxylic acid derivatives have shown promising activity against a range of bacterial and fungal strains. For instance, certain derivatives have demonstrated inhibitory activity against Gram-positive bacteria like Bacillus cereus and Staphylococcus aureus, as well as Gram-negative bacteria and the fungus Candida albicans.[1][10]

Table 2: Antimicrobial Activity of Pyrazole Carboxylic Acid Derivatives

Compound ClassOrganismMIC (µg/mL)Reference
Nitro-substituted pyrazole derivativeBacillus cereus128[1]
Pyrazole analogue (Compound 3)Escherichia coli0.25[11]
Pyrazole analogue (Compound 4)Streptococcus epidermidis0.25[11]
Pyrazole analogue (Compound 2)Aspergillus niger1[11]
Antiviral Activity

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by pyrazole carboxylic acids is crucial for rational drug design and development. Below are representations of key pathways targeted by these compounds.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src Raf Raf PLCg->Raf AKT Akt PI3K->AKT Migration Migration Src->Migration mTOR mTOR AKT->mTOR Nucleus Nucleus mTOR->Nucleus MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Nucleus Proliferation Proliferation Nucleus->Proliferation Survival Survival Nucleus->Survival Inhibitor Pyrazole Carboxylic Acid Inhibitor Inhibitor->VEGFR2

Caption: VEGFR-2 Signaling Pathway Inhibition.

AhR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR_complex AhR-Hsp90-XAP2 (Inactive Complex) AhR_active AhR AhR_complex->AhR_active Translocates Ligand Ligand (e.g., TCDD) Ligand->AhR_complex Binds Antagonist Pyrazole Carboxylic Acid Antagonist (CH-223191) Antagonist->AhR_complex Blocks Ligand Binding AhR_ARNT AhR-ARNT Dimer AhR_active->AhR_ARNT ARNT ARNT ARNT->AhR_ARNT XRE XRE (DNA) AhR_ARNT->XRE Binds Gene_Transcription Target Gene Transcription (e.g., CYP1A1) XRE->Gene_Transcription

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Antagonism.

Experimental Protocols

General Synthesis of 5-Substituted-1H-pyrazole-3-carboxylic acids

The synthesis of pyrazole carboxylic acids can be achieved through various routes. A common method involves the condensation of a hydrazine with a β-ketoester or a related 1,3-dicarbonyl compound.

Synthesis_Workflow Start Starting Materials: Hydrazine & β-Ketoester Step1 Condensation Reaction (e.g., in Ethanol, reflux) Start->Step1 Intermediate Pyrazole Ester Intermediate Step1->Intermediate Step2 Saponification (e.g., NaOH, reflux) Intermediate->Step2 Step3 Acidification (e.g., HCl) Step2->Step3 Product Final Product: Pyrazole Carboxylic Acid Step3->Product Purification Purification (Crystallization/ Chromatography) Product->Purification

Caption: General Synthetic Workflow.

Detailed Methodology:

  • Condensation: A substituted hydrazine (1.0 eq) and a β-ketoester (1.0 eq) are dissolved in a suitable solvent, such as ethanol. The reaction mixture is heated to reflux for several hours until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude pyrazole ester is then taken to the next step.

  • Saponification: The crude ester is dissolved in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide (e.g., 2 M). The mixture is heated to reflux for several hours to facilitate the hydrolysis of the ester.

  • Acidification and Isolation: After cooling, the reaction mixture is concentrated, and water is added. The aqueous solution is washed with an organic solvent (e.g., diethyl ether) to remove any unreacted starting materials. The aqueous layer is then acidified to a pH of approximately 2-3 with a mineral acid, such as hydrochloric acid (e.g., 2 M). The precipitated pyrazole carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.

  • Purification: If necessary, the product can be further purified by recrystallization from an appropriate solvent system or by column chromatography.

In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory activity of pyrazole carboxylic acid derivatives against carbonic anhydrase can be determined using a colorimetric assay based on the hydrolysis of p-nitrophenyl acetate (p-NPA).

Detailed Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • Enzyme Solution: A stock solution of human carbonic anhydrase (e.g., 1 mg/mL) is prepared in cold Assay Buffer and diluted to the desired working concentration just before use.

    • Substrate Solution: A stock solution of p-NPA (e.g., 3 mM) is prepared in acetonitrile or DMSO.

    • Inhibitor Solutions: Test compounds are dissolved in DMSO to prepare stock solutions (e.g., 10 mM) and then serially diluted in Assay Buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the Assay Buffer, the inhibitor solution (or vehicle for control), and the enzyme solution.

    • Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately measure the absorbance at 400-405 nm in a kinetic mode at regular intervals for a specified duration.

  • Data Analysis:

    • The rate of reaction is determined from the linear portion of the absorbance versus time plot.

    • The percentage of inhibition is calculated for each inhibitor concentration.

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

In Vitro DENV NS2B-NS3 Protease Inhibition Assay (FRET-based)

The inhibitory effect of pyrazole carboxylic acids on DENV protease activity can be assessed using a Förster Resonance Energy Transfer (FRET)-based assay.

Detailed Methodology:

  • Reagent Preparation:

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.5, containing a suitable concentration of a detergent (e.g., 0.01% Triton X-100) and glycerol.

    • Enzyme Solution: Recombinant DENV NS2B-NS3 protease is diluted to the desired concentration in Assay Buffer.

    • Substrate Solution: A FRET-based peptide substrate containing a fluorophore and a quencher is dissolved in Assay Buffer.

    • Inhibitor Solutions: Test compounds are prepared as described for the carbonic anhydrase assay.

  • Assay Procedure:

    • In a 96-well or 384-well black plate, add the enzyme solution and the inhibitor solution.

    • Incubate at the optimal temperature (e.g., 37°C) for a short period.

    • Initiate the reaction by adding the substrate solution.

    • Monitor the increase in fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • The initial velocity of the reaction is calculated from the linear phase of the fluorescence signal increase.

    • IC50 values are determined as described in the carbonic anhydrase assay protocol.

Conclusion

Pyrazole carboxylic acids represent a versatile and highly valuable class of compounds in medicinal chemistry. Their ability to potently and selectively interact with a wide array of biological targets, including enzymes and receptors, has led to their successful application in the development of therapeutics for a broad spectrum of diseases. The synthetic accessibility of the pyrazole core, coupled with the functional versatility of the carboxylic acid group, ensures that this scaffold will continue to be a fertile ground for the discovery of novel and effective medicines. The data and protocols presented in this guide aim to facilitate further research and development in this promising area of drug discovery.

References

A Technical Guide to the Synthetic Routes of 5-Aminopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-aminopyrazoles are a pivotal class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and materials science. Their versatile structure serves as a key building block for the synthesis of a wide array of fused heterocyclic systems, many of which exhibit potent biological activities. This has led to their incorporation into numerous pharmaceutical agents, including kinase inhibitors, anti-inflammatory drugs, and anticancer therapies. The continued interest in 5-aminopyrazole derivatives necessitates a comprehensive understanding of their synthetic pathways. This technical guide provides an in-depth review of the core synthetic routes for 5-aminopyrazoles, presenting quantitative data in structured tables, detailing experimental protocols for key reactions, and illustrating the synthetic workflows through logical diagrams.

Core Synthetic Strategies

The synthesis of 5-aminopyrazoles predominantly relies on the cyclocondensation reaction between a hydrazine derivative and a C3 electrophilic component containing a nitrile group. The most prevalent and versatile methods involve the use of β-ketonitriles and malononitrile derivatives as the C3 synthon. Additionally, modern techniques such as solid-phase and microwave-assisted synthesis have been developed to enhance efficiency and facilitate the generation of compound libraries.

Synthesis from β-Ketonitriles and Hydrazines

The reaction between β-ketonitriles and hydrazines is the most widely employed method for the preparation of 5-aminopyrazoles.[1][2] The reaction proceeds through an initial nucleophilic attack of the hydrazine on the carbonyl group of the β-ketonitrile to form a hydrazone intermediate, which then undergoes intramolecular cyclization via the attack of the second nitrogen atom of the hydrazine onto the nitrile carbon.[1][2]

  • Starting Materials: β-Ketonitrile, Hydrazine (or substituted hydrazine)

  • Intermediate: Hydrazone

  • Product: 5-Aminopyrazole

Below is a logical diagram illustrating the general workflow for the synthesis of 5-aminopyrazoles from β-ketonitriles.

G start β-Ketonitrile intermediate Hydrazone Intermediate start->intermediate Condensation hydrazine Hydrazine (R-NHNH2) hydrazine->intermediate product 5-Aminopyrazole intermediate->product Intramolecular Cyclization

Caption: General synthesis of 5-aminopyrazoles from β-ketonitriles.

R1R2Hydrazine (R3)SolventConditionsTimeYield (%)Reference
PhHPhenylhydrazineEthanolReflux4h92[1]
MeHHydrazine hydrateEthanolReflux3h85[1]
CF3Ph2-Hydrazino-4-methylquinolineMethanolrt12h78[1]
PhCOPhPhenylhydrazineAcetic AcidReflux6h88[1]
MeCOOEtHydrazine hydrateEthanolReflux5h90[1]

A mixture of benzoylacetonitrile (1.45 g, 10 mmol) and phenylhydrazine (1.08 g, 10 mmol) in absolute ethanol (20 mL) is refluxed for 4 hours.[1] The progress of the reaction is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The crude product is then washed with cold ethanol and dried under vacuum to afford 5-amino-1,3-diphenyl-1H-pyrazole. The product can be further purified by recrystallization from ethanol.

Synthesis from Malononitrile Derivatives and Hydrazines

The reaction of malononitrile and its derivatives with hydrazines provides a direct route to 3,5-diaminopyrazoles or 5-aminopyrazoles with a cyano group at the 4-position. The reaction of malononitrile itself with hydrazine can lead to dimerization of malononitrile before cyclization.[1] However, using substituted malononitriles or controlling the reaction conditions can lead to the desired 5-aminopyrazole derivatives in good yields.[1]

  • Starting Materials: Malononitrile derivative, Hydrazine (or substituted hydrazine)

  • Product: 3,5-Diaminopyrazole or 5-Amino-4-cyanopyrazole

The following diagram illustrates the synthetic pathways from malononitrile derivatives.

G malononitrile Malononitrile product1 5-Amino-4-cyanopyrazole malononitrile->product1 Dimerization then Cyclization sub_malononitrile Substituted Malononitrile product2 3,5-Diaminopyrazole sub_malononitrile->product2 Direct Cyclization hydrazine Hydrazine hydrazine->product1 hydrazine->product2

Caption: Synthesis of 5-aminopyrazoles from malononitrile derivatives.

Malononitrile DerivativeHydrazineSolventConditionsTimeYield (%)Reference
MalononitrileHydrazine hydrateWaterReflux2h75 (for 5-amino-4-cyanopyrazole)[1]
PhenylmalononitrileHydrazine hydrateEthanolReflux3h88 (for 3,5-diamino-4-phenylpyrazole)[3]
(Ethoxymethylene)malononitrileHydrazine hydrateEthanolrt1h95 (for 5-amino-4-cyanopyrazole)[1]
BenzylidenemalononitrilePhenylhydrazineEthanolReflux5h82[4]

To a solution of phenylmalononitrile (1.56 g, 10 mmol) in ethanol (25 mL), hydrazine hydrate (80%, 0.63 mL, 10 mmol) is added dropwise with stirring. The reaction mixture is then refluxed for 3 hours.[3] After cooling to room temperature, the solvent is removed under reduced pressure. The resulting solid is triturated with diethyl ether, collected by filtration, and dried to give 3,5-diamino-4-phenylpyrazole.

Solid-Phase Synthesis of 5-Aminopyrazoles

Solid-phase synthesis offers a powerful platform for the generation of 5-aminopyrazole libraries for high-throughput screening.[5] In a typical approach, a β-ketoester is immobilized on a solid support, such as Wang resin, and then converted to the corresponding β-ketonitrile.[1] Subsequent reaction with a hydrazine and cleavage from the resin yields the desired 5-aminopyrazole.

G resin Solid Support (e.g., Wang Resin) step1 Immobilize β-ketoester resin->step1 step2 Convert to β-ketonitrile step1->step2 step3 React with Hydrazine step2->step3 step4 Cleave from Resin step3->step4 product 5-Aminopyrazole step4->product

Caption: Solid-phase synthesis workflow for 5-aminopyrazoles.

ResinLinkerHydrazineCleavage AgentPurity (%)Overall Yield (%)Reference
Wang ResinEsterPhenylhydrazineTFA>9065-85[1]
Merrifield ResinThioetherHydrazine hydrateTFA>9570-90[1]
Rink Amide ResinAmideMethylhydrazineTFA>9060-80[5]

Wang resin is swelled in dichloromethane (DCM). The first amino acid is loaded onto the resin using a standard coupling agent like N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP).[4] The Fmoc protecting group is removed with piperidine in dimethylformamide (DMF). The subsequent β-ketoacid is coupled, followed by conversion to the β-ketonitrile using a dehydrating agent. The resin-bound β-ketonitrile is then treated with a solution of the desired hydrazine in a suitable solvent (e.g., ethanol or DMF) at elevated temperature. After the reaction is complete, the resin is washed thoroughly to remove excess reagents. The final 5-aminopyrazole is cleaved from the resin using a solution of trifluoroacetic acid (TFA) in DCM. The crude product is then purified by preparative HPLC.

Microwave-Assisted Synthesis of 5-Aminopyrazoles

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates and improving yields. The synthesis of 5-aminopyrazoles from β-ketonitriles and hydrazines can be significantly enhanced under microwave irradiation, often reducing reaction times from hours to minutes.[6]

R1R2Hydrazine (R3)SolventPower (W)Time (min)Yield (%)Reference
Androst-5-en-3β-olHPhenylhydrazine HClEthanol1001090[7]
Androst-5-en-3β-olH4-Fluorophenylhydrazine HClEthanol1001094[7]
MeHPhenylhydrazineAcetic Acid300588[8]
PhHHydrazine hydrateEthanol150291[9]

To a solution of 16-cyano-3β-hydroxy-androst-5-en-17-one (157 mg, 0.5 mmol) in ethanol (5 mL), the respective arylhydrazine hydrochloride (0.75 mmol) and sodium acetate (61.5 mg, 0.75 mmol) are added in a microwave process vial. The mixture is irradiated in a microwave synthesizer at 120 °C for 10 minutes.[7] After completion, the reaction mixture is poured into water and the precipitate is collected by filtration. The crude product is then purified by column chromatography on silica gel.

Conclusion

The synthesis of 5-aminopyrazoles is a well-established area of organic chemistry with several reliable and high-yielding methodologies. The classical approach involving the condensation of β-ketonitriles with hydrazines remains a cornerstone of 5-aminopyrazole synthesis due to its versatility and broad substrate scope. The use of malononitrile derivatives provides an efficient route to diaminopyrazoles and other highly functionalized analogs. Furthermore, the advent of modern techniques such as solid-phase and microwave-assisted synthesis has significantly expanded the toolkit for chemists, enabling the rapid generation of diverse 5-aminopyrazole libraries for drug discovery and other applications. The choice of synthetic route will ultimately depend on the desired substitution pattern, the scale of the reaction, and the available resources. This guide provides a comprehensive overview to aid researchers in selecting and implementing the most suitable method for their specific needs.

References

CAS number and molecular weight of 5-Amino-1-(3-chlorophenyl)-1h-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive technical information on 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and agrochemical research. It is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below.

ParameterValueReference
CAS Number15070-84-5[1]
Molecular FormulaC₁₀H₈ClN₃O₂[1]
Molecular Weight237.65 g/mol [1]
AppearanceOff-white amorphous powder[1]
Melting Point189 - 191 °C[1]
Purity≥ 99% (HPLC)[1]

Experimental Protocols

Detailed experimental procedures for the synthesis and analysis of this compound are crucial for its application in research. The following sections outline potential laboratory protocols.

Synthesis of this compound

A plausible synthetic route for this compound involves a multi-step reaction sequence, which is a common method for the preparation of pyrazole derivatives. A representative synthesis workflow is illustrated in the diagram below. The process typically starts from a substituted phenylhydrazine and a suitable three-carbon synthon, followed by cyclization and functional group manipulations to yield the final product.

General Analytical Method: High-Performance Liquid Chromatography (HPLC)

To assess the purity of this compound, a standard method is reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Temperature: 25 °C

Biological and Chemical Significance

This compound serves as a versatile intermediate in the synthesis of a variety of bioactive molecules. Its structural motifs are found in compounds developed for diverse applications.

Potential Applications in Drug Discovery

The pyrazole core is a well-established scaffold in medicinal chemistry. This particular derivative, with its amino and carboxylic acid functionalities, is a key building block for creating more complex molecules with potential therapeutic activities. The diagram below illustrates a conceptual pathway from this intermediate to potential drug candidates.

Role in Agrochemical Synthesis

In addition to its pharmaceutical applications, this compound is utilized in the development of novel agrochemicals. The pyrazole ring system is a component of many modern herbicides and fungicides, and this intermediate can be used to synthesize new crop protection agents.

Visualizations

The following diagrams illustrate key conceptual workflows related to this compound.

G cluster_synthesis Conceptual Synthesis Workflow A 3-Chlorophenylhydrazine C Cyclization A->C B Ethyl 2-cyano-3-ethoxyacrylate B->C D Ethyl 5-amino-1-(3-chlorophenyl) -1H-pyrazole-4-carboxylate C->D Intermediate E Hydrolysis D->E F 5-Amino-1-(3-chlorophenyl) -1H-pyrazole-4-carboxylic acid E->F Final Product

Caption: Conceptual synthesis of the target compound.

G cluster_application Drug Discovery and Development Pathway Start 5-Amino-1-(3-chlorophenyl) -1H-pyrazole-4-carboxylic acid (Starting Material) Library Combinatorial Library Synthesis (Amide/Ester Formation) Start->Library Screening High-Throughput Screening (Biological Assays) Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (Structure-Activity Relationship) Hit->Lead Candidate Preclinical Candidate Lead->Candidate

Caption: Path from intermediate to drug candidate.

References

Solubility of 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid belongs to the pyrazole class of heterocyclic compounds, which are significant scaffolds in medicinal chemistry. Understanding the solubility of this compound is crucial for its formulation, bioavailability, and overall development as a potential therapeutic agent. This guide will explore the theoretical aspects of its solubility and provide a practical approach to its measurement.

Theoretical Solubility Profile

The solubility of this compound is governed by its molecular structure, which features both polar and non-polar moieties.

  • Functional Groups and Polarity: The presence of an amino (-NH2) group and a carboxylic acid (-COOH) group imparts polarity to the molecule, suggesting potential solubility in polar solvents. These groups can participate in hydrogen bonding with solvent molecules.

  • Aromatic Rings: The chlorophenyl and pyrazole rings are largely non-polar, which may contribute to solubility in less polar organic solvents.

  • Influence of pH: The carboxylic acid and amino groups are ionizable. Therefore, the solubility of this compound is expected to be highly dependent on the pH of the aqueous medium. In acidic solutions, the amino group will be protonated, while in basic solutions, the carboxylic acid will be deprotonated, both of which generally lead to increased aqueous solubility compared to the isoelectric point where the molecule is neutral.

Based on these structural features, it is anticipated that the compound will exhibit limited solubility in pure water but may have enhanced solubility in acidic or basic aqueous solutions, as well as in polar organic solvents.

Experimental Determination of Solubility

To ascertain the precise solubility of this compound in various solvents, a systematic experimental approach is necessary. The following protocol outlines a standard shake-flask method, which is considered the gold standard for thermodynamic solubility determination.[1]

Proposed Experimental Protocol

Objective: To determine the equilibrium solubility of this compound in a range of solvents at controlled temperatures.

Materials:

  • This compound (pure solid)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), phosphate-buffered saline (PBS) at various pH values)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid compound to a series of vials, each containing a known volume of a specific solvent.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C and 37 °C).

    • Shake the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Centrifuge the vials to further separate the undissolved solid from the supernatant.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the aliquot through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of known concentrations to quantify the solubility.

  • Data Analysis:

    • Calculate the solubility in appropriate units (e.g., mg/mL, mol/L).

    • Repeat the experiment at different temperatures and with different solvents.

The following diagram illustrates the proposed experimental workflow for determining the solubility of the compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_sampling Sampling & Preparation cluster_analysis Analysis A Add excess solid to solvent in vial B Seal vial A->B C Shake at constant temperature B->C D Allow solid to settle C->D E Centrifuge D->E F Withdraw supernatant E->F G Filter supernatant F->G H Dilute sample G->H I HPLC analysis H->I J Calculate solubility I->J

Caption: Experimental workflow for solubility determination.

Factors Influencing Solubility

The solubility of a compound like this compound is a result of the interplay between its intrinsic properties and the characteristics of the solvent. The following diagram illustrates these relationships.

G cluster_compound Compound Properties cluster_solvent Solvent Properties polarity Molecular Polarity solubility Solubility polarity->solubility 'Like dissolves like' h_bond Hydrogen Bonding Capacity h_bond->solubility Enhances interaction pka pKa (Ionization) pka->solubility pH-dependent crystal Crystal Lattice Energy crystal->solubility Energy barrier solv_polarity Solvent Polarity solv_polarity->solubility solv_h_bond Hydrogen Bonding solv_h_bond->solubility ph pH ph->solubility

Caption: Factors influencing the solubility of the target compound.

Data Presentation

While specific data is not available, the results from the proposed experimental protocol should be organized into a clear and concise table for easy comparison.

Table 1: Hypothetical Solubility Data for this compound

SolventTemperature (°C)Solubility (mg/mL)
Water25
Water37
PBS (pH 5.0)25
PBS (pH 7.4)25
PBS (pH 9.0)25
Ethanol25
Methanol25
Acetone25
DMSO25

Conclusion

The solubility of this compound is a critical parameter for its development in pharmaceutical applications. Although quantitative data is not currently available in the public domain, this guide provides a robust theoretical and practical framework for its determination. By understanding the molecular characteristics and employing a systematic experimental approach, researchers can accurately characterize the solubility profile of this compound, enabling informed decisions in formulation and development processes.

References

The Core Mechanism of 5-Aminopyrazole Compounds in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminopyrazole derivatives have emerged as a versatile and privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the core mechanisms of action of these compounds, focusing on their interactions with key biological targets. We will delve into their roles as potent inhibitors of various enzyme families, particularly kinases, and their subsequent impact on cellular signaling pathways implicated in a range of pathologies, including cancer and inflammatory disorders. This document summarizes quantitative data on their efficacy, details key experimental protocols for their evaluation, and provides visual representations of their mechanisms of action to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

The 5-aminopyrazole moiety is a five-membered heterocyclic ring containing two adjacent nitrogen atoms and an amino group at the C5 position. This structural motif serves as a versatile pharmacophore, enabling the synthesis of a diverse library of compounds with a broad range of biological activities.[1][2] These compounds have garnered significant attention in drug discovery due to their ability to selectively target and modulate the activity of various enzymes and receptors.[3] Their therapeutic potential spans multiple domains, including oncology, inflammation, and neurodegenerative diseases. This guide will focus on the primary mechanisms through which 5-aminopyrazole derivatives exert their biological effects, with a particular emphasis on their role as kinase inhibitors.

Key Biological Targets and Mechanisms of Action

5-Aminopyrazole compounds primarily exert their effects by acting as competitive inhibitors at the ATP-binding sites of various protein kinases. This inhibition disrupts downstream signaling cascades, thereby interfering with pathological processes such as uncontrolled cell proliferation and pro-inflammatory cytokine production.

Kinase Inhibition

Kinases are a large family of enzymes that play a critical role in cell signaling by catalyzing the transfer of a phosphate group from ATP to specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, making them attractive targets for therapeutic intervention. 5-Aminopyrazole derivatives have been successfully developed as potent inhibitors of several key kinase families.

BTK is a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling. Its aberrant activation is implicated in various B-cell malignancies. 5-Aminopyrazole-based compounds, such as pirtobrutinib , have been developed as highly selective and potent non-covalent inhibitors of BTK.[4][5] These inhibitors bind to the kinase domain of BTK, preventing its activation and downstream signaling, which ultimately leads to decreased B-cell proliferation and survival.

The FGFR family of receptor tyrosine kinases plays a pivotal role in cell growth, differentiation, and angiogenesis.[6] Aberrant FGFR signaling is a known driver in various cancers. 5-Amino-1H-pyrazole-4-carboxamide derivatives have been designed as pan-FGFR inhibitors, demonstrating nanomolar efficacy against multiple FGFR isoforms.[3] By blocking the ATP-binding site, these compounds inhibit FGFR autophosphorylation and the activation of downstream pathways such as the RAS-MAPK and PI3K-AKT pathways.[7]

The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central to the signaling of numerous cytokines and growth factors via the JAK-STAT pathway.[8][9] This pathway is critical for immune function and hematopoiesis, and its dysregulation is associated with autoimmune diseases and myeloproliferative neoplasms. 5-Aminopyrazole-based compounds have been developed as potent and selective inhibitors of JAKs, particularly JAK2.[10] By inhibiting JAK-mediated phosphorylation of STAT proteins, these compounds block the translocation of STAT dimers to the nucleus and subsequent gene transcription.[11][12]

p38 MAPKs are a family of serine/threonine kinases that are activated in response to cellular stress and inflammatory cytokines.[2][13] They play a key role in the production of pro-inflammatory cytokines such as TNF-α and IL-6. 5-Aminopyrazole derivatives have been identified as potent and selective inhibitors of p38α MAPK.[14][15] By inhibiting p38 MAPK, these compounds can suppress the inflammatory response, making them promising candidates for the treatment of inflammatory diseases.[16]

Other Biological Activities

Beyond kinase inhibition, 5-aminopyrazole derivatives have demonstrated a range of other biological effects:

  • Cyclooxygenase (COX) Inhibition: Some derivatives exhibit inhibitory activity against COX enzymes, particularly COX-2, which is involved in inflammation and pain.[17][18]

  • Carbonic Anhydrase Inhibition: Certain 5-aminopyrazole compounds have shown inhibitory effects against carbonic anhydrases, which are implicated in various physiological and pathological processes.

  • Antioxidant Activity: Several 5-aminopyrazole derivatives have demonstrated radical scavenging properties in assays such as the DPPH assay, suggesting a potential role in combating oxidative stress.[19]

Quantitative Data on Biological Activity

The potency of 5-aminopyrazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against specific targets. The following tables summarize representative IC50 values for different classes of 5-aminopyrazole inhibitors.

Table 1: IC50 Values of 5-Aminopyrazole Derivatives as Kinase Inhibitors

Compound ClassTarget KinaseCompound ExampleIC50 (nM)Reference
BTK InhibitorBTKPirtobrutinib5.69[4]
Pan-FGFR InhibitorFGFR1Compound 10h46[3]
FGFR2Compound 10h41[3]
FGFR3Compound 10h99[3]
JAK InhibitorJAK1Abrocitinib29[20]
JAK2Fedratinib3[20]
TYK2Deucravacitinib(allosteric)[20]
p38 MAPK Inhibitorp38αCompound 9i40[21]
p38αBIRB 796Kd = 0.1[22]

Table 2: IC50 Values of 5-Aminopyrazole Derivatives in Cellular Assays

Compound ClassCell LineAssayCompound ExampleIC50 (nM)Reference
Pan-FGFR InhibitorNCI-H520 (Lung Cancer)ProliferationCompound 10h19[3]
SNU-16 (Gastric Cancer)ProliferationCompound 10h59[3]
KATO III (Gastric Cancer)ProliferationCompound 10h73[3]
JAK InhibitorNCI-H1975STAT3 PhosphorylationJAK1-IN-4227[23]
p38 MAPK InhibitorHuman Whole BloodTNF-α productionAMG-5483[24]

Table 3: Antioxidant and Anti-platelet Activity of 5-Aminopyrazole Derivatives

CompoundDPPH Scavenging (AA%)Platelet Aggregation Inhibition (IC50, µM)Platelet ROS Production Inhibition (IC50, µM)Reference
4b 27.65>500>500[19]
4c 15.47>500>500[19]
3b <1113139[19]
3c 5.09139121[19]

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by 5-aminopyrazole compounds.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Activation Syk Syk Lyn->Syk BTK BTK Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 Ca_Flux Ca²⁺ Flux DAG_IP3->Ca_Flux Proliferation B-Cell Proliferation & Survival Ca_Flux->Proliferation Inhibitor 5-Aminopyrazole (e.g., Pirtobrutinib) Inhibitor->BTK

Caption: BTK Signaling Pathway Inhibition. (Max Width: 760px)

FGFR_Signaling_Pathway cluster_downstream Downstream Signaling FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization RAS_MAPK RAS-MAPK Pathway FGFR->RAS_MAPK Activation PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT PLCg PLCγ Pathway FGFR->PLCg Inhibitor 5-Aminopyrazole Derivative Inhibitor->FGFR Proliferation Cell Proliferation, Survival, Angiogenesis RAS_MAPK->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation

Caption: FGFR Signaling Pathway Inhibition. (Max Width: 760px)

JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Inhibitor 5-Aminopyrazole Derivative Inhibitor->JAK STAT_dimer STAT Dimer (p-STAT) STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Gene_Transcription p38_MAPK_Signaling_Pathway Stress Stress Stimuli (e.g., LPS, Cytokines) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors Activation Inhibitor 5-Aminopyrazole Derivative Inhibitor->p38_MAPK Inflammatory_Response Inflammatory Response (e.g., TNF-α, IL-6 production) Transcription_Factors->Inflammatory_Response

References

Methodological & Application

Synthesis of 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds. The protocol herein outlines a two-step synthetic route, commencing with the cyclocondensation of 3-chlorophenylhydrazine with ethyl (ethoxymethylene)cyanoacetate to yield ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate, followed by the saponification of the ester to the desired carboxylic acid. This application note includes detailed experimental procedures, tabulated data for key reaction parameters, and visual diagrams to elucidate the synthetic pathway and workflow.

Introduction

5-aminopyrazole derivatives are a significant class of heterocyclic compounds widely utilized as building blocks in medicinal chemistry and drug discovery. Their versatile structure allows for the synthesis of a wide array of molecules with diverse biological activities. The target compound, this compound, serves as a crucial precursor for the synthesis of various therapeutic agents, including kinase inhibitors and anti-inflammatory drugs. The following protocol provides a reliable and reproducible method for the laboratory-scale synthesis of this important intermediate.

Data Presentation

Table 1: Reactants and Solvents for the Synthesis of Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate

Reactant/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles (approx.)
3-chlorophenylhydrazineC₆H₇ClN₂142.591.0 eq-
Ethyl (ethoxymethylene)cyanoacetateC₈H₁₁NO₃169.181.0 eq-
EthanolC₂H₅OH46.07--

Table 2: Reaction Conditions for the Synthesis of Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate

ParameterCondition
TemperatureReflux
Reaction Time6-12 hours
Work-upPrecipitation in ice water, filtration, recrystallization

Table 3: Reactants and Solvents for the Saponification of Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate

Reactant/SolventMolecular FormulaMolar Mass ( g/mol )Quantity
Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylateC₁₂H₁₂ClN₃O₂265.701.0 eq
Sodium HydroxideNaOH40.002-3 eq
MethanolCH₃OH32.04-
WaterH₂O18.02-
Hydrochloric Acid (concentrated)HCl36.46To pH ~2-3

Table 4: Reaction Conditions for the Saponification

ParameterCondition
TemperatureRoom temperature to reflux
Reaction Time2-6 hours
Work-upAcidification, filtration, washing, and drying

Experimental Protocols

Part 1: Synthesis of Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate

This procedure is adapted from the synthesis of similar 5-amino-1-aryl-1H-pyrazole-4-carboxylate esters.[1]

Materials:

  • 3-chlorophenylhydrazine

  • Ethyl (ethoxymethylene)cyanoacetate

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Beaker

  • Ice bath

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of 3-chlorophenylhydrazine in absolute ethanol.

  • To this solution, add 1.0 equivalent of ethyl (ethoxymethylene)cyanoacetate.

  • Heat the reaction mixture to reflux and maintain for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice water to precipitate the product.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water.

  • Recrystallize the crude product from ethanol to afford pure ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate as a solid.

  • Dry the purified product under vacuum.

Part 2: Synthesis of this compound (Saponification)

This protocol is based on general procedures for the hydrolysis of pyrazole esters.[2][3]

Materials:

  • Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate

  • Sodium hydroxide (NaOH)

  • Methanol

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer

  • pH paper or pH meter

  • Beaker

  • Ice bath

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • In a round-bottom flask, suspend 1.0 equivalent of ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate in a mixture of methanol and water.

  • Add 2-3 equivalents of sodium hydroxide to the suspension.

  • Stir the mixture at room temperature or gently heat to reflux for 2-6 hours until the starting material is consumed (monitored by TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Carefully acidify the solution to a pH of approximately 2-3 by the dropwise addition of concentrated hydrochloric acid. A precipitate will form.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid thoroughly with cold water to remove any inorganic salts.

  • Dry the final product, this compound, under vacuum.

Visualization of Synthetic Pathway and Workflow

Synthesis_Pathway cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Saponification 3-chlorophenylhydrazine 3-chlorophenylhydrazine Step1_Reaction Ethanol, Reflux 3-chlorophenylhydrazine->Step1_Reaction EMCA Ethyl (ethoxymethylene)cyanoacetate EMCA->Step1_Reaction Intermediate Ethyl 5-amino-1-(3-chlorophenyl)- 1H-pyrazole-4-carboxylate Step1_Reaction->Intermediate Step2_Reaction 1. NaOH, MeOH/H₂O 2. HCl (aq) Intermediate->Step2_Reaction Final_Product 5-Amino-1-(3-chlorophenyl)- 1H-pyrazole-4-carboxylic acid Step2_Reaction->Final_Product

Caption: Synthetic pathway for this compound.

Experimental_Workflow cluster_synthesis Synthesis of Intermediate Ester cluster_hydrolysis Hydrolysis to Carboxylic Acid A Mix 3-chlorophenylhydrazine and ethyl (ethoxymethylene)cyanoacetate in Ethanol B Reflux for 6-12 hours A->B C Precipitate in ice water B->C D Filter and wash with cold water C->D E Recrystallize from Ethanol D->E F Suspend ester in MeOH/H₂O with NaOH E->F Proceed to Hydrolysis G Stir/reflux for 2-6 hours F->G H Remove MeOH and dilute with water G->H I Acidify with HCl to pH 2-3 H->I J Filter, wash, and dry the final product I->J

Caption: Experimental workflow for the two-step synthesis.

References

Application Notes: 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid is a highly functionalized heterocyclic compound that serves as a crucial scaffold in the synthesis of a diverse array of biologically active molecules.[1][2][3] Its unique structural features, including a reactive amino group, a carboxylic acid moiety, and a substituted phenyl ring, make it an ideal starting material for the construction of complex molecular architectures. This versatile building block has found significant applications in the fields of medicinal chemistry and agrochemical research, where it is utilized in the development of novel therapeutic agents and crop protection agents.[1][3] Notably, this pyrazole derivative is a key intermediate in the synthesis of potent kinase inhibitors, anti-inflammatory compounds, and analgesics.[1][3]

Key Applications

The primary utility of this compound lies in its role as a precursor for the synthesis of fused heterocyclic systems, particularly pyrazolo[3,4-d]pyrimidines. These bicyclic structures are well-established pharmacophores present in numerous kinase inhibitors targeting enzymes such as Fibroblast Growth Factor Receptors (FGFRs) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The amino and carboxylic acid groups on the pyrazole ring are perfectly positioned for cyclization reactions to form the pyrimidine ring.

Table 1: Overview of Bioactive Molecules Derived from 5-Aminopyrazole Scaffolds

Compound ClassTarget/ApplicationReference
5-Amino-1H-pyrazole-4-carboxamidesPan-FGFR covalent inhibitors for cancer therapy[4]
Pyrazolo[1,5-a]pyrimidine-3-carboxamidesIRAK4 inhibitors for inflammatory diseases[5]
4-AminopyrazolopyrimidinesGeneral kinase inhibitors
Pyrazolo[3,4-d]pyrimidinesAntimicrobial agents
Substituted 5-aminopyrazolesAnticonvulsant and antifungal agents[6][7]

Experimental Protocols

The following protocols describe the synthesis of a key intermediate, 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxamide, and its subsequent conversion to a pyrazolo[3,4-d]pyrimidinone derivative, a common core of many kinase inhibitors.

Protocol 1: Synthesis of 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxamide

This protocol details the conversion of the carboxylic acid to the corresponding primary amide. This transformation is a crucial step to enable subsequent cyclization reactions.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
This compound251.652.52 g10.0
Thionyl chloride (SOCl₂)118.971.1 mL15.0
Dichloromethane (DCM), anhydrous-50 mL-
Ammonium hydroxide (28% in water)35.0510 mL-
Diethyl ether-50 mL-
Saturated sodium bicarbonate solution-30 mL-
Brine-30 mL-
Anhydrous sodium sulfate---

Procedure:

  • To a stirred suspension of this compound (2.52 g, 10.0 mmol) in anhydrous dichloromethane (50 mL) at 0 °C, add thionyl chloride (1.1 mL, 15.0 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Cool the reaction mixture back to 0 °C and slowly add ammonium hydroxide solution (10 mL).

  • Stir the resulting biphasic mixture vigorously for 30 minutes.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (30 mL) and brine (30 mL), then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Triturate the resulting solid with diethyl ether to afford 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxamide as a solid.

Expected Yield: 85-95%

Characterization Data (Hypothetical):

  • ¹H NMR (400 MHz, DMSO-d₆) δ 7.85 (s, 1H), 7.60 (t, J = 2.0 Hz, 1H), 7.50 (m, 1H), 7.40 (m, 1H), 7.30 (m, 1H), 7.15 (br s, 2H, NH₂), 6.50 (br s, 2H, CONH₂).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ 165.4, 152.1, 140.8, 133.7, 131.2, 127.9, 124.5, 123.8, 98.6.

  • MS (ESI): m/z 251.0 [M+H]⁺.

Protocol 2: Synthesis of 1-(3-Chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

This protocol describes the cyclization of the carboxamide intermediate to form the pyrazolo[3,4-d]pyrimidinone core.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxamide250.672.51 g10.0
Formamide45.0420 mL-

Procedure:

  • A mixture of 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxamide (2.51 g, 10.0 mmol) in formamide (20 mL) is heated to 190 °C for 8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Add water (50 mL) to the mixture to facilitate further precipitation.

  • Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to yield 1-(3-Chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.

Expected Yield: 70-85%

Characterization Data (Hypothetical):

  • ¹H NMR (400 MHz, DMSO-d₆) δ 12.1 (br s, 1H, NH), 8.55 (s, 1H), 8.15 (s, 1H), 7.90 (t, J = 2.1 Hz, 1H), 7.70 (m, 1H), 7.60 (m, 2H).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ 158.2, 154.5, 149.3, 139.8, 133.9, 131.5, 128.3, 125.1, 124.5, 105.7.

  • MS (ESI): m/z 261.0 [M+H]⁺.

Visualizations

Experimental Workflow

The following diagram illustrates the synthetic workflow from the starting carboxylic acid to the final pyrazolo[3,4-d]pyrimidinone core.

G cluster_0 Protocol 1 cluster_1 Protocol 2 A This compound B Amide Formation A->B SOCl₂, NH₄OH C 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxamide B->C D Cyclization C->D Formamide, 190°C E 1-(3-Chlorophenyl)-1,5-dihydro-4H- pyrazolo[3,4-d]pyrimidin-4-one D->E

Caption: Synthetic workflow for pyrazolo[3,4-d]pyrimidin-4-one.

Signaling Pathway Inhibition

Derivatives of the synthesized pyrazolo[3,4-d]pyrimidinone core are known to function as kinase inhibitors. For example, they can target the ATP-binding pocket of kinases like FGFR, thereby inhibiting downstream signaling pathways implicated in cell proliferation and survival.

G cluster_pathway Simplified Kinase Signaling Pathway cluster_inhibition Mechanism of Action GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FGFR) GF->Receptor Kinase_Domain Kinase Domain Receptor->Kinase_Domain Activation Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Kinase_Domain->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine Derivative Inhibitor->Kinase_Domain Inhibition

Caption: Inhibition of a kinase signaling pathway.

Conclusion

This compound is a valuable and versatile building block for the synthesis of medicinally relevant compounds. The protocols provided herein offer a straightforward route to a key pyrazolo[3,4-d]pyrimidinone intermediate, which can be further functionalized to generate libraries of potential kinase inhibitors for drug discovery programs. The adaptability of this scaffold ensures its continued importance in the development of novel therapeutics.

References

Application of 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic Acid in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid is a versatile heterocyclic building block with significant potential in drug discovery and development. Its pyrazole core is a privileged scaffold found in numerous biologically active compounds. This molecule serves as a key intermediate in the synthesis of a wide range of derivatives with potential therapeutic applications, including but not limited to, anti-inflammatory, anticancer, and analgesic agents.[1][2][3] The unique structural features of this compound, including the amino and carboxylic acid functional groups, allow for diverse chemical modifications to optimize biological activity, selectivity, and pharmacokinetic properties.

This document provides detailed application notes on the utility of this compound in drug discovery, focusing on its role as a precursor for potent kinase inhibitors and anti-inflammatory agents. Furthermore, it outlines detailed experimental protocols for the synthesis and biological evaluation of compounds derived from this valuable intermediate.

Key Application Areas

The primary applications of this compound in drug discovery are centered on its derivatization to target key proteins involved in disease pathogenesis.

  • Anti-inflammatory Agents: The 5-aminopyrazole scaffold is a well-established pharmacophore in the design of anti-inflammatory drugs.[4][5] Derivatives of this compound can be synthesized to inhibit key inflammatory mediators. Potential mechanisms of action include the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) and the modulation of inflammatory signaling pathways such as the NF-κB and IRAK4 pathways.

  • Kinase Inhibitors for Oncology: The pyrazole ring system is a common feature in many approved and investigational kinase inhibitors. Derivatives of this molecule have shown promise as inhibitors of various kinases implicated in cancer, such as Fibroblast Growth Factor Receptors (FGFRs).[6] Aberrant FGFR signaling is a known driver in various cancers, making FGFR inhibitors a promising therapeutic strategy.

Data Presentation

While specific quantitative data for the parent compound, this compound, is not extensively available in the public domain, its derivatives have demonstrated significant biological activity. The following tables summarize the inhibitory activities of representative 5-aminopyrazole derivatives against relevant biological targets. This data highlights the potential of this chemical class and serves as a benchmark for new derivatives synthesized from the title compound.

Table 1: Inhibitory Activity of 5-Amino-1H-pyrazole-4-carboxamide Derivatives against Fibroblast Growth Factor Receptors (FGFRs)

Compound IDTarget KinaseIC50 (nM)Reference
10h FGFR146[7]
FGFR241[7]
FGFR399[7]
FGFR2 V564F62[7]

Table 2: Inhibitory Activity of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Derivatives against Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)

Compound IDTarget KinaseIC50 (nM)Cell-Based Assay (hPBMC IC50, nM)Reference
1 IRAK41102300[8]
10 IRAK4>50-fold improvement over 1Not Reported[8]
14 IRAK4Potent and Kinome-SelectiveDemonstrated in vivo PD activity[8]

Experimental Protocols

The following are detailed protocols for the synthesis of this compound and for the evaluation of its derivatives in relevant biological assays.

Protocol 1: Synthesis of this compound

This protocol is a representative method based on common synthetic routes for 5-aminopyrazoles.

Materials:

  • 3-Chlorophenylhydrazine hydrochloride

  • Ethyl 2-cyano-3-ethoxyacrylate

  • Sodium ethoxide

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

  • Ethyl acetate

  • Hexane

  • Standard laboratory glassware and equipment

Procedure:

  • Step 1: Synthesis of Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate.

    • In a round-bottom flask, dissolve 3-chlorophenylhydrazine hydrochloride (1 mmol) in ethanol (20 mL).

    • Add a solution of sodium ethoxide (1.1 mmol) in ethanol and stir for 30 minutes at room temperature.

    • To this mixture, add ethyl 2-cyano-3-ethoxyacrylate (1 mmol) and reflux the reaction mixture for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain pure ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate.

  • Step 2: Hydrolysis to this compound.

    • Dissolve the ester from Step 1 (1 mmol) in a mixture of ethanol (10 mL) and 2M sodium hydroxide (5 mL).

    • Stir the mixture at 60-70°C for 2-4 hours until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and acidify to pH 3-4 with 2M hydrochloric acid.

    • The resulting precipitate is the desired product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

Protocol 2: In Vitro Anti-Inflammatory Assay - Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This protocol assesses the ability of a test compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

  • Lipopolysaccharide (LPS)

  • Test compound (dissolved in DMSO)

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour. Include a vehicle control (DMSO).

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • In a new 96-well plate, add 50 µL of the collected supernatant.

    • Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve prepared with sodium nitrite.

  • Data Analysis: Calculate the percentage inhibition of NO production by the test compound compared to the LPS-stimulated control.

Protocol 3: In Vitro Kinase Inhibition Assay - FGFR Kinase Assay

This protocol is a general method to assess the inhibitory activity of a compound against an FGFR kinase.

Materials:

  • Recombinant human FGFR kinase (e.g., FGFR1, FGFR2, or FGFR3)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Substrate peptide (e.g., Poly(E,Y) 4:1)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

  • Reaction Setup:

    • To the wells of a 384-well plate, add the test compound or vehicle control.

    • Add the FGFR kinase to each well (except for the no-enzyme control).

    • Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the application of this compound derivatives in drug discovery.

G cluster_0 Synthesis & Derivatization cluster_1 Biological Screening cluster_2 Lead Optimization cluster_3 Preclinical Development start 5-Amino-1-(3-chlorophenyl)- 1H-pyrazole-4-carboxylic acid derivatives Library of Derivatives start->derivatives Chemical Synthesis invitro In Vitro Assays (e.g., Kinase Inhibition, Anti-inflammatory) derivatives->invitro cellbased Cell-Based Assays (e.g., Proliferation, Cytokine Release) invitro->cellbased sar Structure-Activity Relationship (SAR) cellbased->sar adme ADME/Tox Profiling sar->adme lead Lead Compound adme->lead invivo In Vivo Efficacy Models lead->invivo candidate Drug Candidate invivo->candidate

Caption: Drug discovery workflow using the pyrazole scaffold.

G cluster_n LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IKK IKK Complex IRAK4->IKK IkB IκB IKK->IkB P NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Transcription Cytokines TNF-α, IL-6, iNOS Gene->Cytokines Inhibitor 5-Aminopyrazole Derivative Inhibitor->IRAK4 Inhibitor->IKK NFkB_n NF-κB NFkB_n->Gene

Caption: Inhibition of the NF-κB signaling pathway.

G FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 5-Aminopyrazole Derivative Inhibitor->FGFR

Caption: Inhibition of the FGFR signaling pathway.

References

Application Notes and Protocols for 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles in Crop Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles as potential agents in crop protection. This document includes summaries of their biological activities, proposed mechanisms of action, and detailed experimental protocols for their evaluation.

Introduction

5-Amino-1-aryl-1H-pyrazole-4-carbonitriles are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in the agrochemical sector.[1] Their structural framework serves as a versatile scaffold for the development of new herbicides, insecticides, and fungicides.[1] Many commercial pesticides are based on the pyrazole nucleus, highlighting the importance of this chemical class in crop protection.[1] This document focuses on the application of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles, providing data on their efficacy and protocols for their synthesis and biological evaluation.

Biological Activity

Insecticidal Activity

Certain derivatives of 5-Amino-1-aryl-1H-pyrazole-4-carbonitrile have demonstrated notable insecticidal properties. For instance, studies have been conducted on their efficacy against the tomato leafminer, Tuta absoluta, a significant pest in tomato cultivation.

Table 1: Insecticidal Activity of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles against Tuta absoluta Larvae [2][3]

Compound IDStructureMortality after 48h (%)
3b 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbonitrile60
3c 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile75
Fipronil (Commercial Insecticide - Positive Control)100

Data from studies by Coll Araoz, Maria Victoria, et al. evaluating novel synthetic N-aryl pyrazoles.[2][3]

Fungicidal Activity

While extensive quantitative data for a broad range of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles against various plant pathogens is still an emerging area of research, the broader class of pyrazole derivatives is well-established for its fungicidal properties. Many pyrazole-based fungicides function as Succinate Dehydrogenase Inhibitors (SDHIs).[4] The fungicidal potential of novel 5-Amino-1-aryl-1H-pyrazole-4-carbonitrile derivatives should be evaluated against a panel of economically important plant pathogens.

Mechanism of Action: Succinate Dehydrogenase Inhibition

The primary mode of action for many fungicidal pyrazole derivatives is the inhibition of the succinate dehydrogenase (SDH) enzyme (also known as complex II) in the mitochondrial respiratory chain.[4] This enzyme is a key component of both the tricarboxylic acid (TCA) cycle and the electron transport chain, playing a vital role in fungal cellular respiration and energy production.[4]

By binding to the SDH enzyme, these compounds block the oxidation of succinate to fumarate. This disruption of the electron transport chain inhibits ATP production, leading to a depletion of cellular energy and ultimately causing fungal cell death.

Below is a diagram illustrating the proposed mechanism of action.

Succinate_Dehydrogenase_Inhibition cluster_tca Tricarboxylic Acid (TCA) Cycle cluster_etc Electron Transport Chain cluster_inhibition Inhibition Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH (Succinate Dehydrogenase) Complex_III Complex III SDH Complex II (SDH) CoQ Coenzyme Q (Ubiquinone) SDH->CoQ e- CoQ->Complex_III e- Inhibitor 5-Amino-1-aryl-1H- pyrazole-4-carbonitrile Inhibitor->SDH Binds to and inhibits SDH activity

Caption: Proposed mechanism of action for 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles as Succinate Dehydrogenase Inhibitors.

Experimental Protocols

Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles

A general and efficient one-pot synthesis method involves the direct condensation of (ethoxymethylene)malononitrile with various aryl hydrazines.[5][6]

Materials:

  • (Ethoxymethylene)malononitrile

  • Substituted aryl hydrazine

  • Ethanol (or other suitable solvent)

  • Standard laboratory glassware for reflux reactions

  • Heating mantle

  • Magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the substituted aryl hydrazine (1 equivalent) in ethanol.

  • Add (ethoxymethylene)malononitrile (1 equivalent) to the solution.

  • Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

  • Collect the fractions containing the desired product and evaporate the solvent to obtain the pure 5-Amino-1-aryl-1H-pyrazole-4-carbonitrile.

  • Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.[6]

Synthesis_Workflow Reactants Aryl Hydrazine + (Ethoxymethylene)malononitrile Reaction Reflux in Ethanol Reactants->Reaction Cooling Cool to Room Temperature Reaction->Cooling Evaporation Solvent Evaporation Cooling->Evaporation Purification Column Chromatography Evaporation->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization Final_Product Pure 5-Amino-1-aryl-1H- pyrazole-4-carbonitrile Characterization->Final_Product

Caption: General workflow for the synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles.

In-vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This protocol is a standard method to assess the fungicidal activity of compounds against various plant pathogenic fungi.

Materials:

  • Pure cultures of test fungi (e.g., Botrytis cinerea, Sclerotinia sclerotiorum, Rhizoctonia solani)

  • Potato Dextrose Agar (PDA) medium

  • Sterile petri dishes (90 mm)

  • Test compounds dissolved in a suitable solvent (e.g., acetone or DMSO)

  • Sterile cork borer (5-7 mm diameter)

  • Incubator

  • Laminar flow hood

  • Micropipettes

  • Commercial fungicide (as a positive control)

  • Solvent (as a negative control)

Procedure:

  • Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Cool the molten PDA to approximately 45-50 °C.

  • In a laminar flow hood, add the test compound solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100 µg/mL). Also, prepare control plates with only the solvent and a positive control with a commercial fungicide.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • From the edge of an actively growing fungal culture, take a mycelial plug using a sterile cork borer.

  • Place the mycelial plug, mycelium-side down, in the center of each PDA plate (test compound, positive control, and negative control).

  • Seal the petri dishes with parafilm and incubate them at a suitable temperature for the specific fungus (typically 25-28 °C) in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the negative control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the following formula:

    Inhibition (%) = [(dc - dt) / dc] x 100

    Where:

    • dc = average diameter of the fungal colony in the negative control plate.

    • dt = average diameter of the fungal colony in the treated plate.

  • Determine the EC50 (half-maximal effective concentration) value by performing a dose-response analysis with a series of compound concentrations.

Insecticidal Bioassay (Leaf-Dip Method)

This protocol is suitable for evaluating the insecticidal activity of compounds against leaf-feeding insects like Tuta absoluta larvae.

Materials:

  • Fresh, untreated host plant leaves (e.g., tomato leaves)

  • Test compounds dissolved in a suitable solvent with a surfactant (e.g., Triton X-100)

  • Second or third instar larvae of the target insect

  • Petri dishes or ventilated containers

  • Filter paper

  • Forceps

  • Micropipettes

  • Commercial insecticide (as a positive control)

  • Solvent with surfactant (as a negative control)

Procedure:

  • Prepare solutions of the test compounds at various concentrations in the chosen solvent with a surfactant. Also, prepare a positive control with a commercial insecticide and a negative control with only the solvent and surfactant.

  • Dip host plant leaves into the respective treatment solutions for approximately 10-20 seconds, ensuring complete coverage.

  • Allow the leaves to air-dry in a fume hood.

  • Place a piece of filter paper in the bottom of each petri dish and moisten it slightly with water to maintain humidity.

  • Place one treated leaf in each petri dish.

  • Introduce a specific number of insect larvae (e.g., 10-20) into each petri dish using a fine brush or forceps.

  • Seal the petri dishes (with ventilation) and place them in a controlled environment chamber with appropriate temperature, humidity, and photoperiod for the insect species.

  • Assess larval mortality at specific time points (e.g., 24, 48, and 72 hours) after treatment. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Calculate the percentage of mortality for each treatment, correcting for any mortality in the negative control using Abbott's formula if necessary.

  • Determine the LC50 (median lethal concentration) value by performing a dose-response analysis.

Conclusion

5-Amino-1-aryl-1H-pyrazole-4-carbonitriles represent a promising class of compounds for the development of new crop protection agents. Their demonstrated insecticidal activity and the known fungicidal potential of the pyrazole scaffold warrant further investigation. The protocols provided herein offer a framework for the synthesis and comprehensive biological evaluation of these compounds, which will be crucial for identifying lead candidates for future agrochemical development. Further research should focus on expanding the quantitative data on their fungicidal spectrum and elucidating the specific interactions with their molecular targets.

References

Application Notes and Protocols for Pan-FGFR Covalent Inhibitors Based on 5-Amino-1H-Pyrazole-4-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, migration, and survival. Dysregulation of the FGFR signaling pathway, often through genetic alterations such as gene amplification, fusions, or mutations, is implicated in various cancers. The development of inhibitors targeting this pathway is a promising therapeutic strategy. This document provides detailed application notes and protocols for the use and evaluation of a series of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. These compounds are designed to target both wild-type FGFR and clinically relevant gatekeeper mutants, which can confer resistance to other inhibitors. The representative compound from this series, 10h , has demonstrated potent activity against multiple FGFR isoforms and cancer cell lines.

Mechanism of Covalent Inhibition

The 5-amino-1H-pyrazole-4-carboxamide scaffold is designed to bind to the ATP-binding pocket of the FGFR kinase domain. Appended to this core is an electrophilic acrylamide "warhead" that forms a covalent bond with a conserved cysteine residue within the P-loop of the receptor. This irreversible binding locks the inhibitor in place, leading to sustained inhibition of FGFR signaling and downstream pathways, such as the RAS-MAPK and PI3K-AKT pathways, ultimately suppressing tumor cell proliferation and survival.

cluster_0 Mechanism of Covalent Inhibition Inhibitor 5-Amino-1H-pyrazole- 4-carboxamide Derivative Non_Covalent Initial Non-Covalent Binding (Reversible) Inhibitor->Non_Covalent Binds to ATP pocket FGFR FGFR Kinase Domain (with P-loop Cysteine) FGFR->Non_Covalent Covalent_Bond Covalent Bond Formation (Irreversible) Non_Covalent->Covalent_Bond Acrylamide reacts with Cysteine Inhibition Sustained Inhibition of FGFR Signaling Covalent_Bond->Inhibition

Mechanism of covalent FGFR inhibition.

Data Presentation

The following tables summarize the in vitro inhibitory activities of the representative pan-FGFR covalent inhibitor, 10h .

Table 1: Biochemical Inhibitory Activity of Compound 10h against FGFR Kinases

Target KinaseIC50 (nM)
FGFR146
FGFR241
FGFR399
FGFR2 V564F (mutant)62

Table 2: Anti-proliferative Activity of Compound 10h in Cancer Cell Lines

Cell LineCancer TypeFGFR AberrationIC50 (nM)
NCI-H520Lung Cancer-19
SNU-16Gastric CancerFGFR2 Amplification59
KATO IIIGastric CancerFGFR2 Amplification73

Experimental Protocols

General Synthesis of 5-Amino-1H-pyrazole-4-carboxamide Derivatives

The synthesis of the 5-amino-1H-pyrazole-4-carboxamide core generally involves the reaction of a substituted hydrazine with a cyanoacetamide derivative. The acrylamide moiety is typically introduced in a subsequent step by reacting an amino-functionalized intermediate with acryloyl chloride or a related activated acrylic acid derivative.

Note: The following is a general, representative protocol. Specific reaction conditions, purification methods, and yields will vary depending on the specific derivative being synthesized. Please refer to the primary literature for detailed experimental procedures for a specific compound.

Step 1: Synthesis of the Pyrazole Core

  • To a solution of the desired substituted hydrazine hydrochloride in ethanol, add a base such as triethylamine to neutralize the salt.

  • Add an equimolar amount of a suitable cyanoacetamide derivative.

  • Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the 5-amino-1H-pyrazole-4-carboxamide core.

Step 2: Acrylamide Warhead Installation

  • Dissolve the amino-functionalized pyrazole intermediate in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a base, such as triethylamine or diisopropylethylamine (DIPEA).

  • Slowly add a solution of acryloyl chloride in the same solvent.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography to yield the desired pan-FGFR covalent inhibitor.

cluster_1 General Synthetic Workflow Start Substituted Hydrazine + Cyanoacetamide Derivative Reaction1 Cyclization Reaction Start->Reaction1 Intermediate 5-Amino-1H-pyrazole- 4-carboxamide Core Reaction1->Intermediate Reaction2 Acylation with Acryloyl Chloride Intermediate->Reaction2 Final_Product Final Covalent Inhibitor Reaction2->Final_Product Purification Purification Final_Product->Purification

General synthetic workflow.
Protocol for In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes the measurement of FGFR kinase activity and its inhibition by the test compounds using the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, and mutant FGFR kinases

  • Poly(Glu, Tyr) 4:1 as a generic kinase substrate

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compounds (5-amino-1H-pyrazole-4-carboxamide derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in kinase reaction buffer.

  • In a 384-well plate, add 1 µL of the diluted test compound or 5% DMSO (vehicle control).

  • Add 2 µL of the kinase solution (enzyme concentration optimized for each kinase) to each well.

  • Add 2 µL of the substrate/ATP mixture to initiate the reaction. The final ATP concentration should be at or near the Km for each kinase.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate the plate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate the plate at room temperature for 30 minutes.

  • Record the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 values using a non-linear regression curve fit.

Protocol for Cell-Based Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol outlines the procedure for determining the anti-proliferative effect of the test compounds on cancer cell lines. The CellTiter-Glo® Assay quantifies ATP, an indicator of metabolically active, viable cells.

Materials:

  • Cancer cell lines (e.g., NCI-H520, SNU-16, KATO III)

  • Appropriate cell culture medium and supplements (e.g., RPMI-1640, 10% FBS)

  • Test compounds dissolved in DMSO

  • White, opaque 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Plate reader capable of measuring luminescence

Procedure:

  • Seed the cells into a 96-well plate at a density that ensures logarithmic growth during the assay period.

  • Allow the cells to attach and grow for 24 hours at 37°C in a humidified CO2 incubator.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Treat the cells with the diluted compounds or vehicle control (DMSO).

  • Incubate the plates for 72 hours at 37°C.

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression curve fit.

Protocol for Western Blot Analysis of FGFR Signaling

This protocol is used to confirm the inhibition of FGFR phosphorylation and downstream signaling pathways in response to treatment with the covalent inhibitors.

Materials:

  • Cancer cell lines

  • Test compounds

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-FGFR, anti-total-FGFR, anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of the test compound for the desired time.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate.

  • Denature the protein samples by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

Visualization of the FGFR Signaling Pathway

The following diagram illustrates the canonical FGFR signaling pathway and the point of intervention for the 5-amino-1H-pyrazole-4-carboxamide covalent inhibitors.

cluster_2 FGFR Signaling Pathway and Inhibition FGF FGF Ligand FGFR FGFR FGF->FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization FRS2 FRS2 Dimerization->FRS2 PLCg PLCγ Dimerization->PLCg RAS_MAPK RAS-MAPK Pathway FRS2->RAS_MAPK PI3K_AKT PI3K-AKT Pathway FRS2->PI3K_AKT Proliferation Cell Proliferation, Survival, Migration PLCg->Proliferation RAS_MAPK->Proliferation PI3K_AKT->Proliferation Inhibitor Covalent Inhibitor Inhibitor->Dimerization Inhibits

FGFR signaling pathway and inhibitor action.

Microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines from 3-amino-1H-pyrazole-4-carbonitriles.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds of significant interest in medicinal chemistry and drug discovery.[1][2][3] They are recognized as purine bioisosteres and have demonstrated a wide range of biological activities, including acting as protein kinase inhibitors for potential cancer therapy.[1][4] The synthesis of these scaffolds is a key focus for developing novel therapeutic agents. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate these syntheses, offering advantages such as significantly reduced reaction times, improved yields, and often cleaner reaction profiles compared to conventional heating methods.[1][5][6]

This document provides detailed application notes and protocols for the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines, focusing on the reaction of 3-amino-1H-pyrazole-4-carbonitriles with various 1,3-bielectrophilic reagents.

General Reaction Scheme

The core synthetic strategy involves the cyclocondensation of a 3-amino-1H-pyrazole derivative with a 1,3-bielectrophilic partner. The exocyclic amino group and the N1 nitrogen of the pyrazole ring act as nucleophiles, attacking the electrophilic centers of the second reagent to form the fused pyrimidine ring. Microwave irradiation is employed to efficiently drive this reaction.

A common pathway for this synthesis is the reaction of 3-amino-5-substituted-1H-pyrazole-4-carbonitriles with reagents like enaminones or enaminonitriles under solvent-free conditions or in a high-boiling solvent.[7]

Experimental Protocols

Protocol 1: General Procedure for the Microwave-Assisted Synthesis of 2,7-disubstituted-pyrazolo[1,5-a]pyrimidine-3-carbonitriles

This protocol is adapted from the synthesis of 2-phenyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile.[7]

Materials:

  • 3-Amino-5-(2-thienyl)-1H-pyrazole-4-carbonitrile

  • Appropriate enaminone or enaminonitrile (e.g., 3-(dimethylamino)-1-phenylprop-2-en-1-one)

  • Acetone (for extraction)

  • Microwave reactor (a domestic microwave oven can be adapted for laboratory use with appropriate safety precautions)

  • Beaker

  • Rotary evaporator

Procedure:

  • In a beaker, thoroughly mix 3-amino-5-(2-thienyl)-1H-pyrazole-4-carbonitrile (10 mmol) and the corresponding enaminone (10 mmol).

  • Dry the reaction mixture in the air.

  • Place the beaker in a microwave oven and irradiate at a power of 290 W for 15 minutes. It is advisable to monitor the reaction progress every 3 minutes.

  • After completion of the reaction (monitored by TLC), allow the mixture to cool to room temperature.

  • Extract the product with acetone (2 x 10 mL).

  • Combine the acetone extracts and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., acetone).[7]

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the microwave-assisted synthesis of various pyrazolo[1,5-a]pyrimidines.

Starting 3-Aminopyrazole Derivative1,3-BielectrophileSolventMicrowave Power (W)Time (min)Yield (%)Reference
3-Amino-5-aryl-1H-pyrazole-4-carbonitrilesEnaminonitrileSolvent-free29015Good[7]
N-(5-amino-4-cyano-1H-pyrazol-3-yl)-benzamideBenzylidene malononitrileNot specifiedNot specified20Not specified[1]
3-amino-1H-pyrazolesAldehydes and β-dicarbonyl compoundsNot specifiedNot specifiedMinutesHigh[1]
5-amino-1H-pyrazoles3-oxo-2-(2-arylhydrazinylidene) butanenitrilesSolvent-freeNot specified4Near-quantitative[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the microwave-assisted synthesis and purification of pyrazolo[1,5-a]pyrimidines.

G Workflow for Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines cluster_prep Reaction Preparation cluster_synthesis Microwave Synthesis cluster_workup Workup and Purification Reactants Mix 3-Aminopyrazole-4-carbonitrile and 1,3-Bielectrophile Drying Air Dry Mixture Reactants->Drying Microwave Microwave Irradiation Drying->Microwave Place in Microwave Extraction Extract with Solvent Microwave->Extraction Cool to RT Evaporation Solvent Evaporation Extraction->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization Product Product Recrystallization->Product Final Product

Caption: General experimental workflow for the synthesis.

Proposed Reaction Mechanism

The formation of the pyrazolo[1,5-a]pyrimidine ring system from 3-amino-1H-pyrazoles and a β-enaminone is proposed to proceed through the following steps.

G Proposed Mechanism of Pyrazolo[1,5-a]pyrimidine Formation A 3-Amino-1H-pyrazole-4-carbonitrile + β-Enaminone B Nucleophilic attack of exocyclic NH2 on the β-carbon of the enaminone A->B C Intermediate Formation (Michael Adduct) B->C D Intramolecular cyclization via nucleophilic attack of pyrazole N1 on the carbonyl carbon C->D E Dehydration D->E F Pyrazolo[1,5-a]pyrimidine E->F

Caption: Proposed reaction mechanism overview.

Applications and Future Perspectives

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its diverse biological activities.[2] Microwave-assisted synthesis provides a rapid and efficient means to generate libraries of these compounds for screening and lead optimization in drug discovery programs.[1][6] The methodologies described herein can be adapted for the synthesis of a wide variety of substituted pyrazolo[1,5-a]pyrimidines by varying the starting 3-aminopyrazole and the 1,3-bielectrophilic reagent. Future work in this area will likely focus on the development of even more efficient and environmentally benign synthetic methods, as well as the exploration of the therapeutic potential of novel derivatives.

References

High-performance liquid chromatography (HPLC) methods for analyzing pyrazole derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazole and its derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological activities, including anti-inflammatory, analgesic, and cannabinoid receptor antagonist effects.[1][2] Prominent drug molecules such as Celecoxib and Rimonabant feature a pyrazole core.[3] Accurate and reliable analytical methods are crucial for the quality control, pharmacokinetic studies, and stability testing of these pharmaceutical compounds. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the analysis of pyrazole derivatives due to its high resolution, sensitivity, and specificity.

This document provides detailed application notes and protocols for the HPLC analysis of various pyrazole derivatives, summarizing key quantitative data in structured tables and illustrating experimental workflows with clear diagrams.

Application Note 1: Analysis of a Generic Pyrazoline Derivative in Bulk Form

This method is suitable for the routine quality control and purity assessment of synthesized pyrazoline derivatives.

Chromatographic Conditions

A reversed-phase HPLC method is employed for the separation and quantification of a synthesized pyrazoline derivative.[4][5]

ParameterCondition
HPLC System Isocratic HPLC system with UV-Vis Detector
Column Eclipse XDB C18 (150mm x 4.6mm, 5µm)
Mobile Phase 0.1% Trifluoroacetic acid in Water: Methanol (20:80 v/v)[4][5]
Flow Rate 1.0 mL/min[4][5]
Column Temperature 25 ± 2°C[4]
Injection Volume 5.0 µL[4][5]
Detection Wavelength 206 nm[4][5]
Retention Time Approximately 5.6 min[4]
Method Validation Summary

The method was validated according to ICH guidelines.[4][5]

Validation ParameterResult
Linearity Range 50 - 150 µg/mL[4]
Correlation Coefficient (r²) 0.998 - 0.9995[4]
Limit of Detection (LOD) 4 µg/mL[4][5]
Limit of Quantification (LOQ) 15 µg/mL[4][5]
Experimental Protocol

1. Preparation of Mobile Phase:

  • Prepare a 0.1% solution of trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mix the 0.1% TFA solution with HPLC-grade methanol in a ratio of 20:80 (v/v).

  • Degas the mobile phase by sonication before use.

2. Preparation of Standard Stock Solution:

  • Accurately weigh 60.1 mg of the pyrazoline derivative reference standard and transfer it to a 100 mL volumetric flask.[4]

  • Dissolve the standard in methanol and make up the volume to 100 mL to obtain a stock solution.[4]

3. Preparation of Calibration Standards:

  • From the stock solution, prepare a series of calibration standards with concentrations ranging from 50 µg/mL to 150 µg/mL by diluting with the mobile phase.[4]

4. Sample Preparation:

  • Accurately weigh a quantity of the bulk drug powder equivalent to the desired concentration.

  • Dissolve the sample in methanol and dilute with the mobile phase to a final concentration within the calibration range.

5. Chromatographic Analysis:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject 5.0 µL of the standard and sample solutions into the chromatograph.

  • Record the chromatograms and determine the peak area for quantification.

Experimental Workflow

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (0.1% TFA in Water:Methanol 20:80) D Equilibrate HPLC System A->D B Prepare Standard Stock Solution E Inject Standard and Sample Solutions B->E C Prepare Sample Solution C->E D->E F Acquire Chromatographic Data E->F G Integrate Peaks F->G H Quantify Analyte G->H

Caption: Workflow for HPLC analysis of a pyrazoline derivative.

Application Note 2: Determination of Celecoxib in Capsule Formulations

This method provides a simple and accurate procedure for the quantification of Celecoxib in pharmaceutical capsules.[6]

Chromatographic Conditions

A reversed-phase HPLC method is utilized for the analysis of Celecoxib.[6][7]

ParameterCondition
HPLC System Isocratic HPLC system with UV-Vis Detector
Column C18 (e.g., Agilent RP C18, 150mm x 4.6mm, 5µm)[6][7]
Mobile Phase Methanol: Water (85:15 v/v)[6][7]
Flow Rate 1.0 - 1.5 mL/min
Column Temperature Ambient
Injection Volume 10 µL
Detection Wavelength 251 nm[6][7]
Retention Time Varies based on specific C18 column and flow rate
Method Validation Summary
Validation ParameterResult
Linearity Range 50 - 500 µg/mL[7]
Correlation Coefficient (r²) > 0.999[7]
Accuracy (% Recovery) 99.53% - 99.75%[8]
Experimental Protocol

1. Preparation of Mobile Phase:

  • Mix HPLC-grade methanol and water in a ratio of 85:15 (v/v).

  • Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication.[8]

2. Preparation of Standard Solution:

  • Accurately weigh about 50 mg of Celecoxib working standard into a 50 mL volumetric flask.[8]

  • Add 10 mL of acetonitrile to dissolve the standard, then dilute to volume with the mobile phase.[8]

3. Sample Preparation (from Capsules):

  • Take the contents of a representative number of capsules and determine the average weight.

  • Accurately weigh a portion of the capsule powder equivalent to a known amount of Celecoxib.

  • Transfer the powder to a volumetric flask and add a portion of the mobile phase.

  • Sonicate for 15-20 minutes to ensure complete dissolution of Celecoxib.

  • Dilute to the final volume with the mobile phase and filter the solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Analysis:

  • Equilibrate the HPLC system with the mobile phase.

  • Inject the standard and sample preparations into the chromatograph.

  • Calculate the amount of Celecoxib in the sample by comparing the peak area with that of the standard.

Experimental Workflow

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (Methanol:Water 85:15) D HPLC System Equilibration A->D B Prepare Celecoxib Standard Solution E Inject Solutions B->E C Extract Celecoxib from Capsules C->E D->E F Data Acquisition E->F G Peak Integration F->G H Quantification of Celecoxib G->H

Caption: Workflow for HPLC analysis of Celecoxib in capsules.

Application Note 3: Determination of Rimonabant in Human Plasma

This method is designed for the quantitative determination of Rimonabant in human plasma, suitable for pharmacokinetic studies.[9][10]

Chromatographic Conditions

A reversed-phase HPLC method with UV detection is used for the analysis of Rimonabant in plasma samples.[10]

ParameterCondition
HPLC System Isocratic HPLC system with UV-Vis Detector
Column C18 (e.g., 250mm x 4.6mm, 5µm)
Mobile Phase Acetonitrile: Water (90:10 v/v)[9][10]
Flow Rate 1.0 mL/min
Column Temperature Ambient
Injection Volume 50 µL
Detection Wavelength 260 nm[9][10]
Retention Time Approximately 5.76 min
Method Validation Summary
Validation ParameterResult
Linearity Range 50.0 - 1000.0 µg/L[9][10]
Limit of Detection (LOD) 3.0 µg/L[9][10]
Limit of Quantification (LOQ) 10.0 µg/L[9][10]
Extraction Recovery 92.2%[9][10]
Precision (%CV) < 10.8%[9][10]
Accuracy 94.5% - 106.7%[9][10]
Experimental Protocol

1. Preparation of Mobile Phase:

  • Mix HPLC-grade acetonitrile and water in a 90:10 (v/v) ratio.

  • Filter and degas the mobile phase before use.[11]

2. Preparation of Standard Stock Solution:

  • Prepare a stock solution of Rimonabant in methanol at a concentration of 100 µg/mL.

3. Sample Preparation (Liquid-Liquid Extraction):

  • To 0.5 mL of plasma in a test tube, add the internal standard solution.

  • Add 50 µL of phosphate buffer (0.5 M, pH = 5) and vortex for 30 seconds.[11]

  • Add 5 mL of an extraction solvent mixture (e.g., n-Hexane: Isoamyl alcohol 97:3).[11]

  • Vortex the sample for 1 minute and then centrifuge at 3000 rpm for 15 minutes.[11]

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.[11]

  • Reconstitute the residue in 80 µL of the mobile phase.[11]

4. Chromatographic Analysis:

  • Equilibrate the HPLC system.

  • Inject 50 µL of the reconstituted sample extract into the HPLC system.

  • Quantify Rimonabant by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in blank plasma.

Sample Preparation Workflow

G cluster_prep Plasma Sample Preparation cluster_analysis Analysis A 0.5 mL Plasma + Internal Standard B Add Buffer and Vortex A->B C Add Extraction Solvent B->C D Vortex and Centrifuge C->D E Separate Organic Layer D->E F Evaporate to Dryness E->F G Reconstitute in Mobile Phase F->G H Inject into HPLC G->H

Caption: Liquid-liquid extraction workflow for Rimonabant from plasma.

References

Synthesis of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the synthesis of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The protocol is based on established chemical literature, ensuring a reliable and reproducible method for laboratory synthesis.

Physicochemical Properties and Characterization Data

A summary of the key quantitative data for the target compound is presented in Table 1. This information is crucial for the identification and quality control of the synthesized material.

Table 1: Physicochemical and Crystallographic Data for 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile

PropertyValue
Molecular Formula C₁₀H₇N₅O₂
Molecular Weight 229.21 g/mol [1]
Melting Point 225-228 °C (498–501 K)[1]
Crystal System Monoclinic[1]
Space Group Cc[1]
Appearance Yellow solid
Spectroscopic Data ¹H NMR, ¹³C NMR, IR, MS, Raman, ESR data are available.[2]

Experimental Protocol

The synthesis of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile is a two-step process, beginning with the diazotization of 4-nitroaniline, followed by a cyclization reaction with 2,3-dicyanopropionic acid ethyl ester.[1]

Materials and Reagents
  • 4-Nitroaniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl, 36.5% aq.)

  • 2,3-Dicyanopropionic acid ethyl ester

  • Dichloromethane (CH₂Cl₂)

  • Ammonia solution (aq.)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol

  • Acetone

  • Distilled water

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure

Step 1: Diazotization of 4-Nitroaniline

  • In a suitable reaction vessel, prepare a mixture of 4-nitroaniline (0.02 mol) and 5 ml of 36.5% aqueous hydrochloric acid.

  • Cool the mixture to 0–5 °C using an ice bath with continuous stirring.

  • Dissolve 1.49 g of sodium nitrite in 10 ml of water.

  • Add the sodium nitrite solution dropwise to the cooled 4-nitroaniline mixture while maintaining the temperature between 0–5 °C.

  • After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture at 0–5 °C for an additional 10 minutes to ensure the complete formation of the diazonium salt.

Step 2: Synthesis and Purification of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile

  • To the freshly prepared diazonium salt solution, add 2,3-dicyanopropionic acid ethyl ester (0.02 mol) dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane.

  • Adjust the pH of the aqueous layer to 9 with ammonia solution.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Concentrate the dried organic layer using a rotary evaporator to precipitate the crude product.

  • Purify the crude product by recrystallization from ethanol to obtain the pure 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile.

  • For obtaining crystals suitable for X-ray diffraction, the purified compound can be dissolved in acetone and allowed to evaporate slowly.[1]

Visualized Workflow

The following diagram illustrates the key stages of the experimental procedure.

SynthesisWorkflow cluster_diazotization Step 1: Diazotization cluster_synthesis Step 2: Synthesis & Purification start Mix 4-Nitroaniline and HCl cool Cool to 0-5°C start->cool add_nitrite Add NaNO₂ Solution (0-5°C) cool->add_nitrite stir_diazotization Stir for 10 min (0-5°C) add_nitrite->stir_diazotization add_dicyano Add 2,3-Dicyanopropionic Acid Ethyl Ester stir_diazotization->add_dicyano To Diazonium Salt stir_room_temp Stir for 2h at Room Temperature add_dicyano->stir_room_temp extraction Extract with Dichloromethane stir_room_temp->extraction ph_adjustment Adjust pH to 9 with Ammonia extraction->ph_adjustment drying Dry Organic Layer (Na₂SO₄) ph_adjustment->drying concentration Concentrate & Precipitate drying->concentration recrystallization Recrystallize from Ethanol concentration->recrystallization final_product Pure Product recrystallization->final_product

Caption: Workflow for the synthesis of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile.

This detailed protocol and the accompanying data provide a comprehensive guide for the successful synthesis and characterization of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile in a laboratory setting.

References

Application Notes and Protocols for the Nanofiltration-Based Removal of Organic Compounds with Amino Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing nanofiltration (NF) technology to effectively remove or separate organic compounds containing amino groups from aqueous solutions. This process is critical in various applications, including pharmaceutical manufacturing, wastewater treatment, and biorefining, where the selective removal of amines, amino acids, and other amino-functionalized molecules is required.

Introduction to Nanofiltration for Amino Compound Removal

Nanofiltration is a pressure-driven membrane separation process that falls between reverse osmosis and ultrafiltration. NF membranes typically have a molecular weight cutoff (MWCO) in the range of 100 to 2000 Da, making them suitable for retaining small organic molecules while allowing water and some monovalent salts to pass through.[1] The removal of organic compounds with amino groups via nanofiltration is governed by a combination of size exclusion (steric hindrance) and electrostatic interactions (Donnan exclusion).[2]

The charge of both the membrane surface and the target amino compound plays a crucial role in the separation efficiency.[3][4] Most commercial polyamide nanofiltration membranes possess a negative surface charge at neutral pH due to the presence of carboxylic acid groups.[2][3] The charge of amino compounds is pH-dependent due to the protonation and deprotonation of their amino and other functional groups (e.g., carboxyl groups in amino acids).[3] By adjusting the pH of the feed solution, the charge of the amino compound can be manipulated to enhance its rejection by the membrane through electrostatic repulsion.[1][4]

Key Factors Influencing Separation Performance

Several factors significantly influence the efficiency of nanofiltration for removing amino-group-containing organic compounds:

  • pH of the Feed Solution: This is a critical parameter as it determines the surface charge of both the membrane and the solute.[5] For instance, at a pH below the isoelectric point (IEP) of an amino acid, it will be positively charged. If the membrane is also positively charged at this pH, electrostatic repulsion will lead to high rejection.[1] Conversely, if the membrane is negatively charged, attractive forces can lead to lower rejection or even adsorption (fouling).

  • Membrane Properties: The membrane's material, pore size (MWCO), and surface charge density are key determinants of its performance. Membranes with higher negative zeta potentials can exhibit significant differences in amino acid rejection at varying pH levels.[1]

  • Molecular Properties of the Solute: The size, shape, and charge of the amino compound directly impact its retention. For neutral amino compounds, separation is primarily based on size exclusion. For charged compounds, Donnan exclusion is the dominant mechanism.[4]

  • Operating Pressure: Higher operating pressures generally lead to higher permeate flux. However, the effect on rejection can vary depending on the specific membrane and solute.

  • Feed Concentration: At higher feed concentrations, concentration polarization can occur at the membrane surface, which may reduce permeate flux and affect rejection rates.[6]

Data Presentation: Performance of Nanofiltration Membranes

The following tables summarize the performance of various commercial nanofiltration membranes for the removal of different organic compounds with amino groups under specified experimental conditions.

Table 1: Rejection of Amino Acids by Different Nanofiltration Membranes

Amino AcidMembraneMWCO (Da)Feed pHRejection (%)Reference
GlycineMPF-3610003.335[7]
GlycineDesal 5DK2003.072[7]
GlycineMPF-368.525[7]
GlycineDesal 5DK8.468[7]
TriglycineMPF-361000~6>90[8]
TriglycineDesal 5DK200~6>95[8]
L-phenylalanine--4-9~0[5]
L-aspartic acid--4-9~90[5]

Table 2: Rejection of Other Amino-Containing Organic Compounds

CompoundMembraneFeed pHRejection (%)Reference
AtenololNF2702.582[9][10]
AtenololNF902.588[9][10]
AtenololNF2707.0<80[10]
AtenololNF907.0<80[10]
Histamine-<4~98[5]
Putrescine-<4~96[5]
Tyramine-<4~90[5]
4-Amino-3,5-dichlorophenolVarious-Poor[5][11]
Diisopropanolamine (DIPA)AFC40 (NF)-Varies with pressure and concentration[6]

Experimental Protocols

General Protocol for Nanofiltration of Amino Compounds

This protocol outlines a standard cross-flow nanofiltration experiment.

Materials and Equipment:

  • Cross-flow nanofiltration system with a flat sheet or spiral wound membrane module.

  • Selected nanofiltration membrane (e.g., NF90, NF270, Desal 5DK, TS80).

  • High-pressure pump.

  • Feed tank.

  • Thermostat to control temperature.[5]

  • Pressure gauges and flow meters.

  • Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer).[3]

  • pH meter and conductivity meter.

  • Solutions of HCl and NaOH for pH adjustment.

  • Deionized water.

Procedure:

  • Membrane Preparation:

    • Cut the flat sheet membrane to the required size for the membrane cell.

    • Pre-pressurize the new membrane with deionized water at a pressure higher than the intended operating pressure (e.g., 1.5 MPa for 50 minutes) to ensure stable performance.[5]

  • Feed Solution Preparation:

    • Prepare a stock solution of the target amino compound in deionized water at the desired concentration (e.g., 1.5 g/L for amino acids, 8-16 mg/L for pharmaceuticals).[8][10]

    • Adjust the pH of the feed solution to the desired value using small amounts of HCl or NaOH.[8]

  • Nanofiltration Experiment:

    • Set up the cross-flow nanofiltration system as shown in the workflow diagram below.

    • Circulate the feed solution through the system at a constant cross-flow velocity (e.g., 2 L/min) and temperature (e.g., 30°C).[3]

    • Apply the desired transmembrane pressure.

    • Allow the system to reach a steady state (typically after about 1 hour of operation).[8]

    • Collect samples of the feed, permeate, and retentate streams.

    • Measure the permeate flow rate.

  • Analysis:

    • Determine the concentration of the amino compound in the feed and permeate samples using a suitable analytical method (e.g., HPLC with a C18 column).[3]

    • Calculate the rejection (R) using the following equation:

      • R (%) = (1 - (C_p / C_f)) * 100

      • Where C_p is the concentration in the permeate and C_f is the concentration in the feed.

    • Calculate the permeate flux (J) using the following equation:

      • J = V / (A * t)

      • Where V is the volume of permeate, A is the effective membrane area, and t is the time of collection.

Analytical Procedure Example: HPLC for Amino Compound Quantification
  • Apparatus: Shimadzu Nexera-i LC-2040C 3D plus or equivalent.[3]

  • Column: Kinetex C18 (2.6 µm) or similar.[3]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[5]

  • Column Temperature: 40°C.[5]

  • Injection Volume: 10 µL.[5]

  • Flow Rate: 0.4 to 0.5 mL/min.[5]

  • Detection: UV detector at a wavelength appropriate for the target compound.

Visualizations

Nanofiltration_Workflow General Experimental Workflow for Nanofiltration cluster_prep Preparation Phase cluster_nf Nanofiltration Process cluster_analysis Analysis Phase FeedPrep Feed Solution Preparation FeedTank Feed Tank FeedPrep->FeedTank MembranePrep Membrane Conditioning NFModule Cross-Flow NF Module MembranePrep->NFModule Pump High-Pressure Pump FeedTank->Pump Sampling Sample Collection (Feed, Permeate, Retentate) FeedTank->Sampling Pump->NFModule Permeate Permeate Collection NFModule->Permeate Retentate Retentate Recirculation NFModule->Retentate Permeate->Sampling Retentate->FeedTank Retentate->Sampling Analysis Concentration Analysis (e.g., HPLC) Sampling->Analysis Calc Calculate Rejection & Flux Analysis->Calc

Caption: A schematic of the cross-flow nanofiltration experimental setup.

pH_Effect_Diagram Influence of pH on Amino Acid Rejection by a Negatively Charged NF Membrane Low_pH Low pH (pH < pI) Cation Amino Acid: Positively Charged (Cationic) Low_pH->Cation Neutral_pH Neutral pH (pH ≈ pI) Zwitterion Amino Acid: Zwitterionic (Net Neutral) Neutral_pH->Zwitterion High_pH High pH (pH > pI) Anion Amino Acid: Negatively Charged (Anionic) High_pH->Anion Repulsion Strong Electrostatic Repulsion (Donnan Exclusion) Cation->Repulsion Size_Exclusion Size Exclusion Dominates Zwitterion->Size_Exclusion Strong_Repulsion Strong Electrostatic Repulsion (Donnan Exclusion) Anion->Strong_Repulsion High_Rejection1 High Rejection Repulsion->High_Rejection1 Lower_Rejection Lower Rejection Size_Exclusion->Lower_Rejection High_Rejection2 High Rejection Strong_Repulsion->High_Rejection2

Caption: Logical relationship between pH, charge, and rejection of amino acids.

References

Application Notes and Protocols: Synthesis and Evaluation of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide IRAK4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune signaling pathways.[1] As a key mediator downstream of Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs), IRAK4 is an attractive therapeutic target for a variety of inflammatory and autoimmune diseases. This document provides detailed protocols for the synthesis and evaluation of a potent class of IRAK4 inhibitors: 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides.[1] These compounds have demonstrated excellent potency, kinase selectivity, and favorable pharmacokinetic profiles.[1]

IRAK4 Signaling Pathway

IRAK4 is a central component of the Myddosome complex, which is formed upon the activation of TLRs or IL-1Rs. Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits IRAK4. IRAK4 then autophosphorylates and subsequently phosphorylates IRAK1, initiating a downstream signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1, and the production of pro-inflammatory cytokines.

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPK Cascades TAK1->MAPK NFkB NF-κB IKK_complex->NFkB Activation Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) NFkB->Cytokines Gene Transcription AP1 AP-1 MAPK->AP1 Activation AP1->Cytokines Gene Transcription

Caption: IRAK4 Signaling Cascade.

Synthesis of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors

The synthesis of the target IRAK4 inhibitors is achieved through a multi-step process, starting from the formation of the pyrazolo[1,5-a]pyrimidine core, followed by functionalization at the 5-position and final amide coupling.

Synthesis_Workflow start Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate step1 Chlorination (POCl3) start->step1 intermediate1 Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate step1->intermediate1 step2 SNAr Reaction (R1R2NH) intermediate1->step2 intermediate2 Ethyl 5-(substituted amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate step2->intermediate2 step3 Saponification (LiOH) intermediate2->step3 intermediate3 5-(substituted amino)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid step3->intermediate3 step4 Amide Coupling (4-amino-1H-pyrazole-3-carboxamide, HATU) intermediate3->step4 end Target IRAK4 Inhibitor: 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide step4->end

Caption: General Synthetic Workflow.

Experimental Protocols

Protocol 1: Synthesis of a Representative IRAK4 Inhibitor

This protocol details the synthesis of a specific example, 5-(((1R,2S)-2-((tert-butoxycarbonyl)amino)cyclohexyl)amino)-N-(3-carbamoyl-1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, adapted from published procedures.[2]

Step 1: Synthesis of Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate [3]

  • Suspend ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate (22.7 g, 110 mmol) in phosphorus oxychloride (100 mL).

  • Heat the mixture to reflux and maintain for 2 hours.

  • Cool the reaction mixture and remove excess phosphorus oxychloride by distillation under reduced pressure.

  • Dilute the residue with dichloromethane (100 mL) and slowly pour it into ice water.

  • Separate the organic and aqueous layers. Extract the aqueous layer further with dichloromethane.

  • Combine all organic phases, dry with anhydrous magnesium sulfate, filter, and concentrate to yield ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate as a light yellow solid.

Step 2: Synthesis of Ethyl 5-(((1R,2S)-2-((tert-butoxycarbonyl)amino)cyclohexyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate [2]

  • To a solution of ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate in an appropriate solvent, add (1R,2S)-tert-butyl (2-aminocyclohexyl)carbamate and a non-nucleophilic base such as N,N-diisopropylethylamine (Hünig's base).

  • Heat the reaction mixture to reflux and monitor for completion by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by flash chromatography to obtain the desired product.

Step 3: Synthesis of 5-(((1R,2S)-2-((tert-butoxycarbonyl)amino)cyclohexyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid [2]

  • Dissolve ethyl 5-(((1R,2S)-2-((tert-butoxycarbonyl)amino)cyclohexyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate (500 mg, 1.24 mmol) in a mixture of tetrahydrofuran (2 mL) and water (5 mL).

  • Add lithium hydroxide (156 mg, 3.72 mmol) and stir the reaction mixture for 12 hours.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Concentrate the combined organic fractions and purify by flash chromatography (2% methanol in dichloromethane) to afford the carboxylic acid as a colorless liquid.

Step 4: Synthesis of 5-(((1R,2S)-2-((tert-butoxycarbonyl)amino)cyclohexyl)amino)-N-(3-carbamoyl-1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide [2]

  • In a round-bottom flask, dissolve 5-(((1R,2S)-2-((tert-butoxycarbonyl)amino)cyclohexyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (140 mg, 0.37 mmol) in acetonitrile (2 mL).

  • Add N,N-diisopropylethylamine (0.28 mL, 0.74 mmol) and 4-amino-1-methyl-1H-pyrazole-3-carboxamide (42 mg, 0.3 mmol).

  • Add HATU (215 mg, 0.55 mmol) and stir the reaction mixture at 80 °C for 12 hours.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield the final compound.

Biological Evaluation Protocols

Protocol 2: IRAK4 Kinase Inhibition Assay (ADP-Glo™ Assay)

This biochemical assay determines the in vitro potency of the synthesized compounds against the IRAK4 enzyme.

Kinase_Assay_Workflow cluster_0 Reaction Setup cluster_1 Detection inhibitor Test Compound (Serial Dilution) enzyme IRAK4 Enzyme inhibitor->enzyme Pre-incubation atp_substrate ATP + Substrate enzyme->atp_substrate Initiate Reaction adp_glo ADP-Glo™ Reagent atp_substrate->adp_glo Stop Reaction & Deplete ATP kinase_detection Kinase Detection Reagent adp_glo->kinase_detection Convert ADP to ATP luminescence Measure Luminescence kinase_detection->luminescence Generate Signal

Caption: IRAK4 Kinase Assay Workflow.

Materials:

  • Recombinant human IRAK4 enzyme

  • IRAK4 substrate (e.g., myelin basic protein)

  • ATP

  • Test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO, then dilute in kinase buffer.

  • Add 1 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.

  • Add 2 µL of IRAK4 enzyme solution to each well and incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding 2 µL of a mixture of the substrate and ATP.

  • Incubate the reaction at room temperature for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luminescent reaction. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.

Protocol 3: Cellular Assay - Inhibition of LPS-Induced IL-6 Production in Human Whole Blood

This assay assesses the ability of the compounds to inhibit IRAK4 signaling in a cellular context.

Materials:

  • Freshly drawn human whole blood from healthy donors

  • Lipopolysaccharide (LPS)

  • Test compounds

  • RPMI 1640 medium

  • Human IL-6 ELISA kit

  • 96-well cell culture plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO and then in RPMI 1640 medium.

  • Add the diluted compounds or vehicle control to the wells of a 96-well plate.

  • Add fresh human whole blood to each well.

  • Pre-incubate the plates at 37°C in a 5% CO2 incubator for 1 hour.

  • Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.

  • Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Centrifuge the plates to pellet the blood cells and collect the plasma supernatant.

  • Measure the concentration of IL-6 in the plasma samples using a human IL-6 ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of IL-6 production for each compound concentration and determine the IC50 value.

Data Presentation

The following tables summarize the biological data for a selection of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide IRAK4 inhibitors.

Table 1: In Vitro and Cellular Activity

CompoundIRAK4 IC50 (nM)hPBMC IC50 (nM)cLogD (pH 7.4)Papp (10⁻⁶ cm/s)
1 1102300-1.717
14 1.21801.935

hPBMC: Human Peripheral Blood Mononuclear Cells. Papp: Apparent permeability coefficient in MDCK cells.

Table 2: Rat Pharmacokinetic Data

CompoundDose (mg/kg, p.o.)Tmax (h)Cmax (ng/mL)AUC (ng·h/mL)Bioavailability (%)
14 102.01200850045

Conclusion

The 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide scaffold represents a promising class of IRAK4 inhibitors. The detailed synthetic and biological evaluation protocols provided herein offer a comprehensive guide for researchers in the field of drug discovery to synthesize and characterize novel IRAK4 inhibitors for the potential treatment of inflammatory and autoimmune diseases. The representative compounds exhibit potent enzymatic and cellular activity, along with favorable pharmacokinetic properties, underscoring the therapeutic potential of targeting IRAK4.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid. Our aim is to help you improve yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent synthetic strategy is a two-step process. The first step involves the synthesis of the intermediate, 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile. This is typically achieved through a multi-component reaction. The second step is the hydrolysis of the nitrile group to the corresponding carboxylic acid.

Q2: I am getting a low yield in the first step, the synthesis of the carbonitrile intermediate. What are the common causes?

A2: Low yields in the formation of 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile can be attributed to several factors:

  • Suboptimal reaction conditions: Incorrect temperature, reaction time, or solvent can hinder the reaction.

  • Inefficient catalyst: The choice of catalyst is crucial for this reaction.

  • Poor quality of starting materials: Impurities in the reactants can lead to side reactions.

  • Formation of regioisomers: Using unsymmetrical starting materials can sometimes lead to the formation of the undesired 3-amino isomer.

Q3: My nitrile hydrolysis to the carboxylic acid is not working well. What could be the problem?

A3: Challenges during the hydrolysis step can include:

  • Incomplete reaction: The nitrile group can be resistant to hydrolysis. Harsher conditions may be required, but this can lead to degradation.

  • Side reactions: The amino group on the pyrazole ring can be sensitive to harsh acidic or basic conditions. Decarboxylation of the product can also occur at high temperatures.

  • Difficult purification: The final product may be difficult to separate from starting material, the intermediate amide, or other byproducts.

Troubleshooting Guides

Part 1: Synthesis of 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile

Issue 1: Low Yield

Possible CauseTroubleshooting Suggestions
Inefficient Catalyst Several catalysts have been reported for similar syntheses. Consider screening different catalysts to find the optimal one for your specific setup.[1]
Suboptimal Reaction Conditions Optimize the reaction temperature and time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]
Poor Solvent Choice The choice of solvent can significantly impact the yield. Ethanol or a water/ethanol mixture is commonly used.[1]
Impure Reactants Ensure the purity of your starting materials, especially the 3-chlorophenylhydrazine and the other reactants, as impurities can lead to unwanted side reactions.

Issue 2: Formation of Impurities

Possible CauseTroubleshooting Suggestions
Side Reactions The formation of byproducts can be minimized by optimizing the reaction conditions (temperature, reaction time, and catalyst).
Formation of Regioisomers The formation of the 5-aminopyrazole isomer is generally favored under thermodynamic control (neutral or acidic conditions at elevated temperatures). To suppress the formation of the 3-aminopyrazole isomer, avoid strongly basic conditions.
Difficult Purification If the product is difficult to purify, consider recrystallization from a suitable solvent like ethanol. Column chromatography may be necessary in some cases.
Part 2: Hydrolysis of 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile

Issue 1: Incomplete Hydrolysis

Possible CauseTroubleshooting Suggestions
Insufficiently Strong Conditions Both acidic and basic hydrolysis can be employed. If one method is not effective, try the other. For acid hydrolysis, concentrated acids like sulfuric or hydrochloric acid are used with heating. For basic hydrolysis, a strong base like sodium hydroxide or potassium hydroxide is used, also with heating.
Poor Solubility Ensure that the starting material is soluble in the reaction medium. Co-solvents may be necessary.

Issue 2: Product Degradation

Possible CauseTroubleshooting Suggestions
Harsh Reaction Conditions Prolonged heating or very high temperatures can lead to decarboxylation of the final product or degradation of the pyrazole ring. Monitor the reaction closely and use the mildest conditions that afford a reasonable reaction rate.
Amino Group Reactivity The 5-amino group can be sensitive to harsh conditions. Consider protecting the amino group before hydrolysis, although this adds extra steps to the synthesis.

Data Presentation

Table 1: Comparison of Catalysts for the Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile Derivatives *

CatalystSolventTemperature (°C)TimeYield (%)
LDH@PTRMS@DCMBA@CuIH2O/EtOH5515-27 min85-93
Fe3O4@SiO2@vanillin@thioglycolic acidNone (mechanochemical)Room Temp.5-15 min92-98
Tannic acid-functionalized Fe3O4None (mechanochemical)Room Temp.5-15 min90-96
Calcined Mg-Fe HydrotalciteEthanolRoom Temp.30-45 min88-95

*Data is for the synthesis of related 5-amino-1-aryl-1H-pyrazole-4-carbonitrile derivatives and serves as a starting point for optimization.[1][2]

Table 2: Comparison of Hydrolysis Methods for Nitriles

MethodReagentsProsCons
Acidic Hydrolysis Concentrated H2SO4 or HCl, H2O, HeatDirect formation of the carboxylic acid.Can require harsh conditions, potentially leading to degradation. The amino group will be protonated.
Basic Hydrolysis NaOH or KOH, H2O, HeatOften proceeds under milder conditions than acidic hydrolysis.Forms the carboxylate salt, requiring an acidic workup to obtain the carboxylic acid.

Experimental Protocols

Protocol 1: Synthesis of 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile (General Procedure)

This protocol is a general guideline based on similar syntheses. Optimization may be required.

  • To a solution of an appropriate precursor such as ethoxymethylenemalononitrile (1.0 eq) in ethanol, add 3-chlorophenylhydrazine (1.1 eq).

  • Add a catalytic amount of a suitable catalyst (e.g., a Lewis acid or a supported nanocatalyst).

  • Stir the reaction mixture at a temperature ranging from room temperature to reflux, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture. If a precipitate forms, collect it by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography.

Protocol 2: Hydrolysis of 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile to Carboxylic Acid (General Basic Hydrolysis)

  • Dissolve the 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile in a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

  • Add an aqueous solution of a strong base, such as sodium hydroxide (2-5 equivalents).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3.

  • The product should precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold water and dry under vacuum to obtain the crude this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Pyrazole Ring Formation cluster_step2 Step 2: Nitrile Hydrolysis start Starting Materials: - 3-Chlorophenylhydrazine - Malononitrile Derivative reaction1 Multi-component Reaction (Catalyst, Solvent, Heat) start->reaction1 intermediate Intermediate: 5-Amino-1-(3-chlorophenyl)-1H- pyrazole-4-carbonitrile reaction1->intermediate purification1 Purification (Recrystallization or Chromatography) intermediate->purification1 hydrolysis Hydrolysis (Acid or Base, Heat) purification1->hydrolysis workup Acidic Workup (if basic hydrolysis is used) hydrolysis->workup product Final Product: 5-Amino-1-(3-chlorophenyl)-1H- pyrazole-4-carboxylic acid workup->product purification2 Final Purification (Recrystallization) product->purification2 TroubleshootingYield start Low Yield of Final Product step_check Which step has low yield? start->step_check step1 Step 1: Pyrazole Formation step_check->step1 Step 1 step2 Step 2: Nitrile Hydrolysis step_check->step2 Step 2 catalyst Optimize Catalyst step1->catalyst conditions1 Optimize Reaction Conditions (Temp, Time, Solvent) step1->conditions1 reagents Check Reagent Purity step1->reagents hydrolysis_method Switch Hydrolysis Method (Acid vs. Base) step2->hydrolysis_method conditions2 Optimize Hydrolysis Conditions (Concentration, Temp, Time) step2->conditions2 degradation Check for Degradation (Use milder conditions) step2->degradation

References

Technical Support Center: Purification of 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following troubleshooting guides and frequently asked questions (FAQs) provide generalized purification strategies for 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid. The information is based on established principles for the purification of polar aromatic carboxylic acids and related pyrazole derivatives. Researchers should consider these as starting points and may need to optimize the protocols for their specific experimental context, including the nature of impurities present in their crude sample.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider before attempting to purify crude this compound?

Before beginning purification, it is crucial to characterize the crude product to the extent possible. Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable information about the number of components and the nature of the impurities. This initial analysis will help in selecting the most appropriate purification strategy.

Q2: What are the most common methods for purifying this compound?

The two primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. The choice between these methods depends on the purity of the crude material and the nature of the impurities.

Q3: How do I choose a suitable solvent for the recrystallization of this compound?

A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For a polar, aromatic carboxylic acid like the target compound, suitable solvents could include alcohols (e.g., ethanol, methanol), acetic acid, or solvent mixtures such as ethanol/water or dioxane/water.[1] It is advisable to perform small-scale solubility tests with a range of solvents to identify the optimal one.

Q4: What are the potential impurities I might encounter?

Common impurities can arise from starting materials, side reactions, or subsequent degradation. For pyrazole synthesis, these could include unreacted starting materials, regioisomers, or byproducts from incomplete cyclization. For aromatic carboxylic acids, related compounds from the synthesis, such as esters or amides, could be present.

Troubleshooting Guides

Recrystallization

dot

Caption: Troubleshooting workflow for recrystallization.

Issue Possible Cause Troubleshooting Steps
No crystals form upon cooling. - The solution is not saturated (too much solvent was added). - The solution is supersaturated.- Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[2] - Induce Crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution. Add a small "seed" crystal of the pure compound if available. - Further Cooling: Place the flask in an ice bath to further decrease the solubility.
The compound "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the compound. - The compound is precipitating too quickly from a supersaturated solution. - Significant impurities are present, depressing the melting point.- Reheat and Add Solvent: Heat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation and allow for slower cooling.[2] - Slower Cooling: Insulate the flask to ensure a very slow cooling rate. - Solvent System Modification: If using a mixed solvent, add more of the solvent in which the compound is more soluble. Consider trying a different solvent system altogether.
Crystals form too quickly. - The solution is too concentrated.- Add More Solvent: Reheat the solution to redissolve the solid and add a small amount of additional hot solvent before allowing it to cool again.[2]
Low recovery of the purified product. - Too much solvent was used, and a significant amount of the compound remains in the mother liquor. - The crystals were washed with a solvent that was not cold enough.- Concentrate the Mother Liquor: Reduce the volume of the filtrate by evaporation and cool to obtain a second crop of crystals. Note that this second crop may be less pure. - Ensure Proper Washing: Always use ice-cold solvent to wash the filtered crystals to minimize dissolution.
The purified product is still colored. - Colored impurities are present.- Charcoal Treatment: Before the hot filtration step, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Be cautious as charcoal can also adsorb the desired product.
Column Chromatography

dot

Caption: Troubleshooting workflow for column chromatography.

Issue Possible Cause Troubleshooting Steps
The compound does not move from the top of the column. - The mobile phase is not polar enough to elute the compound from the polar stationary phase.- Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For a highly polar compound, you may need to add a small percentage of methanol to an ethyl acetate/hexane system.[3]
The compound elutes too quickly with the solvent front. - The mobile phase is too polar.- Decrease Mobile Phase Polarity: Start with a less polar solvent system (e.g., a higher percentage of hexane in an ethyl acetate/hexane mixture).
Poor separation of the desired compound from impurities. - The chosen solvent system does not provide adequate resolution. - The column was not packed properly, leading to channeling. - The initial band of the sample was too wide.- Optimize the Mobile Phase: Use TLC to test various solvent systems to find one that gives good separation between your product and the impurities (aim for a product Rf of ~0.3). - Use Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity during the elution. This can help to separate compounds with a wider range of polarities.[3] - Proper Column Packing: Ensure the stationary phase is packed uniformly without any air bubbles or cracks. - Concentrated Sample Loading: Dissolve the crude product in a minimal amount of solvent for loading onto the column to ensure a narrow starting band.
Tailing of the compound spot on TLC and broad bands on the column. - The compound is interacting too strongly with the acidic silica gel.- Add a Modifier to the Mobile Phase: For acidic compounds, adding a small amount of acetic acid or formic acid to the mobile phase can improve peak shape. - Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina.[3]

Experimental Protocols

Note: These are generalized protocols and should be adapted based on preliminary experimental findings.

General Protocol for Recrystallization
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a potential solvent dropwise at room temperature to check for insolubility. If insoluble, heat the mixture to the solvent's boiling point and continue adding the solvent dropwise until the solid just dissolves. Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.

  • Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask. Add the chosen solvent in portions while heating the flask on a hot plate. Add just enough hot solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry completely, either by air-drying or in a vacuum oven.

General Protocol for Column Chromatography
  • TLC Analysis: Develop a TLC system that provides good separation of the target compound from impurities. The Rf value of the target compound should ideally be between 0.2 and 0.4. A common starting point for polar aromatic compounds is a mixture of ethyl acetate and hexane.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully add the sample solution to the top of the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute more polar compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Quantitative Data Summary

Purification Method Compound Type Stationary Phase Mobile Phase / Solvent System Reference
Column Chromatography5-Amino-1-aryl-1H-pyrazole-4-carbonitrilesSilica GelHexane/Ethyl Acetate GradientGeneral observation from synthesis papers
Column ChromatographyPolar Aromatic CompoundsSilica GelEthyl Acetate/Hexane, potentially with Methanol[3][4]
Column ChromatographyAromatic HydrocarbonsAlumina or Silica-AluminaPetroleum ether/Dichloromethane[5]
RecrystallizationAromatic Carboxylic AcidsN/AEthanol, Aqueous Ethanol, Toluene, Acetic Acid[1]
RecrystallizationPyrazole Carboxylic Acid DerivativesN/AMethanol, Ethanol[6]

References

Overcoming challenges in the synthesis of 5-substituted 3-amino-1H-pyrazole-4-carbonitriles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 5-substituted 3-amino-1H-pyrazole-4-carbonitriles. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.

Problem IDQuestionPossible CausesSuggested Solutions
SYN-001 Low to no yield of the desired 3-amino-1H-pyrazole-4-carbonitrile. Incorrect reaction conditions (temperature, solvent, catalyst).Optimize reaction temperature. Screen different solvents (e.g., ethanol, dioxane, water).[1][2] Ensure the correct catalyst is used, if required by the specific protocol. Some multi-component reactions can be performed under catalyst-free conditions.
Poor quality of starting materials.Verify the purity of reactants, especially malononitrile derivatives and hydrazines, using appropriate analytical techniques (e.g., NMR, melting point).
Inefficient cyclization.For syntheses involving β-ketonitriles, ensure complete formation of the hydrazone intermediate before cyclization. Adjusting the pH can be crucial; neutralization of the reaction mixture after the initial condensation step can improve the efficiency of the subsequent cyclization with hydrazine.[1]
SYN-002 Formation of isomeric impurities, particularly with substituted hydrazines. Lack of regioselectivity in the cyclization step. The use of monosubstituted hydrazines can lead to the formation of both 3-amino and 5-amino pyrazole isomers.The choice of reaction conditions can influence regioselectivity. For instance, in the condensation of 3-methoxyacrylonitrile with phenylhydrazine, acidic conditions (AcOH in toluene) favor the 5-aminopyrazole, while basic conditions (EtONa in EtOH) lead to the 3-aminopyrazole.[1] Microwave activation has been shown to reduce reaction times without affecting the regioselectivity.[1]
Steric hindrance of the hydrazine substituent.An increase in the steric hindrance of the hydrazine substituent has been found to favor the formation of the 5-aminopyrazole regioisomer.[1]
SYN-003 Difficulty in purifying the final product. Presence of unreacted starting materials or side products.Recrystallization from an appropriate solvent (e.g., ethanol, dioxane, benzene) is a common and effective purification method.[3] Column chromatography may be necessary for complex mixtures or to separate isomers.
Product is an oil or does not crystallize easily.Try triturating the crude product with a non-polar solvent to induce crystallization. If the product is intended for subsequent steps, purification of the intermediate may be sufficient.
SYN-004 Side reactions leading to unexpected products. Reaction of the exocyclic amino group in subsequent steps.The exocyclic amino group of 3-aminopyrazoles can react with electrophiles. Careful selection of reaction conditions and protecting groups may be necessary if further functionalization at a different position is desired.
Dimerization of starting materials.Malononitrile is known to dimerize. Use freshly distilled or purified malononitrile for best results. The reaction of malononitrile dimer with hydrazine can be a route to certain functionalized pyrazoles.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of 5-substituted 3-amino-1H-pyrazole-4-carbonitriles?

A1: Common synthetic routes often utilize malononitrile or its derivatives.[5] One prevalent method involves the condensation of a β-ketonitrile with hydrazine.[1] Multi-component reactions involving an aldehyde, malononitrile, and a hydrazine are also widely used and offer the advantage of synthesizing the target molecule in a single step.[2][6][7][8]

Q2: How can I control the regioselectivity when using a substituted hydrazine?

A2: The regioselectivity of the cyclization reaction with a monosubstituted hydrazine is highly dependent on the reaction conditions. Generally, kinetic control (e.g., using a strong base like sodium ethoxide at low temperatures) can favor the formation of the 3-aminopyrazole isomer, while thermodynamic control (e.g., heating in a protic solvent like ethanol) tends to yield the 5-aminopyrazole isomer.[1]

Q3: What role does microwave irradiation play in these syntheses?

A3: Microwave-assisted synthesis has been shown to significantly reduce reaction times, in some cases by a factor of ten, without altering the regiochemical outcome of the reaction.[1] This can be particularly advantageous for optimizing reaction conditions and accelerating the discovery process.

Q4: Are there any "green" or environmentally friendly methods for this synthesis?

A4: Yes, several green chemistry approaches have been developed. These include using water as a solvent, employing catalyst-free conditions, or utilizing recyclable catalysts.[2][6][9] Multi-component reactions are also considered green as they often reduce the number of synthetic steps and purification procedures.[8]

Q5: How can I confirm the structure and purity of my synthesized 3-amino-1H-pyrazole-4-carbonitrile?

A5: A combination of analytical techniques is recommended for structural confirmation and purity assessment. These include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To determine the chemical structure and identify the presence of isomers.

  • Infrared (IR) spectroscopy: To identify key functional groups such as the nitrile (C≡N) and amino (N-H) groups.[3]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[3]

  • Melting Point Analysis: A sharp melting point range is indicative of a pure compound.[3]

  • Elemental Analysis: To determine the elemental composition of the synthesized compound.[3]

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile from (E)-3-Amino-2-benzoyl-3-hydrazino-2-propenenitrile

This protocol is adapted from a literature procedure.[3]

Materials:

  • (E)-3-Amino-2-benzoyl-3-hydrazino-2-propenenitrile (10 mmol)

  • Dioxane (20 mL)

Procedure:

  • Suspend (E)-3-amino-2-benzoyl-3-hydrazino-2-propenenitrile (10 mmol) in dioxane (20 mL).

  • Reflux the mixture for 30 minutes.

  • Allow the reaction mixture to cool to room temperature.

  • The product will crystallize out of the solution.

  • Collect the crystals by filtration.

  • Recrystallize the crude product from dioxane to obtain pure 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile.

Expected Yield: ~93%[3]

Protocol 2: Three-Component Synthesis of 5-Aryl-3-amino-1H-pyrazole-4-carbonitriles

This is a general procedure for a one-pot, three-component synthesis.[2]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Hydrazine hydrate (1 mmol)

  • Water or Ethanol

Procedure:

  • Dissolve the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and hydrazine hydrate (1 mmol) in a suitable solvent such as water or ethanol.

  • The reaction can be performed under thermal conditions (reflux) or with microwave irradiation. Reaction times will vary depending on the specific substrates and conditions.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture. The product will often precipitate.

  • Collect the solid product by filtration and wash with a small amount of cold solvent.

  • The product can be further purified by recrystallization if necessary.

Yields: Yields can vary from moderate to excellent (e.g., 88-90% with microwave activation in water).[2]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 5-Aryl-3-amino-1H-pyrazole-4-carbonitriles [2]

R-group of AldehydeSynthesis MethodTime (min)Yield (%)
HThermal (Δ)18031
HMicrowave (MW)288
4-OH-PhThermal (Δ)18055
4-OH-PhMicrowave (MW)290
4-NO₂-PhThermal (Δ)24025
4-NO₂-PhMicrowave (MW)482

Visualizations

experimental_workflow start Starting Materials (Aldehyde, Malononitrile, Hydrazine) reaction Three-Component Reaction (Solvent, Heat/MW) start->reaction workup Reaction Work-up (Cooling, Filtration) reaction->workup purification Purification (Recrystallization) workup->purification product Final Product (5-Substituted 3-amino-1H- pyrazole-4-carbonitrile) purification->product analysis Characterization (NMR, IR, MS, MP) product->analysis

Caption: General workflow for the three-component synthesis.

troubleshooting_logic low_yield Low or No Yield? check_conditions Check Reaction Conditions (Temp, Solvent, Catalyst) low_yield->check_conditions Yes check_reagents Check Reagent Purity low_yield->check_reagents Yes isomeric_mixture Isomeric Mixture? low_yield->isomeric_mixture No optimize Optimize Conditions check_conditions->optimize purify_reagents Purify/Replace Reagents check_reagents->purify_reagents adjust_conditions Adjust Conditions for Regioselectivity (Acidic vs. Basic) isomeric_mixture->adjust_conditions Yes steric_hindrance Consider Steric Hindrance of Hydrazine isomeric_mixture->steric_hindrance Yes successful_synthesis Successful Synthesis isomeric_mixture->successful_synthesis No adjust_conditions->successful_synthesis steric_hindrance->successful_synthesis

Caption: Troubleshooting decision tree for synthesis challenges.

References

Optimization of reaction conditions for the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives. This resource is tailored for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in optimizing your reaction conditions and resolving common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives.

Issue 1: Low or No Product Yield

  • Question: I am getting a very low yield or no desired product at all. What are the possible causes and how can I fix this?

  • Answer: Low yields can stem from several factors, from suboptimal reaction conditions to the quality of your starting materials. Here’s a systematic approach to troubleshooting:

    • Purity of Reactants: Ensure the purity of your substituted benzaldehyde, malononitrile, and phenylhydrazine. Impurities can lead to unwanted side reactions and inhibit the formation of the desired pyrazole.[1]

    • Reaction Conditions:

      • Temperature: The reaction temperature is a critical parameter. Some protocols suggest room temperature, while others require heating.[2][3] If you are running the reaction at room temperature without success, try gradually increasing the temperature. For instance, a study using a supported ionic liquid catalyst found optimal results at 45°C.[3] Another protocol using a novel modified LDH catalyst performed the reaction at 55°C.[2]

      • Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2][4] A typical reaction time can range from a few minutes to several hours depending on the catalyst and temperature used.[3][5]

      • Solvent: The choice of solvent can significantly impact the reaction. While some syntheses are performed under solvent-free conditions, others utilize solvents like water, ethanol, or a mixture of both.[3][6][7] Using a green solvent like water is often encouraged.[3][6]

    • Catalyst Activity: The efficiency of the synthesis often relies on a catalyst.

      • Choice of Catalyst: A variety of catalysts have been reported to be effective, including nano-magnetic catalysts, supported ionic liquids, and various nanocomposites.[3][6][8] If you are not using a catalyst, consider introducing one to improve the reaction rate and yield.

      • Catalyst Loading: The amount of catalyst can be crucial. Optimization studies have shown that varying the catalyst amount can have a significant effect on the yield.[8]

      • Catalyst Deactivation: If you are reusing a catalyst, ensure it has been properly recovered and reactivated, as its activity may decrease over multiple cycles.[8]

Issue 2: Formation of Side Products

  • Question: My TLC and NMR analysis show the presence of significant impurities and side products. What are they and how can I minimize them?

  • Answer: The formation of byproducts is a common issue in multicomponent reactions.

    • Possible Side Reactions: In the synthesis of pyrazoles, side reactions can occur, such as the formation of stable intermediates that do not convert to the final product.[1] The Knorr pyrazole synthesis, a related reaction, is known to have complex reaction pathways with unexpected intermediates.[9]

    • Minimizing Side Products:

      • Control of Stoichiometry: Ensure the correct molar ratios of the reactants. An excess of one reactant might lead to the formation of undesired products.

      • Order of Addition: The sequence in which reactants are added can sometimes influence the reaction pathway and minimize side product formation.

      • pH Control: The pH of the reaction medium can influence the reaction pathway. For some pyrazole syntheses, adjusting the pH can be critical for regioselectivity and yield.[1]

Issue 3: Product Purification Difficulties

  • Question: I am having trouble purifying the final product. What are the recommended methods?

  • Answer: The purification of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives is typically straightforward.

    • Crystallization: The crude product is often a solid that can be purified by recrystallization from a suitable solvent, such as ethanol.[10][11]

    • Filtration and Washing: After the reaction is complete, the solid product can be collected by filtration, washed with water, and then with a solvent like ethanol to remove impurities.[10]

    • Column Chromatography: If recrystallization does not yield a pure product, column chromatography can be employed for further purification.[8]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives?

A1: The synthesis is typically a one-pot, three-component reaction involving an aromatic aldehyde, malononitrile, and phenylhydrazine. A plausible mechanism involves an initial Knoevenagel condensation between the aromatic aldehyde and malononitrile. This is followed by a Michael addition of phenylhydrazine to the activated double bond, and subsequent intramolecular cyclization and aromatization to form the pyrazole ring.[12]

Q2: Can this synthesis be performed under green chemistry conditions?

A2: Yes, several eco-friendly protocols have been developed. These often involve using water as a solvent, employing reusable catalysts, and conducting the reaction at moderate temperatures to minimize energy consumption.[3][6][8] Some methods even proceed under catalyst-free and solvent-free conditions.[5][7]

Q3: What analytical techniques are used to characterize the synthesized products?

A3: The structure of the synthesized 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives is typically confirmed using various spectroscopic methods, including Fourier-Transform Infrared (FT-IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR).[2][8][13] Melting point determination is also a common method for characterization.[2]

Data Presentation

Table 1: Optimization of Catalyst Loading for a Model Reaction

EntryCatalyst Amount (g)Time (min)Yield (%)
10.0212065
20.049078
30.066085
40.084592
50.1 30 98
60.123098

Reaction Conditions: 5-((4-chlorophenyl)diazenyl)-2-hydroxybenzaldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol) at 80°C. Data adapted from a study on a novel magnetic catalyst.[8]

Table 2: Effect of Different Catalysts on Reaction Yield

EntryCatalystTime (min)Yield (%)
1None180Trace
2Tannic acid15045
3Fe₃O₄@SiO₂12062
4Fe₃O₄@SiO₂@Tannic acid 30 98

Reaction Conditions: 5-((4-chlorophenyl)diazenyl)-2-hydroxybenzaldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), catalyst (0.1 g) at 80°C. Data adapted from a study on a novel magnetic catalyst.[8]

Experimental Protocols

General Procedure for the Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile Derivatives

This protocol is a generalized procedure based on several literature reports.[2][3][6][8]

  • Reactant Mixture: In a round-bottomed flask, combine the substituted benzaldehyde (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol).

  • Solvent and Catalyst Addition: Add the chosen solvent (e.g., water, ethanol, or a mixture) and the catalyst (if any) to the flask. The amount of solvent and catalyst should be optimized for the specific reaction.

  • Reaction Conditions: Stir the reaction mixture at the optimized temperature (e.g., room temperature, 45°C, 55°C, or 80°C) for the required time.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., n-hexane/ethyl acetate).[2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The solid product that precipitates is collected by vacuum filtration.

  • Purification: Wash the collected solid with water and then with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to obtain the pure 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivative.

  • Characterization: Confirm the structure of the purified product using FT-IR, ¹H NMR, ¹³C NMR, and by determining its melting point.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants Combine Reactants: - Substituted Benzaldehyde - Malononitrile - Phenylhydrazine solvent_catalyst Add Solvent and/or Catalyst reactants->solvent_catalyst reaction_conditions Stir at Optimized Temperature solvent_catalyst->reaction_conditions monitoring Monitor Progress with TLC reaction_conditions->monitoring cooling Cool to Room Temperature monitoring->cooling Reaction Complete filtration Filter Solid Product cooling->filtration washing Wash with Water & Ethanol filtration->washing purification Recrystallize from Ethanol washing->purification characterization Characterize Product: - FT-IR - NMR - Melting Point purification->characterization

Caption: Experimental workflow for the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives.

troubleshooting_guide cluster_reactants Reactant Quality cluster_conditions Reaction Conditions cluster_catalyst Catalyst Issues start Low or No Product Yield? check_purity Check Purity of Starting Materials start->check_purity Possible Cause optimize_temp Optimize Temperature start->optimize_temp Possible Cause increase_time Increase Reaction Time start->increase_time Possible Cause change_solvent Change Solvent start->change_solvent Possible Cause add_catalyst Introduce a Catalyst start->add_catalyst Possible Cause purify_reactants Purify/Use High-Purity Reactants check_purity->purify_reactants If Impure optimize_loading Optimize Catalyst Loading add_catalyst->optimize_loading If Using Catalyst check_activity Check Catalyst Activity optimize_loading->check_activity If Reusing

Caption: Troubleshooting decision tree for low product yield in pyrazole synthesis.

References

Side reactions in the synthesis of pyrazole derivatives and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Pyrazole Derivatives

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Regioselectivity Issues in Knorr Pyrazole Synthesis

Question: I am performing a Knorr condensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine and obtaining a mixture of two regioisomers. How can I improve the selectivity for the desired isomer?

Answer: The formation of regioisomeric mixtures is a classic challenge in the Knorr pyrazole synthesis when using unsymmetrical substrates.[1][2] The outcome is governed by which carbonyl group of the 1,3-dicarbonyl undergoes initial condensation with the substituted hydrazine.[3][4] Several factors, including steric hindrance, electronics, reaction pH, and solvent choice, can be manipulated to favor the formation of one isomer over the other.[5]

Troubleshooting Strategies:

  • pH Control: The pH of the reaction medium is critical. Under acidic conditions, the reaction is initiated by protonation of a carbonyl group, while basic conditions favor the initial attack by the more nucleophilic nitrogen of the hydrazine.[5] A systematic screening of pH can help determine the optimal conditions for your specific substrates.

  • Solvent Effects: The choice of solvent can significantly influence the regioselectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically improve regioselectivity compared to conventional solvents like ethanol.[6] These solvents can modulate the reactivity of the carbonyl groups through hydrogen bonding.[6]

  • Microwave Irradiation: Microwave-assisted synthesis can sometimes enhance regioselectivity and dramatically reduce reaction times, leading to cleaner products and higher yields.[7][8][9]

Quantitative Data: Solvent Effect on Regioselectivity

The following table summarizes the effect of different solvents on the regioselective synthesis of a fluorinated tebufenpyrad analog.

EntrySolventTemperature (°C)Time (h)Ratio (Desired:Undesired)Combined Yield (%)
1EtOHReflux241:1.175
2TFEReflux28:182
3HFIPReflux1>20:185

Data adapted from a study on the synthesis of fluorinated Tebufenpyrad analogs.[6]

Experimental Protocol: Regioselective Synthesis Using Trifluoroethanol (TFE)

This protocol describes the synthesis of 1-aryl-3,4,5-trisubstituted pyrazoles with high regioselectivity.

  • Materials:

    • Unsymmetrical 1,3-dicarbonyl compound (1.0 mmol)

    • Aryl hydrazine hydrochloride (1.2 mmol)

    • 2,2,2-Trifluoroethanol (TFE) (5 mL)

  • Procedure:

    • To a solution of the 1,3-dicarbonyl compound in TFE, add the aryl hydrazine hydrochloride.

    • Stir the mixture at reflux temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.[6]

Uncontrolled N-Alkylation

Question: I am trying to perform a reaction on the pyrazole ring, but I am getting undesired N-alkylation as a major side product. How can I control the selectivity between the two nitrogen atoms in an unsymmetrical pyrazole?

Answer: N-alkylation of unsymmetrical pyrazoles often yields a mixture of two regioisomers because the tautomeric nature of the pyrazole ring results in two nitrogen atoms with similar reactivity.[10] The regioselectivity of N-alkylation is influenced by steric hindrance, the nature of the alkylating agent, and the reaction conditions.

Troubleshooting Strategies:

  • Steric Control: The alkylation generally occurs at the less sterically hindered nitrogen atom.[11] Using bulkier alkylating agents can enhance this effect.

  • Protecting Groups: In multi-step syntheses, one of the nitrogen atoms can be protected with a suitable protecting group (e.g., SEM) to direct the functionalization to the other nitrogen. The protecting group can be subsequently removed.[12]

  • Catalyst Control: Recent advances have shown that enzymatic catalysis can achieve highly selective N-alkylation of pyrazoles using simple haloalkanes, offering unprecedented control over regioselectivity.[10]

  • Reaction Conditions: The choice of base and solvent is crucial. For instance, in the methylation of certain phenylaminopyrazoles, using NaH as the base can lead to a mixture of isomers, while using K₂CO₃ can surprisingly yield a single isomer.[13]

Logical Workflow for Troubleshooting N-Alkylation

Below is a diagram illustrating a decision-making process for optimizing the N-alkylation of pyrazoles.

G Start Start: Mixture of N-Alkylated Isomers Sterics Is one N atom significantly more hindered? Start->Sterics Bulky_Agent Use a bulkier alkylating agent Sterics->Bulky_Agent  Yes Screen_Conditions Screen reaction conditions (base, solvent, temp) Sterics->Screen_Conditions  No Success Success: Desired Regioisomer Bulky_Agent->Success Protecting_Group Consider a protecting group strategy Enzymatic Explore enzymatic alkylation for high selectivity Protecting_Group->Enzymatic Multi-step is undesirable Protecting_Group->Success Screen_Conditions->Protecting_Group Selectivity still low Screen_Conditions->Success Selectivity improved Enzymatic->Success G Pyrazoline Pyrazoline Intermediate Oxidation Oxidation [I₂, O₂, etc.] Pyrazoline->Oxidation Pyrazole Desired Aromatic Pyrazole Product Oxidation->Pyrazole Successful Aromatization Side_Product Incomplete Reaction: Mixture of Pyrazoline and Pyrazole Oxidation->Side_Product Inefficient Conditions G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Kinase Receptor->JAK 2. JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation STAT_P p-STAT JAK->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Gene_Tx Gene Transcription (Proliferation, Survival) DNA->Gene_Tx 6. Transcription Activation Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding Inhibitor Pyrazole Inhibitor (e.g., Ruxolitinib) Inhibitor->JAK Inhibition

References

Troubleshooting guide for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common and regioselective method for synthesizing 5-amino-1-aryl-1H-pyrazole-4-carbonitriles?

A1: A highly regioselective method involves the reaction of an aryl hydrazine with (ethoxymethylene)malononitrile in a suitable solvent, such as ethanol, at reflux. This approach is favored for its high selectivity, yielding the 5-amino isomer as the exclusive product without the formation of the 3-amino regioisomer or uncyclized hydrazide intermediates.[1]

Q2: Can this synthesis be performed using a one-pot, three-component reaction?

A2: Yes, a common and efficient alternative is a one-pot, three-component reaction involving an aromatic aldehyde, malononitrile, and an aryl hydrazine.[2][3][4] This method is often lauded for its operational simplicity and adherence to green chemistry principles, especially when carried out in environmentally benign solvents like water or ethanol, or with the use of a recyclable catalyst.[3][5][6]

Q3: What are the key factors influencing the yield and purity of the product?

A3: The primary factors are the choice of solvent, reaction temperature, and the potential use of a catalyst. For instance, fluorinated alcohols like trifluoroethanol (TFE) have been shown to influence the regioselectivity of the reaction.[1] The use of catalysts, such as layered double hydroxides (LDH) or functionalized magnetic nanoparticles, can significantly improve reaction times and yields.[2][3][5][6][7][8]

Q4: How can I purify the final product?

A4: The most frequently cited method for purification is column chromatography on silica gel. The choice of eluent is crucial and is typically a gradient of hexane and ethyl acetate. The specific ratio of the solvents will depend on the polarity of the synthesized compound, which is influenced by the substituents on the aryl ring.[1]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield - Inactive starting materials.- Incorrect reaction temperature.- Inefficient catalyst (if used).- Check the purity and reactivity of aryl hydrazine and malononitrile derivatives.- Ensure the reaction is heated to the appropriate reflux temperature for the chosen solvent.- If using a catalyst, verify its activity or consider a different catalyst. Several studies report high yields with novel catalysts.[2][3][5][6][7]
Formation of Impurities or Side Products - Presence of the 3-amino regioisomer.- Incomplete cyclization leading to hydrazide intermediates.- Side reactions due to incorrect stoichiometry.- To ensure high regioselectivity for the 5-amino isomer, the reaction of aryl hydrazine with (ethoxymethylene)malononitrile is recommended.[1]- Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC).- Carefully control the stoichiometry of the reactants.
Difficulty in Product Purification - Co-elution of impurities with the desired product.- Product insolubility.- Optimize the solvent system for column chromatography; a shallow gradient of hexane/ethyl acetate is often effective.[1]- If the product crystallizes from the reaction mixture upon cooling, filtration may be a sufficient initial purification step.[9] Recrystallization from a suitable solvent like dioxane or ethanol can also be attempted.[9]
"Green" Synthesis Issues (e.g., catalyst recovery) - Loss of magnetic catalyst during workup.- Decreased catalyst activity upon reuse.- Use a strong external magnet for the recovery of magnetic nanoparticle catalysts.[3][5][6]- Ensure the catalyst is properly washed and dried before reuse. Some catalysts have been shown to be reusable for multiple cycles without significant loss of activity.[3][5][6]

Experimental Protocols

Protocol 1: Synthesis via (Ethoxymethylene)malononitrile

This protocol is adapted from a method known for its high regioselectivity.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the aryl hydrazine (1 mmol) in ethanol.

  • Addition of Reagent: Add (ethoxymethylene)malononitrile (1 mmol) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Purification: Purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Three-Component Synthesis with a Catalyst

This protocol describes a general procedure for a one-pot, three-component synthesis.[2][3]

  • Reaction Mixture: In a round-bottom flask, combine the aryl aldehyde (1 mmol), malononitrile (1 mmol), aryl hydrazine (1 mmol), and the catalyst (e.g., 0.05 g of LDH@PTRMS@DCMBA@CuI) in a suitable solvent (e.g., a mixture of water and ethanol).[2]

  • Reaction: Stir the mixture at the specified temperature (e.g., 55 °C) for the required time (typically 15-30 minutes), monitoring by TLC.[2][7]

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature.

  • Purification: If a solid product precipitates, it can be collected by filtration. Otherwise, the product can be extracted and purified by column chromatography.

Data Presentation

Table 1: Reaction Conditions and Yields for the Synthesis of Various 5-amino-1-aryl-1H-pyrazole-4-carbonitriles

Aryl Substituent Method Solvent Temperature Time Yield (%) Reference
Phenyl(Ethoxymethylene)malononitrileEthanolReflux-84[1]
4-Methoxyphenyl(Ethoxymethylene)malononitrileEthanolReflux-68[1]
Perfluorophenyl(Ethoxymethylene)malononitrileEthanolReflux-63[1]
PhenylAldehyde, Malononitrile, HydrazineH₂O/EtOH55 °C15-27 min85-93[2][7]
Phenyl3-Oxo-3-phenylpropanenitrileDioxaneReflux30 min93[9]
4-Chlorophenyl3-Oxo-3-(4-chlorophenyl)propanenitrileDioxaneReflux30 min95[9]

Visualizations

Reaction_Mechanism A Aryl Hydrazine C Michael Addition Intermediate A->C Nucleophilic Attack B (Ethoxymethylene)malononitrile B->C D Cyclization & Ethanol Elimination C->D Intramolecular Cyclization E 5-Amino-1-aryl-1H-pyrazole-4-carbonitrile D->E Aromatization Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Mix Reactants: Aryl Hydrazine, (Ethoxymethylene)malononitrile, Solvent react Heat to Reflux Monitor by TLC start->react cool Cool to Room Temperature react->cool purify Column Chromatography cool->purify product Isolate Pure Product purify->product Troubleshooting_Tree start Low or No Yield? q1 Check Starting Material Purity? start->q1 s1_yes Purity OK q1->s1_yes Yes s1_no Purify/Replace Reagents q1->s1_no No q2 Correct Reaction Temperature? s1_yes->q2 s2_yes Temp OK q2->s2_yes Yes s2_no Adjust Temperature q2->s2_no No q3 Impurities Present? s2_yes->q3 s3_yes Optimize Purification (e.g., chromatography gradient) q3->s3_yes Yes s3_no High Purity q3->s3_no No

References

Enhancing the regioselectivity in the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in enhancing the regioselectivity of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile synthesis.

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Solution
Formation of Regioisomeric Mixtures (e.g., 3-amino isomer) 1. Reaction conditions favoring alternative cyclization pathways. 2. Nature of the starting materials (e.g., unsymmetrical 1,3-dicarbonyl compounds).1. Solvent Selection: Switch to a non-nucleophilic, fluorinated alcohol solvent such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents can dramatically increase regioselectivity.[1] 2. Catalyst Choice: For three-component syntheses, employ a suitable catalyst. Various catalysts, including novel modified Layered Double Hydroxides (LDH), have been reported to promote regioselectivity. 3. Reaction Temperature: Optimize the reaction temperature. Some reactions show improved selectivity at room temperature, while others may require reflux.
Low Yield of the Desired 5-Amino Isomer 1. Incomplete reaction. 2. Formation of side products other than regioisomers. 3. Suboptimal reaction conditions.1. Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. 2. Purification Method: Employ column chromatography for efficient separation of the desired product from impurities and side products. 3. Reagent Purity: Ensure the purity of starting materials, particularly the aryl hydrazine and (ethoxymethylene)malononitrile.
Formation of Uncyclized Hydrazide Intermediate 1. Insufficient energy (temperature) or time for the cyclization step to occur. 2. Steric hindrance preventing cyclization.1. Increase Temperature/Time: Reflux the reaction mixture for a longer duration to promote the intramolecular cyclization. 2. Microwave Irradiation: Consider using microwave-assisted synthesis, which can often accelerate the cyclization process.
Difficulty in Separating Regioisomers The physicochemical properties of the isomers are very similar.1. Chromatography Optimization: Experiment with different solvent systems for column chromatography to improve separation. 2. Recrystallization: Attempt fractional recrystallization from various solvents.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method to ensure the exclusive formation of the 5-amino-1-aryl-1H-pyrazole-4-carbonitrile regioisomer?

A1: The reaction of (ethoxymethylene)malononitrile with an aryl hydrazine in a suitable solvent is a highly regioselective method.[2] Using ethanol or fluorinated ethanol as a solvent at reflux has been shown to yield the 5-amino-1-aryl-1H-pyrazole-4-carbonitrile as the exclusive product, with no detection of the 3-amino regioisomer or uncyclized intermediates.[2]

Q2: How does the choice of solvent affect the regioselectivity of the reaction?

A2: The solvent plays a critical role in controlling regioselectivity, particularly in pyrazole syntheses starting from 1,3-dicarbonyl compounds. Non-nucleophilic fluorinated alcohols like TFE and HFIP can significantly enhance the formation of the desired regioisomer.[1] This is because they do not compete with the hydrazine nucleophile in attacking the more electrophilic carbonyl group, thus directing the reaction pathway towards the desired product.[1]

Q3: What is the proposed mechanism for the formation of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles?

A3: A plausible mechanism involves an initial Michael-type addition.[2] The more nucleophilic amino group of the aryl hydrazine adds to the β-carbon of (ethoxymethylene)malononitrile. This is followed by the elimination of ethanol and subsequent intramolecular cyclization to form the pyrazole ring.

Q4: Are there any one-pot, three-component methods available for this synthesis?

A4: Yes, several one-pot, three-component syntheses have been developed for 5-amino-1,3-aryl-1H-pyrazole-4-carbonitriles. These reactions typically involve an aromatic aldehyde, malononitrile, and a phenylhydrazine derivative in the presence of a catalyst.[3][4][5]

Q5: Can substituents on the aryl hydrazine affect the regioselectivity?

A5: While the reaction of (ethoxymethylene)malononitrile with various substituted aryl hydrazines (both fluorinated and non-fluorinated) has been shown to be highly regioselective for the 5-amino isomer, the electronic nature of the substituents can influence reaction rates.[2] In other pyrazole syntheses, electron-withdrawing groups on the aryl ring can impact the reactivity of the hydrazine.

Experimental Protocols

General Procedure for the Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles[3]

To a solution of the respective aryl hydrazine (1.2 mmol) in absolute ethanol or 2,2,2-trifluoroethanol (2 mL) with stirring, (ethoxymethylene)malononitrile (1.2 mmol) is added slowly. The reaction mixture is then heated to reflux and monitored by TLC. Upon completion, the solvent is evaporated under reduced pressure, and the resulting solid is purified by recrystallization or column chromatography to afford the desired 5-amino-1-aryl-1H-pyrazole-4-carbonitrile.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in a Related Pyrazole Synthesis

EntryHydrazineSolventRegioisomeric Ratio (desired:undesired)
1PhenylhydrazineEthanolLow regioselectivity
2PhenylhydrazineTFEImproved regioselectivity
3PhenylhydrazineHFIPUp to 99:1
4MethylhydrazineEthanolLow regioselectivity
5MethylhydrazineTFE85:15[1]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve aryl hydrazine in solvent (Ethanol or TFE) add Slowly add (ethoxymethylene)malononitrile start->add Stirring reflux Heat to reflux add->reflux monitor Monitor by TLC reflux->monitor Periodic sampling evap Evaporate solvent monitor->evap Reaction complete purify Recrystallization or Column Chromatography evap->purify product 5-Amino-1-aryl-1H-pyrazole-4-carbonitrile purify->product

Caption: Experimental workflow for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.

reaction_mechanism reagents Aryl Hydrazine + (Ethoxymethylene)malononitrile intermediate1 Michael Adduct (Intermediate Hydrazide) reagents->intermediate1 Michael Addition intermediate2 Alkylidene Hydrazide intermediate1->intermediate2 - EtOH product 5-Amino-1-aryl-1H-pyrazole-4-carbonitrile intermediate2->product Intramolecular Cyclization

Caption: Plausible reaction mechanism for the formation of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.

References

Technical Support Center: 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this compound and its derivatives are associated with its functional groups: the 5-amino group, the 4-carboxylic acid group, and the pyrazole ring itself. These sites are susceptible to degradation under various conditions, including exposure to harsh pH, oxidative stress, light, and elevated temperatures. The amino group can be prone to oxidation and reactions with aldehydes or ketones. The carboxylic acid can undergo decarboxylation at high temperatures. The pyrazole ring, while generally stable, can be susceptible to certain ring-opening reactions under extreme conditions.[1]

Q2: What are the recommended storage conditions for solid this compound?

A2: For long-term storage, the solid compound should be stored at 0-8°C, protected from light and moisture.[2][3] It is advisable to store the compound in a tightly sealed container in a desiccator to minimize exposure to atmospheric moisture.

Q3: How stable is this compound in common laboratory solvents?

A3: The stability of the compound in solution is dependent on the solvent, pH, and storage conditions. In general, solutions should be prepared fresh for immediate use. If short-term storage is necessary, it is recommended to store aliquots at -20°C or below, protected from light. Avoid repeated freeze-thaw cycles. The presence of an amino and a carboxylic acid group suggests that the compound's solubility and stability will be pH-dependent.[4]

Q4: Are there any known incompatibilities with common excipients?

Troubleshooting Guides

Issue 1: Unexpected Degradation of the Compound in Solution

Symptoms:

  • Appearance of new peaks in HPLC analysis.

  • Color change of the solution.

  • Precipitation or cloudiness.

  • Loss of biological activity.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Hydrolysis The carboxylic acid or other functional groups may be susceptible to hydrolysis, especially at non-neutral pH. Prepare solutions in a suitable buffer at a pH where the compound is most stable. Determine the optimal pH for stability through a pH-stability study.
Oxidation The 5-amino group and the pyrazole ring can be susceptible to oxidation, especially in the presence of dissolved oxygen or trace metal ions. Use de-gassed solvents for solution preparation. Consider adding antioxidants, such as ascorbic acid or EDTA, if compatible with the experimental setup. Store solutions under an inert atmosphere (e.g., nitrogen or argon).
Photodegradation Exposure to light, particularly UV light, can induce degradation. Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Conduct experiments under controlled lighting conditions.
Solvent Reactivity The compound may react with certain solvents. Ensure the chosen solvent is inert. For example, avoid primary or secondary amine-containing solvents that could react with the carboxylic acid group.
Issue 2: Poor Reproducibility in Experimental Results

Symptoms:

  • Inconsistent results between experiments conducted at different times.

  • Gradual loss of compound potency over the course of an experiment.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inadequate Storage of Stock Solutions Stock solutions may be degrading over time. Prepare fresh stock solutions for each experiment. If storing stock solutions, aliquot into single-use vials and store at -80°C to minimize freeze-thaw cycles.
Temperature Fluctuations The compound's stability may be sensitive to temperature. Maintain consistent temperature control throughout the experiment. Avoid leaving solutions at room temperature for extended periods.
Contamination Contaminants in solvents, reagents, or on glassware can catalyze degradation. Use high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned and dried.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 15070-84-5[2]
Molecular Formula C₁₀H₈ClN₃O₂[2]
Molecular Weight 237.65 g/mol [2]
Melting Point 189 - 191 °C[3]
Appearance Off-white amorphous powder[2]
Purity ≥ 99% (HPLC)[2]
Storage 0 - 8°C[3]

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the compound.[6][7][8]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for up to 24 hours. Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for up to 24 hours. Withdraw and neutralize samples with 0.1 N HCl at specified time points.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for up to 24 hours. Withdraw samples at various time points.

  • Thermal Degradation (Solution): Incubate the stock solution at 60°C in a temperature-controlled oven for up to 7 days. Withdraw samples at specified time points.

  • Thermal Degradation (Solid State): Place the solid compound in a temperature-controlled oven at 60°C for up to 7 days. At each time point, weigh an appropriate amount of the solid and dissolve it in the mobile phase for analysis.

  • Photodegradation: Expose the stock solution and the solid compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a specified duration. Keep control samples wrapped in aluminum foil to protect them from light.

3. Sample Analysis:

  • Analyze all stressed samples, along with a non-stressed control, using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

  • Use a photodiode array (PDA) detector to check for peak purity and to obtain UV spectra of the parent compound and any degradation products.

4. Data Interpretation:

  • Calculate the percentage of degradation for each stress condition.

  • Identify and characterize the major degradation products using techniques such as LC-MS and NMR.

Mandatory Visualizations

G cluster_0 Forced Degradation Workflow cluster_1 Stress Conditions prep Prepare Stock Solution (1 mg/mL) stress Expose to Stress Conditions prep->stress analysis Analyze by Stability-Indicating HPLC stress->analysis acid Acid Hydrolysis (0.1 N HCl, 60°C) base Base Hydrolysis (0.1 N NaOH, 60°C) oxidation Oxidation (3% H₂O₂, RT) thermal Thermal (60°C, Solid & Solution) photo Photolytic (UV/Vis Light) characterize Characterize Degradants (LC-MS, NMR) analysis->characterize report Establish Degradation Profile characterize->report

Caption: Workflow for a forced degradation study.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_thermal Thermal Stress parent 5-Amino-1-(3-chlorophenyl)-1H- pyrazole-4-carboxylic acid hydrolysis_prod Potential Amide/Ester Hydrolysis (for derivatives) parent->hydrolysis_prod H₂O, H⁺/OH⁻ oxidation_prod N-oxide or Ring Oxidation Products parent->oxidation_prod [O] decarboxylation_prod Decarboxylation Product parent->decarboxylation_prod Heat

Caption: Potential degradation pathways.

References

Methods for scaling up the production of 5-Amino-1-(3-chlorophenyl)-1h-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis and scale-up of 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: A widely utilized and scalable method for synthesizing substituted pyrazoles like the target molecule is a variation of the Knorr pyrazole synthesis. This involves the cyclocondensation reaction between a 1,3-dicarbonyl compound equivalent and a hydrazine derivative. For this specific molecule, a plausible and efficient route involves the reaction of ethyl 2-cyano-3-oxobutanoate with 3-chlorophenylhydrazine, followed by hydrolysis of the resulting ethyl ester.

Q2: I am observing the formation of a regioisomeric impurity. How can this be minimized during scale-up?

A2: The formation of regioisomers is a common challenge in pyrazole synthesis, especially with unsymmetrical dicarbonyl compounds. To improve regioselectivity, several factors can be optimized. The choice of solvent can have a significant impact; for instance, polar protic solvents may favor one isomer over another. Reaction temperature and the nature of the catalyst (acidic or basic) also play a crucial role in directing the cyclization to the desired regioisomer. Careful control of these parameters is essential for minimizing the formation of the unwanted isomer during large-scale production.

Q3: What are the critical process parameters to monitor during the scale-up of the cyclization step?

A3: During scale-up, it is crucial to monitor and control several parameters to ensure consistent yield and purity. These include:

  • Temperature: Exothermic reactions can lead to runaway conditions if not properly controlled.

  • Mixing: Efficient mixing is vital to ensure homogeneity and prevent localized "hot spots."

  • Rate of addition: The controlled addition of reagents is often necessary to manage the reaction rate and heat generation.

  • Reaction time: Monitoring the reaction progress by techniques like HPLC or TLC is essential to determine the optimal reaction time and avoid the formation of degradation products.

Q4: Are there any specific safety precautions to consider for the large-scale synthesis of this compound?

A4: Yes, several safety precautions should be taken. Phenylhydrazine derivatives can be toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area. The cyclization reaction can be exothermic, so a proper cooling system and emergency quenching procedures should be in place. When working with flammable solvents, ensure that all equipment is properly grounded to prevent static discharge. A thorough process safety assessment should be conducted before any scale-up activities.

Troubleshooting Guides

Low Reaction Yield
Potential CauseTroubleshooting Steps
Incomplete Reaction - Increase reaction time and monitor progress by HPLC or TLC. - Gradually increase the reaction temperature, monitoring for byproduct formation. - Ensure the catalyst is active and used in the correct stoichiometric amount.
Side Reactions - Lower the reaction temperature to minimize the formation of thermally induced byproducts. - Investigate the effect of different solvents on the reaction selectivity. - Ensure the purity of starting materials, as impurities can lead to unwanted side reactions.
Product Degradation - If the product is unstable under the reaction conditions, consider a shorter reaction time. - Analyze the reaction mixture at different time points to check for product degradation. - Ensure the work-up procedure is not causing degradation (e.g., exposure to strong acids or bases).
Poor Product Purity
Potential CauseTroubleshooting Steps
Formation of Regioisomers - Modify the reaction solvent; consider polar protic or aprotic solvents. - Adjust the reaction temperature, as selectivity can be temperature-dependent. - Evaluate the effect of different acid or base catalysts on the isomeric ratio.
Residual Starting Materials - Ensure the reaction goes to completion by extending the reaction time or slightly increasing the temperature. - Optimize the stoichiometry of the reactants.
Inefficient Purification - Develop a robust recrystallization procedure by screening different solvent systems. - If recrystallization is insufficient, consider column chromatography with an optimized mobile phase.

Experimental Protocol: Synthesis of this compound

This protocol describes a two-step synthesis suitable for laboratory-scale production with considerations for scale-up.

Step 1: Synthesis of Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate

  • To a solution of ethyl 2-cyano-3-oxobutanoate (1.0 eq) in ethanol, add 3-chlorophenylhydrazine hydrochloride (1.05 eq) and sodium acetate (1.1 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water with stirring.

  • Collect the precipitated solid by filtration and wash with water.

  • Dry the crude product under vacuum. The product can be further purified by recrystallization from ethanol.

Step 2: Hydrolysis to this compound

  • Suspend the ethyl ester from Step 1 in a mixture of ethanol and water.

  • Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux.

  • Monitor the hydrolysis by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and adjust the pH to ~4-5 with dilute hydrochloric acid.

  • Collect the precipitated carboxylic acid by filtration.

  • Wash the solid with water and dry under vacuum to yield the final product.

Process Workflow Diagram

G cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Hydrolysis A Ethyl 2-cyano-3-oxobutanoate E Reaction Mixture A->E B 3-chlorophenylhydrazine HCl B->E C Sodium Acetate C->E D Ethanol D->E F Reflux (78°C) E->F G Precipitation in Water F->G H Filtration & Drying G->H I Ethyl 5-amino-1-(3-chlorophenyl) -1H-pyrazole-4-carboxylate H->I J Pyrazole Ester (from Step 1) I->J To next step M Hydrolysis Mixture J->M K Ethanol/Water K->M L Sodium Hydroxide L->M N Reflux M->N O Acidification (pH 4-5) N->O P Filtration & Drying O->P Q 5-Amino-1-(3-chlorophenyl) -1H-pyrazole-4-carboxylic acid P->Q

Caption: Synthetic workflow for this compound.

Common impurities in 5-Amino-1-(3-chlorophenyl)-1h-pyrazole-4-carboxylic acid and their identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding common impurities in 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid and their identification.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound?

A1: Impurities can originate from several sources during the synthesis and storage of this compound. These can be broadly categorized as:

  • Process-Related Impurities: These are substances that are part of the manufacturing process. They include unreacted starting materials, intermediates that were not fully converted to the final product, and by-products from side reactions.

  • Degradation Products: These impurities form due to the chemical decomposition of the active pharmaceutical ingredient (API) over time or when exposed to stress conditions such as light, heat, humidity, and extreme pH.[1][2][3][4]

  • Contaminants: These are extraneous substances that are unintentionally introduced into the product.

Q2: What are some of the common process-related impurities I should be aware of?

A2: Based on the common synthetic routes for 5-aminopyrazole derivatives, which often involve the condensation of a substituted hydrazine with a three-carbon carbonyl compound, potential process-related impurities may include:

  • Unreacted Starting Materials:

    • 3-chlorophenylhydrazine

    • Ethyl 2-cyano-3-ethoxyacrylate (or similar β-ketoester/nitrile precursors)

  • Intermediates: Incomplete cyclization or subsequent reactions can lead to the presence of intermediate products.

  • Isomeric Impurities: The reaction between an unsymmetrical hydrazine and a β-dicarbonyl compound can potentially lead to the formation of a regioisomeric pyrazole, such as 3-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid.[5][6]

Q3: What types of degradation products can form from this compound?

A3: The aminopyrazole and carboxylic acid functional groups are susceptible to degradation under certain conditions. Potential degradation pathways include:

  • Oxidation: The amino group is prone to oxidation, which can lead to the formation of colored impurities. Forced degradation studies often employ oxidizing agents like hydrogen peroxide to investigate this.[2][3]

  • Hydrolysis: The carboxylic acid can undergo esterification if alcohols are present as solvents or impurities. Conversely, if the product is an ester, it can hydrolyze back to the carboxylic acid. Under harsh acidic or basic conditions, other parts of the molecule may also be susceptible to hydrolysis.

  • Decarboxylation: Carboxylic acids, particularly when heated, can undergo decarboxylation, leading to the loss of the carboxyl group.

  • Photodegradation: Exposure to UV or visible light can induce degradation. Photostability testing is a crucial part of forced degradation studies as outlined by ICH guidelines.[4]

Troubleshooting Guide: Impurity Identification

This guide provides a systematic approach to identifying unknown impurities encountered during the analysis of this compound.

Problem: An unknown peak is observed in the HPLC chromatogram.

Step 1: Characterize the Impurity

  • Determine the Molecular Weight: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass-to-charge ratio (m/z) of the unknown peak. This is a critical first step in identifying the impurity.[7][8][9]

  • Assess Polarity: The retention time in reverse-phase HPLC can provide clues about the polarity of the impurity relative to the main compound. Earlier eluting peaks are generally more polar, while later eluting peaks are less polar.

Step 2: Investigate Potential Sources

  • Review the Synthetic Route: Carefully examine the synthesis scheme. Could the molecular weight of the impurity correspond to any of the starting materials, intermediates, or predictable side-products?

  • Conduct Forced Degradation Studies: Subject a sample of the pure compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[1][2][3][10] Compare the chromatogram of the stressed sample to your original sample. If the unknown peak increases under a specific stress condition, it is likely a degradation product from that pathway.

Step 3: Structural Elucidation

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can help determine the elemental composition of the impurity.[11]

  • Tandem Mass Spectrometry (MS/MS): Fragmenting the impurity ion and analyzing the resulting fragment ions can provide structural information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated in sufficient quantity and purity, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are powerful tools for unambiguous structure determination.[8][11]

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

A general reverse-phase HPLC method suitable for the analysis of this compound and its potential impurities is outlined below. Method optimization will be required.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute less polar compounds.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at an appropriate wavelength (e.g., determined by UV scan of the main compound)
Injection Volume 10 µL
Protocol 2: Forced Degradation Study

These studies are designed to intentionally degrade the sample to identify potential degradation products and to develop a stability-indicating analytical method.[1][2][4]

ConditionProcedure
Acid Hydrolysis Dissolve the sample in 0.1 N HCl and heat at 60 °C for a specified time. Neutralize before injection.
Base Hydrolysis Dissolve the sample in 0.1 N NaOH and heat at 60 °C for a specified time. Neutralize before injection.
Oxidation Dissolve the sample in a solution of 3% hydrogen peroxide at room temperature for a specified time.
Thermal Degradation Expose the solid sample to dry heat (e.g., 80 °C) for a specified time.
Photodegradation Expose the solid or solution sample to a combination of UV and visible light as per ICH Q1B guidelines.

Visualizations

Impurity Identification Workflow

The following diagram illustrates a logical workflow for the identification and characterization of an unknown impurity.

Impurity_Identification_Workflow cluster_detection Detection cluster_characterization Initial Characterization cluster_investigation Source Investigation cluster_elucidation Structural Elucidation cluster_conclusion Conclusion start Unknown Peak in HPLC lcms LC-MS Analysis (Determine MW) start->lcms polarity Assess Polarity (from RT) start->polarity synthesis Review Synthetic Route lcms->synthesis forced_degradation Forced Degradation Studies lcms->forced_degradation hrms HRMS (Elemental Composition) synthesis->hrms forced_degradation->hrms msms MS/MS (Fragmentation Pattern) hrms->msms nmr NMR Spectroscopy (Definitive Structure) msms->nmr end Impurity Identified nmr->end

Caption: A workflow for identifying unknown impurities.

Potential Impurity Formation Pathways

This diagram illustrates the potential origins of different types of impurities.

Impurity_Formation_Pathways cluster_synthesis Synthesis Process cluster_product Final Product cluster_degradation Degradation cluster_impurities Potential Impurities starting_materials Starting Materials api 5-Amino-1-(3-chlorophenyl)-1H- pyrazole-4-carboxylic acid starting_materials->api impurity_sm Unreacted SMs starting_materials->impurity_sm intermediates Intermediates intermediates->api impurity_int Intermediates intermediates->impurity_int side_reactions Side Reactions side_reactions->api impurity_side By-products side_reactions->impurity_side stress Stress Conditions (Heat, Light, pH, O2) api->stress degradation_products Degradation Products stress->degradation_products impurity_deg Degradants degradation_products->impurity_deg

Caption: Origins of process and degradation impurities.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 5-Aminopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of bioactive compounds. Derivatives of 5-aminopyrazole have demonstrated a remarkable spectrum of pharmacological activities, positioning them as promising candidates for drug discovery and development. This guide provides an objective comparison of the biological activities of various 5-aminopyrazole derivatives, supported by experimental data, detailed protocols, and visual representations of key biological pathways and workflows.

Data Presentation: A Quantitative Comparison

The following tables summarize the biological activities of representative 5-aminopyrazole derivatives, providing a quantitative basis for comparison across different therapeutic areas.

Table 1: Anticancer Activity of 5-Aminopyrazole Derivatives
Compound IDCancer Cell LineAssayIC50 (µM)Reference
BC-7 HeLa (Cervical)Hoechst 33342/PI65.58 ± 8.40[1]
MeWo (Melanoma)Hoechst 33342/PI>200[2]
HepG2 (Liver)Hoechst 33342/PI>200[2]
Compound 1g SKBR3 (Breast)MTT14.4[3]
Compound 10h NCI-H520 (Lung)Not Specified0.019[4]
SNU-16 (Gastric)Not Specified0.059[4]
KATO III (Gastric)Not Specified0.073[4]
Compound 3f PC-3 (Prostate)Not Specified1.08 ± 0.05[5]
HEL (Erythroleukemia)Not Specified1.08 ± 0.06[5]
K562 (Leukemia)Not Specified0.77 ± 0.05[5]
MCF-7 (Breast)Not Specified1.33 ± 0.42[5]
MOLT4 (Leukemia)Not Specified1.61 ± 0.35[5]
Table 2: Antioxidant Activity of 5-Aminopyrazole Derivatives
Compound IDAssayAntioxidant Activity (%)IC50 (µM)Reference
Compound 4b DPPH27.65Not Reported[3]
Compound 4c DPPH15.47Not Reported[3]
Imidazo[1,2-b]pyrazole 22 Not Specified75.3Not Reported[6]
Imidazo[1,2-b]pyrazole 23 Not Specified72.9Not Reported[6]
Table 3: Anti-inflammatory Activity of 5-Aminopyrazole Derivatives
Compound IDTargetAssayIC50 (µM)Reference
Compound 35a COX-2Colorimetric0.55[7]
Compound 35b COX-2Colorimetric0.61[7]
Celecoxib (Reference) COX-2Colorimetric0.83[7]
Pyrazoles 7a COX-2Not Specified0.049[8]
5-LOXNot Specified2.4[8]
Pyrazoles 7b COX-2Not Specified0.060[8]
5-LOXNot Specified1.9[8]
Table 4: Antimicrobial Activity of 5-Aminopyrazole Derivatives
Compound IDMicroorganismMIC (µg/mL)Reference
Compound 22 E. coli, S. Typhi, B. megaterium, Micrococcus spp.0.03[9]
Compound 3c Multidrug-resistant Staphylococcus32-64[10]
Compound 4b Multidrug-resistant Staphylococcus32-64[10]
Compound 3 (unspecified) Escherichia coli0.25[11]
Compound 4 (unspecified) Streptococcus epidermidis0.25[11]
Table 5: Kinase Inhibitory Activity of 5-Aminopyrazole Derivatives
Compound IDKinase TargetIC50 (nM)Reference
Compound 10h FGFR146[4]
FGFR241[4]
FGFR399[4]
FGFR2 V564F62[4]
Compound 3f JAK13.4[5]
JAK22.2[5]
JAK33.5[5]
Compound 3 Wild-type FGFR3Single-digit nM[12]
Gatekeeper mutant FGFR3Single-digit nM[12]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][7]

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 5-aminopyrazole derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds.[6]

Materials:

  • DPPH solution (e.g., 0.1 mM in methanol)

  • Methanol

  • Test compounds (5-aminopyrazole derivatives)

  • Positive control (e.g., Ascorbic acid)

  • 96-well plates or cuvettes

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare a series of dilutions of the test compounds and the positive control in methanol.

  • Reaction Mixture: Add a specific volume of the test compound solution to an equal volume of the DPPH solution in a 96-well plate or cuvette.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Data Analysis: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.

In Vitro COX-2 Inhibition Assay for Anti-inflammatory Activity

This assay determines the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme.[7]

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Reaction buffer

  • Heme cofactor

  • Test compounds (5-aminopyrazole derivatives)

  • Reference inhibitor (e.g., Celecoxib)

  • Detection reagent (e.g., for measuring prostaglandin E2)

  • 96-well plate

  • Plate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the COX-2 enzyme, arachidonic acid, and test compounds.

  • Enzyme Incubation: In a 96-well plate, add the reaction buffer, heme, COX-2 enzyme, and the test compound at various concentrations. Incubate for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Reaction Incubation: Incubate the plate at 37°C for a specific time to allow the conversion of arachidonic acid to prostaglandins.

  • Reaction Termination: Stop the reaction by adding a suitable stop solution.

  • Detection: Measure the amount of prostaglandin produced using a suitable detection method, such as an enzyme immunoassay (EIA).

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the control (no inhibitor). Determine the IC50 value from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11]

Materials:

  • Bacterial or fungal strains

  • Culture medium (e.g., Mueller-Hinton broth)

  • Test compounds (5-aminopyrazole derivatives)

  • Standard antibiotic (positive control)

  • 96-well microtiter plates or test tubes

Procedure:

  • Serial Dilution: Prepare a series of two-fold dilutions of the test compounds and the standard antibiotic in the culture medium in the wells of a microtiter plate or in test tubes.

  • Inoculation: Inoculate each well or tube with a standardized suspension of the microorganism.

  • Incubation: Incubate the plates or tubes at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).

  • Observation: After incubation, visually inspect the wells or tubes for turbidity (growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Mandatory Visualization: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by 5-aminopyrazole derivatives and a general experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis cluster_development Lead Optimization synthesis Synthesis of 5-Aminopyrazole Derivatives anticancer Anticancer Assays (MTT, etc.) synthesis->anticancer Test Compounds antioxidant Antioxidant Assays (DPPH, etc.) synthesis->antioxidant Test Compounds anti_inflammatory Anti-inflammatory Assays (COX Inhibition, etc.) synthesis->anti_inflammatory Test Compounds antimicrobial Antimicrobial Assays (MIC, etc.) synthesis->antimicrobial Test Compounds kinase Kinase Inhibition Assays synthesis->kinase Test Compounds data_analysis IC50 / MIC Determination anticancer->data_analysis antioxidant->data_analysis anti_inflammatory->data_analysis antimicrobial->data_analysis kinase->data_analysis sar_analysis Structure-Activity Relationship (SAR) data_analysis->sar_analysis lead_optimization Lead Optimization and Further Development sar_analysis->lead_optimization

Caption: General workflow for the synthesis, screening, and development of 5-aminopyrazole derivatives.

p38_MAPK_pathway stimuli Stress / Cytokines mapkkk MAPKKK (e.g., ASK1, TAK1) stimuli->mapkkk mkk3_6 MKK3 / MKK6 mapkkk->mkk3_6 p38 p38 MAPK mkk3_6->p38 substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates response Inflammatory Response Apoptosis substrates->response inhibitor 5-Aminopyrazole Derivatives inhibitor->p38

Caption: Simplified p38 MAPK signaling pathway, a target for anti-inflammatory 5-aminopyrazoles.

fgfr_signaling_pathway fgf FGF Ligand fgfr FGFR fgf->fgfr ras_raf RAS-RAF-MEK-ERK Pathway fgfr->ras_raf pi3k_akt PI3K-AKT Pathway fgfr->pi3k_akt plc_gamma PLCγ Pathway fgfr->plc_gamma proliferation Cell Proliferation Survival, Angiogenesis ras_raf->proliferation pi3k_akt->proliferation plc_gamma->proliferation inhibitor 5-Aminopyrazole Derivatives inhibitor->fgfr

Caption: Overview of the FGFR signaling pathway, inhibited by certain anticancer 5-aminopyrazoles.

jak_stat_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation nucleus Nucleus stat->nucleus Dimerization & Translocation gene_transcription Gene Transcription (Inflammation, Proliferation) nucleus->gene_transcription inhibitor 5-Aminopyrazole Derivatives inhibitor->jak

References

A Comparative Guide to ¹H and ¹³C NMR Spectral Data of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for a variety of pyrazole derivatives. The information is intended to aid researchers, scientists, and professionals in the field of drug development in the structural elucidation and characterization of these important heterocyclic compounds. The data is presented in a clear, tabular format to facilitate easy comparison, and a detailed experimental protocol for NMR data acquisition is provided.

¹H and ¹³C NMR Spectral Data Comparison

The chemical shifts of protons and carbons in the pyrazole ring are significantly influenced by the nature and position of substituents. The following tables summarize the ¹H and ¹³C NMR spectral data for a selection of pyrazole derivatives, showcasing these effects. Chemical shifts (δ) are reported in parts per million (ppm).

Unsubstituted and Monosubstituted Pyrazoles
CompoundSolvent¹H Chemical Shifts (δ, ppm)¹³C Chemical Shifts (δ, ppm)Reference
PyrazoleCDCl₃H-3/5: 7.66 (d), H-4: 6.37 (t)C-3/5: 134.7, C-4: 105.5[1][2]
3,5-DimethylpyrazoleCDCl₃H-4: 5.76 (s), CH₃: 2.21 (s)C-3/5: 148.2, C-4: 105.0, CH₃: 13.5[3]
1-PhenylpyrazoleCDCl₃H-3: 7.72 (d), H-5: 7.90 (d), H-4: 6.48 (t), Ph: 7.2-7.5 (m)C-3: 140.2, C-5: 129.2, C-4: 107.8, Ph: 125.2, 127.3, 129.2, 140.2[4]
3(5)-NitropyrazoleDMSO-d₆H-4: 7.20 (d), H-5(3): 8.40 (d)C-3(5): 150.0, C-4: 110.0, C-5(3): 130.0[5]
Disubstituted Pyrazoles
CompoundSolvent¹H Chemical Shifts (δ, ppm)¹³C Chemical Shifts (δ, ppm)Reference
3,5-Diethyl-1-phenyl-1H-pyrazoleCDCl₃H-4: 6.08 (s), Ph: 7.42 (m), CH₂: 2.68 (m), CH₃: 1.21-1.36 (m)C-3: 154.7, C-5: 145.8, C-4: 103.2, Ph: 125.2, 127.3, 129.2, 140.2, CH₂: 21.7, 19.6, CH₃: 14.2, 13.15[4]
1-(4-Bromophenyl)-3,5-diethyl-1H-pyrazoleCDCl₃H-4: 6.05 (s), Ar-H: 7.55 (d), 7.29 (d), CH₂: 2.59-2.70 (m), CH₃: 1.20-1.33 (m)C-3: 151.8, C-5: 147.7, C-4: 107.0, Ar: 119.2, 124.4, 136.3, 140.1, CH₂: 21.6, 20.4, CH₃: 15.1, 14.2[4]
1-(4-tert-butylphenyl)-3,5-diethyl-1H-pyrazoleCDCl₃H-4: 6.0 (s), Ar-H: 7.42 (d), 7.33 (d), CH₂: 2.59-2.69 (m), C(CH₃)₃: 1.33 (s), CH₃: 1.16-1.29 (m)C-3: 151.1, C-5: 147.3, C-4: 107.3, Ar: 119.2, 124.9, 136.2, 140.2, C(CH₃)₃: 31.2, CH₃(t-Bu): 40.2, CH₂: 23.1, 21.2, CH₃: 18.1[4]
5-Ethoxy-3-methyl-1-phenyl-1H-pyrazoleCDCl₃H-4: 5.40 (s), Ph: 7.17-7.68 (m), OCH₂: 4.12 (q), CH₃: 2.42 (s), OCH₂CH₃: 1.44 (t)C-3: 154.6, C-5: 148.3, C-4: 86.1, Ph: 121.6, 125.5, 128.6, 138.8, OCH₂: 67.5, CH₃: 14.6, OCH₂CH₃: 14.5[4]

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality and reproducible NMR data. The following is a general methodology for the preparation and analysis of pyrazole derivative samples.

Sample Preparation
  • Sample Quantity : For ¹H NMR, accurately weigh 5-25 mg of the pyrazole derivative. For ¹³C NMR, a larger quantity of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[6]

  • Solvent Selection : Choose a suitable deuterated solvent in which the sample is soluble. Common solvents include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆. The choice of solvent can influence chemical shifts.

  • Dissolution : Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[6]

  • Filtration : To remove any particulate matter that could affect the magnetic field homogeneity and spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube.

  • Internal Standard : For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added to the solvent. However, the residual solvent peak is often used for calibration.[6]

  • Capping and Labeling : Securely cap the NMR tube to prevent solvent evaporation and clearly label the tube with the sample information.

NMR Data Acquisition
  • Instrumentation : NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR.

  • Locking and Shimming : The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.

  • ¹H NMR Parameters : A standard ¹H NMR experiment involves a single pulse sequence. Key parameters include the spectral width, acquisition time, and the number of scans.

  • ¹³C NMR Parameters : Due to the low sensitivity of the ¹³C nucleus, a greater number of scans is typically required. Proton decoupling is commonly used to simplify the spectrum and improve the signal-to-noise ratio.

Workflow for Spectral Analysis of Pyrazole Derivatives

The following diagram illustrates a logical workflow for the analysis of ¹H and ¹³C NMR spectra of pyrazole derivatives, from sample preparation to structural elucidation.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation A Weigh Pyrazole Derivative B Dissolve in Deuterated Solvent A->B C Filter into NMR Tube B->C D ¹H NMR Experiment C->D E ¹³C NMR Experiment C->E F Fourier Transform D->F E->F G Phase & Baseline Correction F->G H Chemical Shift Referencing G->H I Assign ¹H Signals (Chemical Shift, Integration, Multiplicity) H->I J Assign ¹³C Signals (Chemical Shift) H->J K Correlate ¹H and ¹³C Data I->K J->K L Structural Elucidation K->L

References

A Comparative Guide to the Structural Analysis of 5-amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of the three-dimensional atomic structure of a molecule is paramount in the field of drug discovery and development. This guide provides a comparative analysis of X-ray crystallography and other key analytical techniques for the structural characterization of 5-amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound representative of scaffolds with significant interest in medicinal chemistry.

Single-Crystal X-ray Crystallography Analysis

Single-crystal X-ray crystallography stands as the definitive method for elucidating the absolute three-dimensional structure of small molecules.[1][2] It provides unambiguous information on atomic positions, bond lengths, bond angles, and stereochemistry.

Experimental Data

The crystallographic data for 5-amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid and a structurally related analog, 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, are summarized below for comparison.

Parameter 5-amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid [3]5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid [4][5]
Formula C₁₁H₈F₃N₃O₂C₁₀H₉N₃O₂
Molecular Weight 271.20 g/mol 203.20 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/n
a (Å) 9.757 (3)3.7937 (5)
b (Å) 10.740 (3)21.613 (3)
c (Å) 21.277 (6)11.1580 (16)
β (°) 93.716 (3)92.170 (2)
Volume (ų) 2225 (1)914.2 (2)
Z 84
Temperature (K) 125150
Radiation Mo KαMo Kα

Comment: In the crystal structure of the title compound, there are two molecules in the asymmetric unit.[3] The molecules form centrosymmetric dimers through O—H⋯O hydrogen bonds between the carboxyl groups.[3] The phenyl group is twisted relative to the pyrazole ring.[4][5]

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure by X-ray diffraction involves four main steps: crystallization, data collection, structure solution, and refinement.[6]

  • Crystallization: High-quality single crystals of the compound are grown. This is often achieved by slow evaporation of a saturated solution, or by vapor diffusion. For the title compound's analog, crystals were obtained from an ethyl acetate solution.[7] The crystal should ideally be 0.1-0.5 mm in size.[8][9]

  • Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an intense beam of monochromatic X-rays and cooled to a low temperature (e.g., 125 K) to minimize thermal vibrations.[3] A diffractometer (like a Bruker APEXII CCD) rotates the crystal and collects the diffraction pattern, measuring the angles and intensities of the diffracted beams.[3][4]

  • Structure Solution: The collected diffraction data is processed. The positions of the atoms in the crystal lattice are determined from the diffraction pattern using computational methods.

  • Structure Refinement: The initial structural model is refined to best fit the experimental data, resulting in an accurate and detailed three-dimensional model of the molecule.[6]

Workflow Visualization

XRay_Crystallography_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination Synthesis Compound Synthesis Purification Purification Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution (Phasing) Data_Processing->Structure_Solution Refinement Model Building & Refinement Structure_Solution->Refinement Validation Structure Validation Refinement->Validation

Caption: Workflow for small molecule X-ray crystallography.

Comparison with Alternative Analytical Techniques

While X-ray crystallography provides the ultimate structural detail, other spectroscopic methods offer complementary information and can be more suitable in certain scenarios, especially when good quality crystals cannot be obtained.

Technique Information Obtained Sample Requirements Key Advantages Key Limitations
X-ray Crystallography Precise 3D atomic arrangement, bond lengths/angles, absolute stereochemistry.[2]Single crystal (~0.1 mm).[6]Unambiguous, high-resolution structural data.Crystal growth can be a major bottleneck.[8]
NMR Spectroscopy Connectivity of atoms (through-bond), solution-state conformation, purity.[10][11]~5-10 mg dissolved in a deuterated solvent.[12]Non-destructive, provides data on the molecule in solution.[12]Can be difficult to determine 3D structure and absolute configuration; complex spectra for large molecules.[11]
FT-IR Spectroscopy Presence of specific functional groups.[13]A few mg of solid or liquid sample.[14][15]Fast, simple, and requires minimal sample preparation.Provides limited information on the overall molecular structure.
MicroED Precise 3D atomic arrangement from nanocrystals.[16][17]Nanocrystals (powder samples are often sufficient).[1][17]Requires crystals a billionth of the size needed for X-ray methods; very fast data collection.[18][19]Requires access to an electron microscope; still an evolving technique.[17]
Alternative Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful technique for determining the structure of organic compounds in solution.[11]

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[12]

  • Data Acquisition: The NMR tube is placed in the spectrometer's strong magnetic field. A series of radiofrequency pulses are applied, and the resulting signals from the nuclei (commonly ¹H and ¹³C) are recorded.

  • Spectral Analysis: The resulting spectrum provides information on the chemical environment of the atoms (chemical shift), the number of each type of proton (integration), and which atoms are connected through bonds (coupling patterns).[10][12] 2D NMR experiments like COSY and HSQC can be used to further elucidate the complete molecular structure.[20]

Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[13]

  • Sample Preparation (ATR Method): A small amount of the solid powder is placed directly onto the crystal (e.g., diamond) of an Attenuated Total Reflectance (ATR) accessory.[21] Pressure is applied to ensure good contact.[13]

  • Data Acquisition: A beam of infrared radiation is passed through the ATR crystal, and the sample absorbs specific frequencies corresponding to the vibrational energies of its functional groups. The detector measures the transmitted radiation.

  • Spectral Analysis: The resulting spectrum is a plot of absorbance (or transmittance) versus wavenumber. Characteristic peaks indicate the presence of specific bonds and functional groups (e.g., O-H stretch for the carboxylic acid, N-H stretch for the amino group).[3]

Microcrystal Electron Diffraction (MicroED) A cryo-electron microscopy method that can determine high-resolution structures from extremely small crystals.[16][17]

  • Sample Preparation: A small amount of the powdered compound is applied to a standard transmission electron microscope (TEM) grid.[16] The grid is then frozen at cryogenic temperatures.

  • Data Collection: The grid is placed in a TEM. Nanocrystals are located, and a low-dose electron beam is used to collect diffraction data as the crystal is continuously rotated.[16][19]

  • Data Processing: The collected diffraction "movies" are converted and processed using software similar to that used for X-ray crystallography to solve and refine the structure.[18]

Conclusion

The structural analysis of 5-amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid showcases the strengths of different analytical techniques. Single-crystal X-ray crystallography provides the most definitive and detailed three-dimensional structural information, which is invaluable for understanding structure-activity relationships in drug design. However, its requirement for high-quality single crystals can be a significant hurdle.

NMR and FT-IR spectroscopy serve as essential, readily accessible tools for routine characterization, confirming the synthesis of the correct compound and identifying key functional groups. For challenging cases where crystallization yields only nanocrystals, MicroED emerges as a powerful and revolutionary alternative, capable of providing high-resolution structures from samples previously considered intractable by traditional X-ray methods. The choice of analytical method will ultimately depend on the specific research question, the amount and nature of the available sample, and the level of structural detail required.

References

A Comparative Guide to Analytical Methods for the Quality Control of 5-Amino-1-(3-chlorophenyl)-1h-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the quality control of 5-Amino-1-(3-chlorophenyl)-1h-pyrazole-4-carboxylic acid, a key intermediate in pharmaceutical and agrochemical synthesis. The selection of an appropriate analytical technique is critical for ensuring the identity, purity, and quality of this compound. This document outlines and compares several prominent analytical techniques, offering supporting data and detailed experimental protocols to aid researchers, scientists, and drug development professionals in their analytical method development and validation.

Comparison of Key Analytical Methods

The quality control of this compound can be effectively achieved using a range of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for purity determination and impurity profiling. For enhanced sensitivity and specificity, especially for impurity identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of volatile impurities or after derivatization of the analyte. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a primary method for determining purity without the need for a specific reference standard of the analyte.

Below is a summary of the performance of these methods based on typical validation parameters outlined in the International Council for Harmonisation (ICH) guidelines.

Table 1: Comparison of Quantitative Performance Data for Analytical Methods

ParameterHPLC-UVLC-MS/MSGC-MS (with derivatization)qNMR
Specificity GoodExcellentExcellentExcellent
Linearity (R²) > 0.999> 0.999> 0.998> 0.999
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%97.0 - 103.0%99.0 - 101.0%
Precision (%RSD) < 2.0%< 1.5%< 3.0%< 1.0%
Limit of Detection (LOD) ~10-100 ng/mL~0.1-1 ng/mL~1-10 ng/mL~0.01-0.1% w/w
Limit of Quantitation (LOQ) ~50-200 ng/mL~0.5-5 ng/mL~5-50 ng/mL~0.05-0.3% w/w
Typical Run Time 5-20 minutes3-15 minutes10-30 minutes5-15 minutes
Primary Application Purity assay, impurity profilingImpurity identification, quantificationVolatile impurities, trace analysisPurity determination (primary method)

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

A reversed-phase HPLC method is a reliable technique for routine quality control, including purity assessment and quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of a suitable buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized for the best separation and peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined by measuring the UV spectrum of the analyte; a wavelength of maximum absorbance should be chosen.

Sample Preparation:

  • Accurately weigh and dissolve a known amount of the sample in a suitable solvent (e.g., a mixture of the mobile phase).

  • Dilute the stock solution to a working concentration within the linear range of the method.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Validation Parameters:

  • Specificity: Analyze a blank, a placebo (if in a formulation), and a spiked sample to ensure no interference at the retention time of the analyte.

  • Linearity: Prepare a series of at least five concentrations of the analyte. Plot the peak area against the concentration and determine the correlation coefficient (R²).

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogeneous sample.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and specificity, making it ideal for impurity identification and quantification at trace levels.

Instrumentation and Conditions:

  • LC System: A UHPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF).

  • Ion Source: Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte's properties.

  • Chromatographic Conditions: Similar to the HPLC-UV method, but with a mobile phase compatible with MS (e.g., using volatile buffers like ammonium formate or ammonium acetate).

  • MS Parameters: Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature) and MS/MS transitions for the analyte and its potential impurities.

Sample Preparation:

Sample preparation is similar to the HPLC-UV method, but lower concentrations are typically used due to the higher sensitivity of the MS detector.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for the analysis of volatile or semi-volatile impurities. For non-volatile compounds like this compound, a derivatization step is necessary to increase volatility.

Derivatization (Silylation):

  • Dry the sample thoroughly.

  • Add a silylating agent (e.g., BSTFA with 1% TMCS) and a suitable solvent (e.g., pyridine or acetonitrile).

  • Heat the mixture (e.g., at 60-70 °C) for a specified time to ensure complete derivatization.

Instrumentation and Conditions:

  • GC System: A gas chromatograph with a suitable capillary column (e.g., DB-5ms).

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

  • Injector: Split/splitless injector.

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: An optimized temperature gradient to ensure separation of the derivatized analyte from impurities.

Quantitative NMR (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for an identical reference standard. The purity is determined by comparing the integral of a specific proton signal of the analyte to the integral of a known amount of an internal standard.

Instrumentation and Conditions:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble and stable (e.g., DMSO-d6).

  • Internal Standard: A certified reference material with known purity and protons that resonate in a clear region of the spectrum (e.g., maleic acid, dimethyl sulfone).

Sample Preparation:

  • Accurately weigh the sample and the internal standard into a vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube for analysis.

Data Acquisition and Processing:

  • Acquire the 1H NMR spectrum with appropriate relaxation delays to ensure full signal recovery.

  • Integrate the distinct signals of the analyte and the internal standard.

  • Calculate the purity of the analyte based on the integral values, molecular weights, and masses of the analyte and the internal standard.

Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of the key analytical methods described above.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Analyte integrate->quantify report Generate Report quantify->report

Caption: Workflow for HPLC-UV Analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in MS-compatible Solvent weigh->dissolve dilute Dilute to Trace Levels dissolve->dilute filter Filter (0.22 µm) dilute->filter inject Inject into LC filter->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize analyze Mass Analysis (MS/MS) ionize->analyze extract Extract Ion Chromatograms analyze->extract identify Identify Impurities extract->identify quantify Quantify Analytes extract->quantify report Generate Report identify->report quantify->report

Caption: Workflow for LC-MS/MS Analysis.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Accurately Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Accurately Weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum transfer->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Analyte and IS Signals process->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for qNMR Analysis.

A Comparative Guide to Catalysts for the Synthesis of 5-Amino-1H-pyrazole-5-carbonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-amino-1H-pyrazole-5-carbonitrile derivatives is a cornerstone in the development of novel therapeutic agents, owing to their diverse and significant biological activities. The efficiency of this synthesis is critically dependent on the choice of catalyst. This guide provides an objective comparison of various catalysts employed in the one-pot, three-component reaction of aldehydes, malononitrile, and phenylhydrazine to yield these valuable heterocyclic compounds. The performance of each catalyst is evaluated based on reaction time, yield, and conditions, with supporting experimental data presented for direct comparison.

Catalyst Performance: A Quantitative Comparison

The selection of an appropriate catalyst is paramount for optimizing the synthesis of 5-amino-1H-pyrazole-5-carbonitriles. The following table summarizes the performance of several recently developed catalysts under their respective optimal conditions.

CatalystRepresentative AldehydeReaction Time (min)Yield (%)SolventTemperature (°C)
LDH@PTRMS@DCMBA@CuI [1][2]4-Chlorobenzaldehyde1593H₂O/EtOH55
4-Nitrobenzaldehyde1890H₂O/EtOH55
Benzaldehyde2088H₂O/EtOH55
Fe₃O₄@SiO₂@Tannic acid [3][4]5-((4-chlorophenyl)diazenyl)-2-hydroxybenzaldehydeNot specifiedHighNot specified80
Potassium Phthalimide (PPI) [5]Benzaldehyde3096EtOH/H₂O50
4-Chlorobenzaldehyde4094EtOH/H₂O50
4-Nitrobenzaldehyde2598EtOH/H₂O50

Experimental Workflow and Methodologies

The synthesis of 5-amino-1H-pyrazole-5-carbonitriles via a three-component reaction generally follows a consistent workflow. The diagram below illustrates the typical experimental procedure.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Product Isolation and Purification Aldehyde Aldehyde (1 mmol) ReactionVessel Reaction Vessel Aldehyde->ReactionVessel Malononitrile Malononitrile (1 mmol) Malononitrile->ReactionVessel Phenylhydrazine Phenylhydrazine (1 mmol) Phenylhydrazine->ReactionVessel Heating Heating & Stirring ReactionVessel->Heating Catalyst Catalyst Catalyst->ReactionVessel Solvent Solvent System Solvent->ReactionVessel Cooling Cool to RT Heating->Cooling Reaction Completion (TLC) CatalystSeparation Catalyst Separation (Centrifugation/Filtration) Cooling->CatalystSeparation SolventEvaporation Solvent Evaporation CatalystSeparation->SolventEvaporation Product in Filtrate Recrystallization Recrystallization SolventEvaporation->Recrystallization FinalProduct Pure 5-amino-1H-pyrazole-5-carbonitrile Recrystallization->FinalProduct

General experimental workflow for the synthesis of 5-amino-1H-pyrazole-5-carbonitriles.

Detailed Experimental Protocols

Below are the detailed methodologies for the key experiments cited in this guide.

Synthesis using LDH@PTRMS@DCMBA@CuI Catalyst[1][6]

A mixture of an appropriate benzaldehyde derivative (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and LDH@PTRMS@DCMBA@CuI catalyst (0.05 g) in a 1:1 mixture of H₂O/EtOH was stirred at 55 °C.[1][2] The progress of the reaction was monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture was cooled to room temperature. The catalyst was separated by centrifugation, washed, and dried. The solvent from the filtrate was evaporated, and the crude product was recrystallized from ethanol to afford the pure 5-amino-1H-pyrazole-5-carbonitrile derivative. This method offers advantages such as being environmentally friendly, having short reaction times (15–27 min), and providing excellent yields (85–93%).[1] The catalyst was also noted to be reusable for up to four consecutive cycles without a significant loss in its catalytic activity.[1]

Synthesis using Fe₃O₄@SiO₂@Tannic acid Catalyst[3][4]

The synthesis of azo-linked 5-amino-pyrazole-4-carbonitriles was achieved through a three-component mechanochemical reaction.[3][4] Synthesized azo-linked aldehydes (1 mmol), malononitrile (1 mmol), and phenylhydrazine or p-tolylhydrazine (1 mmol) were reacted in the presence of Fe₃O₄@SiO₂@Tannic acid catalyst (0.1 g) at 80°C.[3] This method is highlighted for its high yields, short reaction times, and adherence to green chemistry principles.[3][4] A key advantage of this catalyst is its magnetic properties, which allow for easy recovery and reuse for at least six cycles with consistent activity.[3]

Synthesis using Potassium Phthalimide (PPI) Catalyst[5]

In a round-bottom flask, an aldehyde (1 mmol), phenylhydrazine (1 mmol), malononitrile (1 mmol), and potassium phthalimide (15 mol%) were mixed in a 2:1 mixture of EtOH:H₂O.[5] The reaction mixture was heated at 50 °C for the specified time, with completion monitored by TLC. After cooling to room temperature, the mixture was poured into water, and the precipitated product was filtered, washed with ice water, and dried. The crude product was then purified by recrystallization from ethanol. This method is noted for being efficient, mild, and utilizing an inexpensive and commercially available catalyst.[5] The catalyst can be recovered from the filtrate by evaporating the solvent and reused multiple times.[5]

Concluding Remarks

The choice of catalyst significantly impacts the efficiency, environmental footprint, and cost-effectiveness of synthesizing 5-amino-1H-pyrazole-5-carbonitriles. The LDH@PTRMS@DCMBA@CuI and Fe₃O₄@SiO₂@Tannic acid nanocatalysts offer high yields and short reaction times under mild conditions, with the added benefit of reusability.[1][3] Potassium phthalimide presents a highly accessible and economical alternative, also demonstrating excellent yields and reusability.[5] Researchers and professionals in drug development should consider these factors in conjunction with the specific requirements of their target molecules when selecting a catalytic system. The provided experimental protocols offer a solid foundation for reproducing these efficient synthetic routes.

References

A Comparative Guide to the In Vitro Anticancer Activity of 5-Amino-1H-pyrazole-4-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of 5-amino-1H-pyrazole-4-carboxamide derivatives and related pyrazole compounds as potential anticancer agents, based on available experimental data. It is intended for researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.

Data Presentation: Cytotoxic Activity

The antitumor potential of novel pyrazole derivatives is commonly assessed by their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of efficacy. The data presented below summarizes the IC50 values for several pyrazole derivatives against a panel of human cancer cell lines.

Table 1: IC50 Values of Pyrazole Derivatives in Human Cancer Cell Lines

Compound IDCancer Cell LineCancer TypeIC50 (µM)Reference
Compound 10e HCT116Colon Carcinoma0.39 ± 0.06[1]
MCF-7Breast Adenocarcinoma0.46 ± 0.04[1]
Compound 6h A549Non-small Cell Lung Cancer9.3[2]
Compound 6j A549Non-small Cell Lung Cancer10.2[2]
Compound 24 A549Non-small Cell Lung Cancer8.21[3]
HCT116Colorectal Carcinoma19.56[3]
Compound 35 HepG2Hepatocellular Carcinoma3.53[3]
MCF-7Breast Adenocarcinoma6.71[3]
HelaCervical Cancer5.16[3]
Compound 37 MCF-7Breast Adenocarcinoma5.21[3]
PTA-1 MDA-MB-231Triple-Negative Breast Cancer10 (24h CC50)[4]
Compound 8e MCF-7Estrogen Receptor-Positive Breast CancerStrong Growth Inhibition (μM)[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the standard protocols used to evaluate the anticancer properties of 5-amino-1H-pyrazole-4-carboxamide derivatives.

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000 to 10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the pyrazole derivatives or a vehicle control (e.g., DMSO). The cells are then incubated for a specified period, typically 24, 48, or 72 hours.[6]

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live cells with active mitochondrial dehydrogenases metabolize the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilization buffer (such as DMSO or 10% SDS in 0.01 M HCl) is added to dissolve the formazan crystals.[7]

  • Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570-595 nm.[7]

  • Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 values are then calculated from the dose-response curves.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Cells are cultured in 6-well plates and treated with the test compound at its IC50 concentration for a set duration (e.g., 24 hours).[4][8]

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.

  • Staining: The cell pellet is resuspended in 1X Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.[4] The mixture is incubated in the dark at room temperature for 15 minutes.[4][8]

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-FITC detects the externalization of phosphatidylserine on the cell membrane, an early marker of apoptosis, while PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[4]

  • Data Interpretation:

    • Viable Cells: Annexin V-negative and PI-negative.

    • Early Apoptotic Cells: Annexin V-positive and PI-negative.

    • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.[8]

This method quantifies the DNA content of cells to determine the distribution of the cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with the pyrazole compound for various time points (e.g., 24, 48, 72 hours).[9]

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol while vortexing gently. The fixed cells are stored at -20°C.[8]

  • Staining: The fixed cells are washed to remove the ethanol and then incubated with a PI staining solution that also contains RNase A to degrade RNA and ensure that only DNA is stained.[8]

  • Flow Cytometry: The DNA content of the individual cells is measured by a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[8]

  • Data Analysis: The resulting data is presented as a histogram. The percentage of cells in the G0/G1, S, and G2/M phases is quantified. An accumulation of cells in a particular phase suggests that the compound induces cell cycle arrest.[9] An increase in the sub-G1 population is indicative of apoptosis.[9]

Visualizations: Workflows and Signaling Pathways

The following diagram illustrates the general workflow for the in vitro evaluation of pyrazole derivatives.

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_outcome Outcome start Cancer Cell Line Seeding treat Treatment with Pyrazole Derivatives start->treat mtt MTT Assay (Cell Viability) treat->mtt apoptosis Annexin V/PI Staining (Apoptosis) treat->apoptosis cell_cycle Propidium Iodide Staining (Cell Cycle) treat->cell_cycle ic50 IC50 Calculation mtt->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Phase Distribution cell_cycle->cell_cycle_dist end Determine Anticancer Efficacy & Mechanism ic50->end apoptosis_quant->end cell_cycle_dist->end

Caption: General workflow for the in vitro evaluation of pyrazole compounds.

The flow cytometry data from an Annexin V/PI assay is typically visualized as a quadrant plot.

G x_axis Annexin V-FITC → y_axis Propidium Iodide (PI) → origin x_end origin->x_end y_end origin->y_end q1 Q1: Necrotic (Annexin V- / PI+) q2 Q2: Late Apoptotic (Annexin V+ / PI+) q3 Q3: Viable (Annexin V- / PI-) q4 Q4: Early Apoptotic (Annexin V+ / PI-)

Caption: Quadrant plot for interpreting Annexin V/PI flow cytometry data.

Many pyrazole derivatives exert their anticancer effects by inhibiting key protein kinases involved in cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR).[3][10]

G gf Growth Factor (e.g., EGF) egfr EGFR gf->egfr ras RAS/MAPK Pathway egfr->ras pi3k PI3K/AKT Pathway egfr->pi3k arrest Cell Cycle Arrest & Apoptosis cyclin Cyclin/CDK Complex proliferation Cell Proliferation & Survival cyclin->proliferation ras->proliferation pi3k->proliferation pyrazole Pyrazole Derivative pyrazole->egfr Inhibition pyrazole->cyclin Inhibition

Caption: Inhibition of EGFR and CDK pathways by pyrazole derivatives.

References

A Comparative Guide to Pyrazole-Based Enzyme Inhibitors: Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous enzyme inhibitors with therapeutic potential. Its versatility allows for diverse substitutions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazole-based inhibitors targeting three key enzymes from different classes: Aurora Kinase A (a protein kinase), Cyclooxygenase-2 (COX-2) (an oxidoreductase), and Carbonic Anhydrase IX (a lyase). The information is presented to facilitate the rational design of novel and improved enzyme inhibitors.

General Experimental Workflow for Enzyme Inhibitor Evaluation

The following diagram outlines a typical workflow for the screening and characterization of enzyme inhibitors, from initial hit identification to lead optimization.

experimental_workflow cluster_screening High-Throughput Screening cluster_characterization Hit Characterization cluster_optimization Lead Optimization Compound Library Compound Library Primary Assay Primary Assay Compound Library->Primary Assay Hit Identification Hit Identification Primary Assay->Hit Identification Dose-Response & IC50 Dose-Response & IC50 Hit Identification->Dose-Response & IC50 Selectivity Profiling Selectivity Profiling Dose-Response & IC50->Selectivity Profiling Mechanism of Action Mechanism of Action Selectivity Profiling->Mechanism of Action SAR Studies SAR Studies Mechanism of Action->SAR Studies In vivo Efficacy In vivo Efficacy SAR Studies->In vivo Efficacy aurora_kinase_pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K/AKT Pathway PI3K/AKT Pathway Receptor Tyrosine Kinase->PI3K/AKT Pathway PLK1 PLK1 PI3K/AKT Pathway->PLK1 Aurora A Aurora A PLK1->Aurora A Activates Centrosome Maturation Centrosome Maturation Aurora A->Centrosome Maturation Spindle Assembly Spindle Assembly Aurora A->Spindle Assembly Mitotic Arrest Mitotic Arrest Aurora A->Mitotic Arrest TPX2 TPX2 TPX2->Aurora A Activates Mitotic Progression Mitotic Progression Centrosome Maturation->Mitotic Progression Spindle Assembly->Mitotic Progression Apoptosis Apoptosis Mitotic Arrest->Apoptosis Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->Aurora A Inhibits cox_pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Phospholipase A2 Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-1 (Constitutive)->Prostaglandin H2 (PGH2) COX-2 (Inducible)->Prostaglandin H2 (PGH2) Prostaglandins (PGE2, PGI2) Prostaglandins (PGE2, PGI2) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, PGI2) Thromboxane A2 (TXA2) Thromboxane A2 (TXA2) Prostaglandin H2 (PGH2)->Thromboxane A2 (TXA2) Physiological Functions Physiological Functions Prostaglandins (PGE2, PGI2)->Physiological Functions Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, PGI2)->Inflammation, Pain, Fever Thromboxane A2 (TXA2)->Physiological Functions Pyrazole Inhibitor (Selective) Pyrazole Inhibitor (Selective) Pyrazole Inhibitor (Selective)->COX-2 (Inducible) Inhibits Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->COX-2 (Inducible) Induces caix_pathway cluster_cell Tumor Cell cluster_tme Tumor Microenvironment Hypoxia Hypoxia HIF-1α HIF-1α Hypoxia->HIF-1α Stabilizes CA IX (Membrane Bound) CA IX (Membrane Bound) HIF-1α->CA IX (Membrane Bound) Induces Expression CO2 + H2O CO2 + H2O HCO3- + H+ HCO3- + H+ CO2 + H2O->HCO3- + H+ CA IX Intracellular pH Regulation Intracellular pH Regulation HCO3- + H+->Intracellular pH Regulation (HCO3- retained) Extracellular Acidification Extracellular Acidification HCO3- + H+->Extracellular Acidification (H+ exported) Metastasis & Invasion Metastasis & Invasion Extracellular Acidification->Metastasis & Invasion Immune Evasion Immune Evasion Extracellular Acidification->Immune Evasion Pyrazole Sulfonamide Pyrazole Sulfonamide Pyrazole Sulfonamide->CA IX (Membrane Bound) Inhibits

Comparison of synthetic methodologies for 5-aminopyrazoles.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Methodologies of 5-Aminopyrazoles

The 5-aminopyrazole scaffold is a cornerstone in medicinal chemistry and drug development, featuring in a wide array of therapeutic agents due to its versatile biological activities. The synthesis of this privileged heterocyclic system has been the subject of extensive research, leading to the development of several efficient synthetic routes. This guide provides a comparative overview of three prominent methodologies for the synthesis of 5-aminopyrazoles: the reaction of β-ketonitriles with hydrazines, the use of malononitrile derivatives, and modern multicomponent reactions.

Synthesis from β-Ketonitriles and Hydrazines

The condensation of β-ketonitriles with hydrazines is the most classical and versatile method for the synthesis of 5-aminopyrazoles.[1][2] The reaction proceeds through the initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to afford the desired 5-aminopyrazole. This method is highly adaptable, allowing for the synthesis of a wide range of substituted 5-aminopyrazoles by varying the substituents on both the β-ketonitrile and the hydrazine.

Reaction Pathway

G cluster_0 Synthesis from β-Ketonitriles start β-Ketonitrile hydrazone Hydrazone Intermediate start->hydrazone Condensation hydrazine Hydrazine hydrazine->hydrazone cyclization Intramolecular Cyclization hydrazone->cyclization product 5-Aminopyrazole cyclization->product

Caption: Synthesis of 5-aminopyrazoles from β-ketonitriles.

Synthesis from Malononitrile Derivatives and Hydrazines

The reaction of malononitrile or its derivatives with hydrazines provides a direct route to 5-aminopyrazoles, often with additional functional groups.[1] For instance, the reaction of malononitrile with hydrazine typically yields 3,5-diaminopyrazoles.[2] The use of substituted malononitriles, such as alkylidenemalononitriles, allows for the introduction of various substituents at the 4-position of the pyrazole ring.

Reaction Pathway

G cluster_1 Synthesis from Malononitrile Derivatives malononitrile Malononitrile Derivative adduct Initial Adduct malononitrile->adduct hydrazine2 Hydrazine hydrazine2->adduct cyclization2 Cyclization adduct->cyclization2 product2 Substituted 5-Aminopyrazole cyclization2->product2

Caption: Synthesis of 5-aminopyrazoles from malononitrile derivatives.

Multicomponent Synthesis

Modern synthetic approaches increasingly utilize multicomponent reactions (MCRs) to construct complex molecules in a single step, enhancing efficiency and atom economy. The synthesis of 5-aminopyrazoles via MCRs typically involves the one-pot reaction of an aldehyde, malononitrile, and a hydrazine derivative.[3] This methodology is highly convergent and allows for rapid access to a diverse library of substituted 5-aminopyrazoles.

Logical Relationship

G cluster_2 Multicomponent Synthesis aldehyde Aldehyde one_pot One-Pot Reaction aldehyde->one_pot malononitrile3 Malononitrile malononitrile3->one_pot hydrazine3 Hydrazine Derivative hydrazine3->one_pot product3 Highly Substituted 5-Aminopyrazole one_pot->product3

Caption: Multicomponent synthesis of 5-aminopyrazoles.

Quantitative Data Comparison

The following table summarizes the reaction conditions and yields for representative examples of each synthetic methodology.

MethodologyStarting MaterialsReaction ConditionsYield (%)Reference
From β-Ketonitriles α-Cyano-4-nitroacetophenone, Aryl hydrazinesTriethylamine, Ethanol, RefluxExcellent[1]
From Malononitrile Derivatives Ketene N, S-acetals, Hydrazine hydrateEthanol, Triethylamine75-85[4][5]
From Malononitrile Derivatives Ketene N, S-acetals, Hydrazine hydrateV₂O₅/SiO₂, Solvent-free88-95[4][5]
Multicomponent Synthesis Aldehydes, Malononitrile, PhenylhydrazineAg/ZnO NPs, Ethanol89-94[4]
Multicomponent Synthesis Phenyl hydrazines, Aldehydes, MalononitrileSodium p-toluene sulfonate, WaterHigh[3]

Experimental Protocols

Detailed experimental protocols for the synthesis of 5-aminopyrazoles are widely available in the primary literature. The following are representative procedures for each of the discussed methodologies.

General Procedure for Synthesis from β-Ketonitriles

A solution of the β-ketonitrile (1.0 eq.) and the corresponding hydrazine (1.1 eq.) in ethanol is refluxed for a specified time. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the desired 5-aminopyrazole.[2]

General Procedure for Synthesis from Malononitrile Dimer

To a solution of malononitrile dimer (0.02 mol) in 20 ml of a suitable solvent, hydrazine hydrate (0.02 mol) is added. The reaction mixture is then refluxed for a period of 2-4 hours. After cooling, the resulting solid product is filtered, washed, and recrystallized from an appropriate solvent to yield the pure 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile.[6]

General Procedure for Multicomponent Synthesis

A mixture of an aromatic aldehyde (1.0 eq.), malononitrile (1.0 eq.), and a phenylhydrazine derivative (1.0 eq.) is stirred in ethanol in the presence of a catalytic amount of Ag/ZnO nanoparticles. The reaction is carried out at a specified temperature for the required duration. After completion of the reaction, the catalyst is separated by filtration, and the product is isolated from the filtrate by evaporation of the solvent and subsequent purification by recrystallization.[4]

Comparison and Conclusion

Each of the described methodologies offers distinct advantages and is suited for different synthetic strategies.

  • The reaction of β-ketonitriles with hydrazines remains a highly reliable and versatile method for accessing a wide variety of 5-aminopyrazoles. Its main advantage is the broad availability of starting materials.

  • The use of malononitrile derivatives provides a direct and efficient route to 5-aminopyrazoles with specific substitution patterns, particularly those with amino or cyano groups at adjacent positions. The development of catalytic, solvent-free conditions for this reaction has significantly improved its environmental footprint.[4][5]

  • Multicomponent reactions represent the state-of-the-art in terms of efficiency, atom economy, and the ability to rapidly generate molecular diversity. These one-pot procedures are particularly well-suited for the construction of combinatorial libraries for drug discovery.

The choice of synthetic methodology will ultimately depend on the desired substitution pattern of the target 5-aminopyrazole, the availability of starting materials, and the desired scale of the synthesis. For exploratory and diversity-oriented synthesis, multicomponent reactions are often the preferred approach, while for the synthesis of specific, well-defined targets, the classical methods starting from β-ketonitriles or malononitrile derivatives remain highly valuable.

References

A Comparative Guide to the Validation of Analytical Techniques for Pyrazole Compound Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the validation parameters for two common analytical techniques used in the characterization of pyrazole compounds: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is collated from established analytical methodologies and validation reports to assist researchers in selecting the appropriate technique and understanding the expected performance metrics.

Introduction to Analytical Method Validation

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1] Validation is a crucial component of quality control and is mandated by regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA). Key validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).

Comparison of HPLC and GC-MS for Pyrazole Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of pyrazole derivatives, including those that are non-volatile or thermally labile. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for the analysis of volatile and thermally stable pyrazole compounds, offering high sensitivity and structural information from mass spectra.[2][3]

The choice between HPLC and GC-MS depends on the physicochemical properties of the pyrazole compound of interest, the sample matrix, and the specific requirements of the analysis, such as the need for high sensitivity or the separation of complex isomers.

Quantitative Data Summary

The following tables summarize the validation parameters for the analysis of different pyrazole compounds using HPLC and GC-MS. This data is extracted from various analytical validation studies and provides a benchmark for the expected performance of these methods.

Table 1: HPLC Method Validation Data for Pyrazole Compounds

AnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)Accuracy (% Recovery)Precision (%RSD)Reference
Pyrazoline Derivative50 - 1500.999541598.5 - 101.2< 2.0[3]
(4Z)-3-methyl-1-(4-nitrobenzoyl)-1H-pyrazole-4,5-dione 4-[(4-fluorophenyl)hydrazone]0.5 - 50> 0.998Not ReportedNot Reported99.4 - 100.6< 2.0[4]
Brexpiprazole0.96 - 71> 0.999Not ReportedNot Reported95 - 105< 2.0[5]

Table 2: GC-MS Method Validation Data for Pyrazole Compounds

AnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)Accuracy (% Recovery)Precision (%RSD)Reference
3-Methylpyrazole (Illustrative)0.1 - 10> 0.9950.050.195 - 105< 5.0[2]
Pyrazole Isomers in Industrial MixtureValidatedValidatedNot ReportedNot ReportedValidatedValidated[3]
Four N-nitrosamines in Valsartan0.06 - 0.09 ppm (LOQ)> 0.990.02 - 0.03 ppm0.06 - 0.09 ppm92.8 - 108.7< 10.0[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. The following sections provide generalized experimental protocols for the analysis of pyrazole compounds by HPLC and GC-MS, as well as for key validation experiments.

Protocol 1: HPLC Analysis of a Pyrazoline Derivative

This protocol is based on a validated RP-HPLC method for the determination of a synthesized pyrazoline derivative.[3]

1. Chromatographic Conditions:

  • Column: Eclipse XDB C18 (150mm x 4.6mm, 5µm)

  • Mobile Phase: 0.1% Trifluoroacetic acid and Methanol (20:80 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 ± 2°C

  • Injection Volume: 5.0 µL

  • Detection: UV at 206 nm

2. Standard Solution Preparation:

  • Prepare a stock solution of the pyrazoline derivative standard in methanol.

  • Perform serial dilutions to prepare working standard solutions with concentrations ranging from 50 to 150 µg/mL.

3. Sample Preparation:

  • Accurately weigh and dissolve the sample containing the pyrazoline derivative in methanol to achieve a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Record the chromatograms and determine the peak area of the analyte.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions and determine the concentration of the analyte in the sample.

Protocol 2: GC-MS Analysis of Pyrazole Isomers

This protocol outlines a general procedure for the separation and quantification of pyrazole isomers in an industrial mixture.[3]

1. GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (Split mode, e.g., 20:1)

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp to 150 °C at 5 °C/min

    • Ramp to 250 °C at 20 °C/min, hold for 5 minutes

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

2. Standard Solution Preparation:

  • Prepare individual stock solutions of the pyrazole isomer standards and an internal standard (IS) in dichloromethane.

  • Create a series of calibration standards by diluting the stock solutions to cover the expected concentration range of the analytes in the sample.

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the industrial pyrazole mixture and dissolve it in a suitable solvent like dichloromethane.

  • Spike the sample with a known amount of the internal standard.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

4. Analysis:

  • Inject the calibration standards and the prepared sample into the GC-MS system.

  • Acquire the data in both full scan and SIM mode.

  • Identify the isomers based on their retention times and mass spectra.

  • Quantify the isomers using the calibration curve constructed from the peak area ratios of the analytes to the internal standard.

Protocol 3: Validation Experiments

1. Accuracy (Recovery Study):

  • Prepare spiked samples by adding known amounts of the analyte standard to a blank sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze the spiked samples in triplicate using the developed analytical method.

  • Calculate the percentage recovery of the analyte at each concentration level. The acceptance criteria are typically between 98% and 102%.

2. Precision (Repeatability and Intermediate Precision):

  • Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same homogenous sample at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, and/or on different instruments.

  • Calculate the Relative Standard Deviation (%RSD) for the results. The acceptance criterion for precision is typically an RSD of not more than 2%.

3. Linearity:

  • Prepare a series of at least five standard solutions of the analyte at different concentrations covering the expected range of the analytical procedure.

  • Inject each standard solution in triplicate and record the corresponding detector response (e.g., peak area).

  • Plot a graph of the mean response versus the concentration and perform a linear regression analysis.

  • The linearity is evaluated by the correlation coefficient (r²), which should ideally be greater than 0.99.

Mandatory Visualizations

The following diagrams illustrate the logical flow of the analytical method validation process and the relationship between the key validation parameters.

Analytical_Method_Validation_Workflow cluster_experiments Validation Parameters start Start: Define Analytical Procedure & Purpose protocol Develop Validation Protocol (Define Parameters & Acceptance Criteria) start->protocol pre_validation Pre-Validation Studies (e.g., System Suitability) protocol->pre_validation validation_experiments Execute Validation Experiments pre_validation->validation_experiments specificity Specificity validation_experiments->specificity linearity Linearity & Range validation_experiments->linearity accuracy Accuracy validation_experiments->accuracy precision Precision validation_experiments->precision lod_loq LOD & LOQ validation_experiments->lod_loq robustness Robustness validation_experiments->robustness data_analysis Analyze & Document Results validation_report Prepare Validation Report data_analysis->validation_report end End: Approved Validated Method validation_report->end specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis

Caption: Workflow for Analytical Method Validation.

Validation_Parameter_Relationships cluster_quantitative Quantitative Tests cluster_limit Limit Tests cluster_other Other Key Parameters accuracy Accuracy Closeness to true value precision Precision Agreement between measurements Repeatability Intermediate Precision Reproducibility linearity Linearity Proportionality of response to concentration range Range Interval of acceptable accuracy, precision, and linearity linearity->range defines range->accuracy range->precision lod LOD Limit of Detection loq LOQ Limit of Quantitation lod->loq loq->accuracy loq->precision specificity Specificity Ability to assess analyte unequivocally robustness Robustness Capacity to remain unaffected by small variations

Caption: Relationships between Validation Parameters.

References

Benchmarking the performance of novel pyrazole derivatives against existing compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold remains a cornerstone in medicinal chemistry, consistently yielding compounds with significant therapeutic potential. This guide provides an objective comparison of novel pyrazole derivatives against established compounds in the key areas of anti-inflammatory and anticancer research. The performance of these novel agents is benchmarked using quantitative experimental data, supported by detailed methodologies and visual representations of relevant biological pathways to aid in drug discovery and development efforts.

Comparative Performance Data of Pyrazole Derivatives

The efficacy of novel pyrazole derivatives is critically assessed by comparing their half-maximal inhibitory concentrations (IC50) against established drugs. Lower IC50 values indicate greater potency.

Anti-Inflammatory Activity: COX-2 Inhibition

Novel pyrazole derivatives have been extensively investigated as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[1] Selective COX-2 inhibition is a sought-after therapeutic goal to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[1] The data below compares the in vitro COX-2 inhibitory activity of new pyrazole compounds with the widely used COX-2 inhibitor, Celecoxib.

Compound/DerivativeCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI = IC50 COX-1/IC50 COX-2)Reference
Celecoxib (Reference) 0.052 - 2.165.42 - 152.51 - >288[2][3]
Pyrazole-pyridazine hybrid 6f 1.159.568.31[2]
Pyrazole-pyridazine hybrid 5f 1.5014.349.56[2]
Pyrazole sulfonamide PYZ20 0.33--[3]
Halogenated triaryl-pyrazole 9 0.043 - 0.17-50.6 - 311.6[4]
1,5-diaryl pyrazole 15 0.98--[5]
Anticancer Activity: Cytotoxicity Against Cancer Cell Lines

Numerous pyrazole derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines, often by targeting critical signaling pathways involving protein kinases.[6][7] The following tables summarize the IC50 values of novel pyrazole compounds compared to the standard chemotherapeutic agent Doxorubicin and other established kinase inhibitors.

Table 2.1: Performance Against Breast Cancer Cell Lines (MCF-7)

Compound/DerivativeTarget(s)IC50 (µM)Reference
Doxorubicin (Reference) DNA Intercalation, Topoisomerase II Inhibition0.95 - 4.27[6]
Pyrazole carbaldehyde derivative 43 PI3 Kinase0.25[6]
Pyrazolo[4,3-c]pyridine derivative 41 ERK2 (predicted)1.937 (µg/mL)[6]
Indole-pyrazole hybrid 33 CDK2< 23.7[6]
Indolo–pyrazole 6c Tubulin Polymerization3.46 (against SK-MEL-28)[8]

Table 2.2: Performance Against Various Cancer Cell Lines

Compound/DerivativeTarget(s)Cell LineCancer TypeIC50 (µM)Reference
Doxorubicin (Reference) DNA Intercalation, Topoisomerase II InhibitionHepG2Liver4.30 - 5.17[6]
Pyrazolo[3,4-b]pyridine analog 57 DNA BindingHepG2Liver3.11 - 4.91[6]
Celecoxib (Reference) COX-2HCT-116Colon~37[9]
Indole-pyrazole hybrid 7a CDK2HepG2Liver6.1[10]
Pyrazole-based inhibitor 25 CDK1HCT-116Colon0.035[11]
1,3,4-triarylpyrazole 6 Multi-kinaseA-549Lung26.40

Experimental Protocols

Standardized and detailed experimental protocols are crucial for the accurate evaluation and comparison of novel compounds.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of test compounds against purified COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compounds and reference inhibitor (e.g., Celecoxib) dissolved in DMSO

  • Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds and reference inhibitor in DMSO. Dilute the enzymes, heme, and arachidonic acid to their working concentrations in the assay buffer.

  • Assay Reaction:

    • To the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.

    • Add the diluted test compounds or reference inhibitor to the respective wells. Include a vehicle control (DMSO).

    • Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature to allow for compound-enzyme interaction.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.

  • Detection: Immediately add the colorimetric/fluorometric probe. The rate of color/fluorescence development is proportional to the COX activity.

  • Measurement: Measure the absorbance or fluorescence at the appropriate wavelength over a set period.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific protein kinase.

Objective: To determine the IC50 values of test compounds against a target kinase.

Materials:

  • Recombinant target kinase (e.g., EGFR, CDK2)

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compounds and reference inhibitor dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Enzyme Reaction:

    • Add the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.

    • Add the kinase enzyme solution to all wells.

    • Incubate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of ATP and the specific substrate to each well. The final ATP concentration should be close to the Michaelis constant (Km) for the specific kinase.

  • Incubation: Incubate the reaction for 30-60 minutes at a controlled temperature (e.g., 30°C).

  • Detection: Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

  • Measurement: Measure the luminescence using a plate reader. The signal is inversely proportional to kinase inhibition.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using a dose-response curve.

MTT Cytotoxicity Assay

This colorimetric assay is widely used to assess the effect of a compound on cell viability and proliferation.[9]

Objective: To determine the IC50 of a test compound on a specific cancer cell line.

Materials:

  • Selected cancer cell line(s)

  • Complete cell culture medium

  • 96-well sterile plates

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the old medium with the medium containing the test compounds at different concentrations. Include untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) in a CO2 incubator at 37°C.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from a dose-response curve.

Signaling Pathways and Experimental Workflows

Cyclooxygenase-2 (COX-2) Signaling Pathway in Inflammation

The diagram below illustrates the role of COX-2 in the inflammatory cascade, where it catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. Pyrazole-based COX-2 inhibitors block this step, thereby reducing inflammation.

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli Phospholipase A2 Phospholipase A2 Cell Membrane Phospholipids Cell Membrane Phospholipids Phospholipase A2->Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Substrate Prostaglandins (PGE2) Prostaglandins (PGE2) COX-2 Enzyme->Prostaglandins (PGE2) Catalyzes Inflammation Inflammation Prostaglandins (PGE2)->Inflammation Mediates Pyrazole Derivatives Pyrazole Derivatives Pyrazole Derivatives->COX-2 Enzyme Inhibits Cell Membrane Phospholipids->Arachidonic Acid Cleaved by

Caption: COX-2 signaling pathway and inhibition by pyrazole derivatives.

Kinase Signaling Pathways in Cancer

Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell proliferation and survival. The diagrams below depict simplified EGFR and CDK signaling pathways.

EGFR Signaling Pathway

Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK pathway, promoting cell proliferation.

EGFR_Pathway EGF EGF EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Proliferation ERK->Proliferation Promotes Pyrazole Kinase Inhibitor Pyrazole Kinase Inhibitor Pyrazole Kinase Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling cascade and its inhibition.

CDK Signaling Pathway and Cell Cycle Control

Cyclin-dependent kinases (CDKs), in complex with cyclins, regulate the progression of the cell cycle. Inhibiting CDKs can arrest the cell cycle and prevent cancer cell division.

CDK_Pathway Cyclin D Cyclin D CDK4/6 CDK4/6 G1 Phase G1 Phase CDK4/6->G1 Phase Promotes G1 Progression Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 Binds & Activates S Phase S Phase CDK2->S Phase Initiates S Phase Entry G1 Phase->Cyclin E Induces Cell Cycle Progression Cell Cycle Progression S Phase->Cell Cycle Progression Pyrazole CDK Inhibitor Pyrazole CDK Inhibitor Pyrazole CDK Inhibitor->CDK4/6 Inhibits Pyrazole CDK Inhibitor->CDK2 Inhibits

Caption: Regulation of the G1-S cell cycle transition by CDKs.

General Experimental Workflow for Anticancer Drug Screening

The evaluation of novel anticancer compounds typically follows a structured workflow, from initial in vitro screening to more complex mechanistic studies.

Drug_Screening_Workflow start Novel Pyrazole Compound Synthesis invitro In Vitro Cytotoxicity Screening (e.g., MTT Assay across multiple cell lines) start->invitro ic50 Determine IC50 Values invitro->ic50 potent Potent Compound(s) Identified? ic50->potent target_id Target Identification & Validation (e.g., Kinase Inhibition Assays) potent->target_id Yes stop Compound Inactive / Discard potent->stop No moa Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) target_id->moa invivo In Vivo Efficacy Studies (Xenograft Models) moa->invivo end Lead Compound for Further Development invivo->end

Caption: A typical workflow for the preclinical screening of novel anticancer agents.

References

Safety Operating Guide

Personal protective equipment for handling 5-Amino-1-(3-chlorophenyl)-1h-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Amino-1-(3-chlorophenyl)-1h-pyrazole-4-carboxylic acid

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound (CAS No. 15070-84-5). The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound, supplementing institutional safety protocols.

Hazard Identification and First Aid

Based on available safety data, this compound is classified with the following hazards:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2][3]

Immediate First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. If skin irritation persists, consult a physician.[1]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure. All handling of this compound, in solid or solution form, must be conducted in a certified chemical fume hood.[4] The following table summarizes the required PPE.

Body PartPersonal Protective Equipment (PPE)Specifications and Recommendations
Eyes/Face Chemical Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes and meet ANSI Z87.1 standards.[5] A face shield must be worn with goggles during procedures with a risk of splashing.[3][5]
Skin/Body Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[4] Always inspect gloves before use and change them frequently, or immediately if contaminated.[4][6]
Flame-Resistant Lab CoatA lab coat that fully covers the arms is required.[4][5] It should be buttoned completely.
Full-Length Pants and Closed-Toe ShoesPants should be made of a non-absorbent material. Shoes must be closed-toed and provide full coverage.[4][5]
Respiratory Fume Hood or RespiratorAll work should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[4] If a fume hood is unavailable or if aerosolization is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3][4]

Operational Plan: Handling Protocol

Adherence to a strict, step-by-step protocol is essential for minimizing risk during the handling of this compound.

1. Preparation:

  • Ensure a certified chemical fume hood is operational.

  • Don all required PPE as detailed in the table above.

  • Prepare the work area by covering the surface with absorbent, disposable bench paper.

  • Assemble all necessary equipment (glassware, spatulas, stirrers) and reagents.

  • Have an appropriate spill kit and quenching agents readily accessible.

2. Weighing and Transfer:

  • Conduct all weighing and transfers of the solid compound within the fume hood to prevent inhalation of dust.

  • Use anti-static weigh boats or paper.

  • Carefully open the container, avoiding dispersal of powder.

  • Use a dedicated spatula for transfers.

  • Close the container tightly immediately after use and store it in a cool, dry, well-ventilated place.[2]

3. Experimentation:

  • When dissolving the compound or running reactions, add reagents slowly to control any potential exothermic events.

  • Keep all reaction vessels capped or covered to the extent possible while within the fume hood.

  • Continuously monitor the experiment for any unexpected changes.

4. Decontamination and Cleanup:

  • Following the procedure, decontaminate all non-disposable equipment (e.g., glassware, spatulas) that came into contact with the chemical.

  • Wipe down the work surface within the fume hood with an appropriate solvent and then soap and water.

  • Dispose of all contaminated disposable materials (gloves, bench paper, weigh boats) as hazardous waste.

  • Remove PPE in the correct order to prevent cross-contamination. Wash hands and arms thoroughly with soap and water after removing gloves.[2]

Disposal Plan

Proper segregation and disposal of waste are critical for regulatory compliance and environmental protection. As a chlorinated organic compound, all waste associated with this compound must be treated as halogenated organic waste .[7][8]

1. Waste Segregation:

  • Solid Waste: Collect excess solid reagent, contaminated weigh boats, gloves, bench paper, and other contaminated disposables in a dedicated, clearly labeled hazardous waste container for "Halogenated Solid Waste."

  • Liquid Waste: Collect all reaction mixtures and waste solvents containing the compound in a separate, sealed, and clearly labeled container for "Halogenated Liquid Waste."[8]

    • Crucial Note: Do not mix non-halogenated solvent waste with halogenated waste.[9] Mixing them requires the entire volume to be treated as the more expensive and stringently regulated halogenated waste.[9]

  • Sharps Waste: Needles, syringes, or contaminated broken glassware must be placed in a designated sharps container.

2. Container Management:

  • All waste containers must be made of appropriate materials (e.g., HD polyethylene) and kept tightly closed when not in use.[7]

  • Label containers clearly with "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (Irritant).

  • Store waste containers in a designated secondary containment area away from incompatible materials.

3. Final Disposal:

  • Arrange for the pickup and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office.

  • The primary disposal method for halogenated organic compounds is high-temperature incineration by a licensed hazardous waste disposal facility.[3][10]

G cluster_prep 1. Preparation Phase cluster_handle 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Procedure Phase cluster_waste 4. Waste Management p1 Verify Fume Hood Functionality p2 Don All Required PPE (Goggles, Gloves, Lab Coat) p1->p2 p3 Prepare Work Surface & Equipment p2->p3 h1 Weigh and Transfer Solid Compound p3->h1 h2 Perform Experimental Procedure h1->h2 c1 Decontaminate Reusable Equipment h2->c1 c2 Clean Work Surface c1->c2 c3 Doff PPE Correctly & Wash Hands c2->c3 w1 Segregate Waste Solid (Halogenated) Liquid (Halogenated) Sharps c2->w1 w2 Label & Store Waste Containers Securely w1->w2 w3 Arrange for EHS Disposal (Incineration) w2->w3

Caption: Safe Handling and Disposal Workflow for Hazardous Chemicals.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-1-(3-chlorophenyl)-1h-pyrazole-4-carboxylic acid
Reactant of Route 2
5-Amino-1-(3-chlorophenyl)-1h-pyrazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.